Product packaging for 6-Bromo-5-nitroisoquinoline(Cat. No.:CAS No. 850197-72-7)

6-Bromo-5-nitroisoquinoline

Cat. No.: B1519139
CAS No.: 850197-72-7
M. Wt: 253.05 g/mol
InChI Key: COTVYJVDXKFNRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Bromo-5-nitroisoquinoline is a useful research compound. Its molecular formula is C9H5BrN2O2 and its molecular weight is 253.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5BrN2O2 B1519139 6-Bromo-5-nitroisoquinoline CAS No. 850197-72-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-5-nitroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2/c10-8-2-1-6-5-11-4-3-7(6)9(8)12(13)14/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COTVYJVDXKFNRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=NC=C2)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652983
Record name 6-Bromo-5-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850197-72-7
Record name 6-Bromo-5-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: Unveiling a Key Heterocyclic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Bromo-5-nitroisoquinoline for Advanced Research

In the landscape of modern medicinal chemistry and materials science, the isoquinoline scaffold stands out as a "privileged structure," forming the core of numerous natural products and synthetic compounds with significant biological activity.[1][2] this compound (CAS No: 850197-72-7) is a strategically functionalized derivative of this scaffold. The presence of a bromine atom and a nitro group on the isoquinoline ring system imparts a unique and highly valuable reactivity profile. The bromine atom serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions, while the potent electron-withdrawing nitro group not only influences the molecule's electronic properties but also activates the ring for nucleophilic substitution and provides a gateway to the crucial amino functionality via reduction.

This guide offers an in-depth exploration of the chemical properties, synthesis, and reactivity of this compound. It is designed for researchers, scientists, and drug development professionals who seek to leverage this potent building block for the construction of complex molecular architectures and the discovery of novel therapeutic agents.

PART 1: Physicochemical and Spectroscopic Profile

The intrinsic properties of this compound dictate its behavior in chemical reactions and its handling requirements. A summary of its key physical and chemical data is presented below.

Table 1: Core Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 850197-72-7[3][4][5]
Molecular Formula C₉H₅BrN₂O₂[6][7]
Molecular Weight 253.05 g/mol [7]
Appearance Yellow to orange solid[8]
Boiling Point 356.1°C at 760 mmHg[3][7]
Density 1.747 g/cm³[3][7]
Flash Point 169.2°C[3][7]
pKa (Predicted) 2.99 ± 0.21[8]
Storage Sealed in dry, Room Temperature[8]
Spectroscopic Characterization

While specific spectral data for this compound is not widely published, its spectroscopic signature can be reliably predicted based on its functional groups and the well-documented spectra of related isoquinoline derivatives.[2][9]

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the five aromatic protons. The protons on the pyridine ring (positions 1, 3, and 4) and the benzene ring (positions 7 and 8) will appear as doublets and triplets, with chemical shifts influenced by the anisotropic effects of the fused ring system and the strong electron-withdrawing nature of the nitro group. Protons closer to the nitro and bromo substituents will be shifted downfield.

  • ¹³C NMR Spectroscopy: The carbon spectrum will display nine signals corresponding to the carbon atoms of the isoquinoline core. The carbons directly attached to the bromine (C-6) and the nitro group (C-5) will be significantly affected, with their chemical shifts providing key structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by strong, characteristic absorption bands for the nitro group (NO₂), typically appearing around 1530-1550 cm⁻¹ (asymmetric stretch) and 1340-1360 cm⁻¹ (symmetric stretch). Aromatic C-H and C=C stretching vibrations will also be present.[9]

  • Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion peak (M⁺). Crucially, due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks (M⁺ and M+2⁺) of nearly equal intensity, which is a definitive indicator of a monobrominated compound. The exact mass is 251.953 g/mol .[3][7]

PART 2: Synthesis and Chemical Reactivity

The synthetic utility of this compound stems from its accessible preparation and the versatile reactivity of its functional groups.

Proposed Synthesis: Electrophilic Nitration

A robust and high-yield synthesis for this class of compounds typically involves the direct electrophilic nitration of the corresponding bromo-substituted precursor. While a specific protocol for this compound is not detailed in the literature, a highly analogous and reliable method for the synthesis of 6-bromo-5-nitroquinoline provides a validated blueprint.[10][11] The underlying principle is the activation of the quinoline/isoquinoline ring towards nitration by a superacid medium (concentrated sulfuric acid), with regioselectivity governed by the directing effects of the existing bromine substituent.

Synthesis Bromoisoquinoline 6-Bromoisoquinoline Product This compound Bromoisoquinoline->Product -5 to 0 °C NitratingMixture HNO₃ / H₂SO₄(Nitrating Mixture) NitratingMixture:s->Product:n

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis via Nitration (Adapted)

Disclaimer: This protocol is adapted from the synthesis of 6-bromo-5-nitroquinoline and should be optimized for 6-bromoisoquinoline under strict laboratory safety protocols.[10][11]

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-bromoisoquinoline in concentrated sulfuric acid (H₂SO₄). Cool the solution to -5 °C using a salt-ice bath.

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture by combining concentrated sulfuric acid and concentrated nitric acid (HNO₃). Cool this mixture to -5 °C.

  • Nitration Reaction: While vigorously stirring the 6-bromoisoquinoline solution, add the cold nitrating mixture dropwise over one hour. Causality: The slow, dropwise addition at low temperature is critical to control the exothermic reaction and prevent over-nitration or the formation of undesired isomers. The temperature should not exceed 0 °C.[11]

  • Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice. This step quenches the reaction and precipitates the product.

  • Neutralization & Extraction: Neutralize the acidic solution with a suitable base (e.g., Na₂CO₃ solution) until basic. Extract the product into an organic solvent such as dichloromethane (CH₂Cl₂).[11]

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield the pure this compound.

Core Reactivity: A Hub for Molecular Diversification

The true value of this compound lies in its predictable and versatile reactivity, which allows for selective modifications at multiple sites.

Reactivity Main This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Main->SNAr Nu⁻ Reduction Nitro Group Reduction Main->Reduction [H] (e.g., Fe, SnCl₂) Coupling Cross-Coupling Reactions Main->Coupling Pd or Cu catalyst RingMod N-Alkylation / N-Oxidation Main->RingMod R-X or m-CPBA SubstitutedProduct 6-Substituted-5-nitroisoquinoline (e.g., with Amines, Alkoxides) SNAr->SubstitutedProduct ReducedProduct 6-Bromo-5-aminoisoquinoline Reduction->ReducedProduct CoupledProduct 6-Aryl/Alkynyl-5-nitroisoquinoline Coupling->CoupledProduct AmineProduct 6-Amino-5-nitroisoquinoline

Caption: Key reactivity pathways of this compound.

  • Nucleophilic Aromatic Substitution (SNAr): The C-6 position is highly activated towards nucleophilic attack due to the strong electron-withdrawing effect of the adjacent nitro group at C-5. This allows for the efficient displacement of the bromine atom by a wide range of nucleophiles, such as primary and secondary amines (e.g., morpholine, piperazine), alkoxides, and thiolates.[10][11] This pathway is fundamental for introducing diverse side chains.

  • Reduction of the Nitro Group: The nitro group is readily reduced to a primary amine (-NH₂) using standard reducing agents like tin(II) chloride (SnCl₂), iron (Fe) in acidic media, or catalytic hydrogenation. The resulting 6-bromo-5-aminoisoquinoline is an invaluable intermediate, as the amino group can be acylated, alkylated, or converted into a diazonium salt for subsequent Sandmeyer-type reactions.[9]

  • Transition-Metal-Catalyzed Cross-Coupling: The carbon-bromine bond is a prime site for forming new carbon-carbon or carbon-heteroatom bonds via reactions like Suzuki, Stille, Heck, and Sonogashira couplings.[1] This enables the introduction of aryl, heteroaryl, alkyl, or alkynyl groups at the C-6 position, dramatically increasing molecular complexity.

  • Reactions at the Isoquinoline Nitrogen: The lone pair of electrons on the heterocyclic nitrogen atom allows for N-alkylation to form isoquinolinium salts or N-oxidation using reagents like m-CPBA to form the corresponding N-oxide.[11] These modifications can significantly alter the compound's solubility and biological properties.

PART 3: Applications in Drug Discovery and Materials Science

The isoquinoline nucleus is a cornerstone of pharmacologically active compounds.[2] this compound serves as an ideal starting point for building libraries of novel compounds for high-throughput screening.

  • Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core. By leveraging the reactivity of this compound, medicinal chemists can synthesize derivatives that target specific signaling pathways implicated in diseases like cancer. For instance, derivatives of the related 6-bromoquinoline have been investigated as inhibitors of the critical PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer cells.[12]

  • Precursor to Bioactive Amines: The facile conversion of the nitro group to an amine provides access to a class of compounds with a broad spectrum of biological activities, including potential antibacterial, antifungal, and anti-inflammatory agents.[9][13]

  • Building Block for Advanced Materials: The rigid, planar structure of the isoquinoline ring system, combined with the potential for extensive functionalization, makes it an attractive building block for organic electronics, dyes, and sensors.

PART 4: Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of this compound is paramount to ensure laboratory safety.

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles with side shields, impervious gloves, and a lab coat.[6][14]

  • Handling Precautions: Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and respiratory tract.[6][15] In case of contact, rinse the affected area immediately with plenty of water.[15]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials and sources of ignition.[6][14]

  • Hazards: This compound is expected to cause skin, eye, and respiratory irritation. The toxicological properties have not been fully investigated.[6][16]

Conclusion

This compound is more than just a chemical reagent; it is a versatile platform for innovation. Its well-defined physicochemical properties and predictable, multi-faceted reactivity make it an exceptionally powerful tool for researchers. The ability to perform selective, high-yield transformations at the bromine and nitro positions allows for the systematic and efficient construction of novel and complex molecules. For professionals in drug discovery and materials science, mastering the chemistry of this intermediate opens a direct and strategic route to new functional materials and potentially life-saving therapeutics.

References

  • PubChem. 6-Bromo-5-nitroquinoline | C9H5BrN2O2 | CID 280563. [Link]
  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-. [Link]
  • Alchem Pharmtech. CAS 850197-72-7 | 6-BROMO-5-NITRO-ISOQUINOLINE. [Link]
  • ResearchGate. Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. [Link]
  • Thieme. Product Class 5: Isoquinolines. [Link]
  • ResearchGate. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;.... [Link]
  • Google Patents. CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]
  • MDPI. SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. [Link]

Sources

Compound Identification and Core Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Bromo-5-nitroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on this compound, a pivotal heterocyclic building block in modern medicinal chemistry. As a key intermediate, its strategic importance lies in the versatile reactivity endowed by its unique substitution pattern on the isoquinoline scaffold. We will delve into its synthesis, characterization, reactivity, and applications, providing field-proven insights to empower researchers in their synthetic and drug discovery endeavors.

This compound is a halogenated nitroaromatic compound built on the isoquinoline core. The isoquinoline nucleus is a fundamental structural motif found in numerous alkaloids and pharmacologically active molecules.[1] The specific placement of a bromine atom at the C-6 position and an electron-withdrawing nitro group at C-5 dictates its chemical behavior and utility.

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueReference(s)
CAS Number 850197-72-7[2][3][4][5]
Molecular Formula C₉H₅BrN₂O₂[2][3]
Molecular Weight 253.05 g/mol [2][3]
IUPAC Name This compound[2]
Canonical SMILES C1=CC(=C(C2=C1C=NC=C2)[O-])Br[2]
Appearance Yellow to orange solid[6]
Boiling Point 356.1 °C at 760 mmHg[2][3]
Density 1.747 g/cm³[2][3]
Flash Point 169.2 °C[2][3]
pKa (Predicted) 2.99 ± 0.21[6]
Storage Sealed in dry, Room Temperature[6]

Synthesis of this compound: A Protocol Grounded in First Principles

The synthesis of this compound is most effectively achieved via the electrophilic nitration of a 6-bromoisoquinoline precursor. This strategy is well-documented for the analogous quinoline system and relies on the powerful nitrating potential of a mixed acid system.[7][8] The isoquinoline ring is an electron-rich aromatic system, susceptible to electrophilic attack. The presence of the deactivating bromine atom will influence the regioselectivity of the incoming nitro group.

Causality in Experimental Design

The choice of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) is critical. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction is conducted at low temperatures (-5 to 0 °C) to control the exothermic nature of the nitration and to minimize the formation of undesired byproducts, such as dinitrated or oxidized species.[7][8] The regioselectivity favoring the C-5 position is governed by the directing effects of the fused benzene ring and the bromine substituent.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the nitration of bromoquinolines and represents a validated approach.[7][8]

Reagents and Equipment:

  • 6-Bromoisoquinoline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM)

  • Sodium Bicarbonate (NaHCO₃) solution (10%)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Salt-ice bath

  • Standard glassware for extraction and filtration

Step-by-Step Procedure:

  • Dissolution: In a clean, dry round-bottom flask, dissolve 6-bromoisoquinoline (1.0 eq) in concentrated sulfuric acid (approx. 4 mL per gram of starting material).

  • Cooling: Place the flask in a salt-ice bath and cool the solution to -5 °C with continuous stirring.

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by adding concentrated nitric acid (1.5 eq) to concentrated sulfuric acid (1.5 eq relative to the nitric acid volume). Cool this mixture to -5 °C in a salt-ice bath.

  • Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred 6-bromoisoquinoline solution over approximately one hour. Crucially, maintain the internal reaction temperature below 0 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture onto crushed ice. This will precipitate the crude product.

  • Neutralization & Extraction: Once the ice has melted, neutralize the acidic solution by the slow addition of a 10% sodium bicarbonate solution until the pH is ~7. Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be further purified by column chromatography or recrystallization to afford the desired compound as a yellow solid.

Synthesis Workflow Diagram

G cluster_prep Reagent Preparation cluster_reaction Core Reaction cluster_workup Workup & Purification A Dissolve 6-Bromoisoquinoline in conc. H₂SO₄ C Cool Both Solutions to -5 °C A->C B Prepare Nitrating Mix (HNO₃ + H₂SO₄) B->C D Dropwise Addition of Nitrating Mix to Substrate C->D E Maintain Temp < 0 °C D->E F Stir & Monitor by TLC D->F G Quench on Crushed Ice F->G H Neutralize with NaHCO₃ G->H I Extract with DCM H->I J Dry, Concentrate & Purify I->J

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Role in Drug Discovery and Development

Heterocyclic scaffolds are the bedrock of modern pharmacology. The isoquinoline core is present in drugs with a vast range of activities. [1]Furthermore, the strategic introduction of halogens, like bromine, is a well-established tactic in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. [9] this compound serves as an ideal starting point for generating libraries of novel compounds. By leveraging the SNAr reaction, researchers can rapidly synthesize a diverse set of analogues for screening against various biological targets. The nitro group can subsequently be reduced to an amine, providing another functional handle for further chemical modification (e.g., acylation, alkylation), thus expanding the accessible chemical space from a single, versatile intermediate.

Conceptual Drug Discovery Workflow

G A This compound (Starting Block) B Nucleophilic Aromatic Substitution (SNAr) A->B C Library of Diverse 6-Substituted Analogues B->C D Further Modification (e.g., Nitro Reduction) C->D F High-Throughput Screening (HTS) C->F E Secondary Library Generation D->E E->F G Hit Identification & Lead Optimization F->G

Caption: Role of the title compound in a drug discovery pipeline.

Conclusion

This compound (CAS 850197-72-7) is more than just a chemical reagent; it is an enabling tool for innovation in medicinal chemistry. Its well-defined synthesis and predictable reactivity, dominated by the SNAr pathway, provide researchers with a reliable and versatile platform for the design and synthesis of novel molecular entities. Understanding the principles behind its synthesis and application is key to unlocking its full potential in the quest for next-generation therapeutics.

References

  • Organic Syntheses. SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. [Link]
  • ResearchGate. Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. [Link]
  • PubChem. 6-Bromo-5-nitroquinoline. [Link]
  • Science of Synthesis. Product Class 5: Isoquinolines. [Link]
  • ResearchGate. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline. [Link]
  • National Institutes of Health (NIH).
  • ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]
  • PubChem. 5-Nitroisoquinoline. [Link]
  • National Institutes of Health (NIH). Principles of early drug discovery. [Link]

Sources

6-Bromo-5-nitroisoquinoline molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Bromo-5-nitroisoquinoline: Synthesis, Characterization, and Application

Foreword

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast number of natural products and synthetic pharmaceuticals. The strategic functionalization of this privileged core is a critical endeavor in the pursuit of novel therapeutic agents. This guide provides an in-depth technical overview of this compound, a highly functionalized and valuable intermediate for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, a detailed synthesis protocol, methods for its structural characterization, and its reactivity, particularly its utility as a precursor for more complex molecular architectures. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring both technical accuracy and practical insight.

Core Molecular Profile

This compound (CAS Number: 850197-72-7) is a halogenated nitroaromatic heterocyclic compound. The presence of both a bromine atom and a nitro group on the isoquinoline framework makes it a particularly interesting and useful building block in organic synthesis. The strong electron-withdrawing nature of the nitro group at the C5 position significantly influences the electron density of the aromatic system, activating the adjacent C6 position for nucleophilic substitution.

Physicochemical and Computed Properties

A summary of the key quantitative data for this compound is presented below. These properties are essential for experimental design, including solvent selection, reaction temperature considerations, and analytical method development.

PropertyValueSource(s)
Molecular Formula C₉H₅BrN₂O₂[1][2]
Molecular Weight 253.05 g/mol [2]
Appearance Yellow to orange solid (Predicted)[2]
Boiling Point 356.1 °C at 760 mmHg (Predicted)[1][2]
Density 1.747 g/cm³ (Predicted)[1][2]
Flash Point 169.2 °C (Predicted)[1]
Exact Mass 251.95300 Da[1]
pKa 2.99 ± 0.21 (Predicted)[2]

Synthesis of this compound

The synthesis of this compound is achieved through the electrophilic aromatic nitration of 6-bromoisoquinoline. This reaction leverages a potent nitrating agent to introduce a nitro group onto the electron-rich isoquinoline ring system.

Mechanistic Principle: Electrophilic Aromatic Nitration

The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated sulfuric and nitric acids. The isoquinoline nitrogen is first protonated in the strong acid, and the nitronium ion then attacks the benzene ring portion of the molecule, which is the more activated ring for electrophilic substitution. The directing effects of the bromine at C6 favor the introduction of the nitro group at the adjacent C5 position.

Detailed Experimental Protocol

The following protocol is adapted from a documented synthesis and provides a reliable method for the laboratory-scale preparation of this compound.[3]

Materials:

  • 6-Bromoisoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • 22% Aqueous Ammonia (NH₃)

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-bromoisoquinoline (10 mmol, 2.08 g) in a 1:1 mixture of concentrated H₂SO₄ and HNO₃ (10 mL).

  • Nitration Reaction: Stir the resulting solution at room temperature for 2 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.

  • Work-up and Isolation:

    • Carefully pour the reaction mixture onto a generous amount of crushed ice in a large beaker with stirring. This should be done in a fume hood as nitrogen oxides may be evolved.

    • Adjust the pH of the resulting solution to approximately 9 by the slow, portion-wise addition of 22% aqueous ammonia. Constant cooling and stirring are essential during this exothermic neutralization step.

    • A precipitate will form upon neutralization. Collect the solid product by vacuum filtration.

    • Wash the collected solid thoroughly with cold deionized water to remove any residual salts.

  • Drying: Dry the washed product under vacuum to yield crude this compound. The reported yield for the crude product is approximately 93%.[3] This material can be used in subsequent steps without further purification.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Final Product start1 6-Bromoisoquinoline rxn Electrophilic Nitration (2h at room temp) start1->rxn start2 H₂SO₄ / HNO₃ (1:1) start2->rxn workup1 Pour onto Ice rxn->workup1 Quench workup2 Neutralize with aq. NH₃ (pH 9) workup1->workup2 workup3 Vacuum Filtration workup2->workup3 Precipitate forms workup4 Wash with H₂O workup3->workup4 product This compound workup4->product Dry

Caption: Workflow for the synthesis of this compound.

Structural Characterization

Unambiguous confirmation of the molecular structure is paramount. The primary techniques for this are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the verification of the substitution pattern.

Expected ¹H NMR Spectrum: The ¹H NMR spectrum is expected to show five distinct signals in the aromatic region (typically δ 7.5-9.5 ppm).

  • The protons on the pyridine ring (H1, H3) will appear as doublets.

  • The protons on the benzene ring (H4, H7, H8) will exhibit more complex splitting patterns (doublets or doublet of doublets) due to their respective couplings. The presence of the electron-withdrawing nitro group is expected to shift the adjacent H4 proton significantly downfield.

Expected ¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum should display nine distinct signals for the nine carbon atoms in the molecule.

  • Carbons bearing a hydrogen atom will generally show more intense signals than the quaternary carbons (C5, C6, C4a, C8a).

  • The carbon attached to the bromine (C6) and the carbon attached to the nitro group (C5) will have their chemical shifts significantly influenced by these substituents.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition.

  • Molecular Ion Peak: In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ can be measured, which should correspond to the calculated exact mass of 251.9530 Da.

  • Isotopic Pattern: A key feature in the mass spectrum will be the characteristic isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two prominent peaks in the mass spectrum for any bromine-containing fragment: the M peak and an M+2 peak of almost equal intensity.

Characterization Workflow Diagram

G cluster_synthesis Synthesis Output cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_result Confirmation start Crude Product nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms Mass Spectrometry (HRMS) start->ms nmr_data Verify proton signals and carbon skeleton nmr->nmr_data ms_data Confirm molecular weight and Br isotopic pattern ms->ms_data product Structurally Confirmed This compound nmr_data->product ms_data->product

Caption: Logical workflow for the structural characterization of the product.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from its engineered reactivity, making it a valuable intermediate for building more complex molecules.[4]

Key Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for this molecule is Nucleophilic Aromatic Substitution (SNAr). The powerful electron-withdrawing nitro group at C5 significantly lowers the electron density of the aromatic ring, particularly at the ortho (C6) and para (C8) positions. This electronic deficit makes the carbon atom attached to the bromine (C6) highly electrophilic and susceptible to attack by nucleophiles. The bromine atom serves as a good leaving group, allowing for its displacement.

Application as a Synthetic Intermediate

This compound has been utilized as a starting material in the synthesis of more complex heterocyclic systems. For example, it has been used in reactions with various alkylamines to synthesize ortho-nitroalkylaminoquinolines. These products can then undergo base-catalyzed cyclization to form imidazo[4,5-h]quinoline N-oxides, which are of interest in medicinal chemistry.[5] This demonstrates the molecule's role as a scaffold upon which additional rings and functionalities can be built.

However, it is noteworthy that the strong electron-withdrawing properties of both the nitro group and the isoquinoline nitrogen can render the system highly electron-deficient, which may impede certain types of reactions, such as [4+2] cycloadditions.[4]

SNAr Reaction Pathway

Caption: General pathway for SNAr reactions of this compound.

Safety Profile and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, a robust safety profile can be constructed based on the known hazards of structurally related compounds, such as other brominated and nitrated aromatic heterocycles.

  • Potential Hazards:

    • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.

    • Irritation: Causes skin irritation and serious eye irritation. May cause respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.

  • Handling and Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

    • Avoid formation of dust and aerosols.

    • Keep away from strong oxidizing agents.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in synthetic and medicinal chemistry. Its molecular weight of 253.05 g/mol and its defined physicochemical properties provide a solid foundation for its use in the laboratory. The straightforward synthesis via electrophilic nitration makes it an accessible building block. The true value of this compound lies in the reactivity conferred by its unique substitution pattern, which activates the C6 position for nucleophilic aromatic substitution, enabling the construction of diverse and complex molecular scaffolds. For researchers in drug discovery, this compound represents a valuable tool for accessing novel chemical matter with potential therapeutic applications.

References

  • EvitaChem. (n.d.). Buy 6-Bromo-5-nitroquinoxaline (EVT-11995663).
  • Aksenov, N. A., et al. (2025). and Imidazo[4,5-h]quinoline N-Oxides via Base-Catalyzed Cyclization of ortho-Nitroalkylaminoquinolines. ACS Omega.
  • Bruckner, R. (2012). A Versatile Synthesis of Substituted Isoquinolines.
  • Capot Chemical. (n.d.). 850197-72-7 | this compound.
  • Google Patents. (n.d.). CN102448941A - Substituted isoquinoline derivatives.
  • Benchchem. (n.d.). 7-Bromo-5-nitroisoquinoline.
  • eDiss. (n.d.). Fluorescent Dyes with Large Stokes Shifts of 80−200 nm for Optical Microscopy and Nanoscopy.
  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis.
  • FDC Chemical. (n.d.). heteroaromatic compound.
  • Guidechem. (n.d.). 4-NITRO-ISOQUINOLIN-1-OL 55404-29-0 wiki.
  • Química Organica.org. (2010). Isoquinoline synthesis.
  • ResearchGate. (2025). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
  • PubMed. (2011). Synthesis of substituted isoquinolines via Pd-catalyzed cross-coupling approaches. Organic Letters.
  • Ambeed. (n.d.). 63927-23-1 | 5-Bromo-8-nitroisoquinoline.
  • Aldlab Chemicals, LLC. (n.d.). aldlab-chemicals_product.
  • Alfa Chemistry. (n.d.). CAS 850197-72-7 6-BROMO-5-NITRO-ISOQUINOLINE.
  • ChemicalBook. (n.d.). 6-BROMO-5-NITRO-ISOQUINOLINE CAS#: 850197-72-7.
  • Royal Society of Chemistry. (2025). Chloride-incorporating cascade dearomatization of isoquinolines with chloroformate and DMAD achieving 100% atom economy.
  • ChemicalBook. (n.d.). 6-BROMO-5-NITRO-ISOQUINOLINE | 850197-72-7.

Sources

A Comprehensive Technical Guide to the Synthesis of 6-Bromo-5-nitroisoquinoline: A Key Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities.[1][2] Functionalized isoquinoline derivatives are therefore highly sought-after intermediates in drug development. This technical guide provides an in-depth examination of the synthesis of 6-bromo-5-nitroisoquinoline, a versatile building block for creating diverse molecular architectures. The strategic positioning of the bromo and nitro groups allows for subsequent functionalization through nucleophilic aromatic substitution and reduction, respectively. This document details the most efficient and reliable synthetic pathway, provides a validated step-by-step experimental protocol, and discusses the underlying chemical principles and mechanistic details. It is intended for researchers, medicinal chemists, and drug development professionals seeking a practical and scientifically grounded approach to the synthesis of this key intermediate.

Part 1: Strategic Approach and Pathway Selection

The synthesis of substituted aromatic heterocycles requires careful strategic planning to ensure high regioselectivity and yield. For the target molecule, this compound, the primary challenge lies in the controlled introduction of the nitro group onto the pre-brominated isoquinoline core.

The most logical and efficient retrosynthetic disconnection leads to 6-bromoisoquinoline as the immediate precursor. The core transformation is an electrophilic aromatic substitution, specifically, a nitration reaction.

Chosen Pathway: Direct Nitration of 6-Bromoisoquinoline

This route is selected for its operational simplicity, high potential for regioselectivity, and scalability. The synthesis begins with the commercially available or readily synthesized 6-bromoisoquinoline and introduces the nitro group in a single, well-controlled step. The electron-withdrawing nature of the nitrogen atom in the pyridine ring of isoquinoline deactivates it towards electrophilic attack, thereby directing the substitution to the more electron-rich benzene ring. The existing bromine atom at the C-6 position further influences the position of the incoming electrophile.

While other pathways, such as those involving the Sandmeyer reaction to convert an amino group into a bromo group, are staples in aromatic chemistry, they are less direct for this specific target.[3][4][5] For instance, a route starting from 5-aminoisoquinoline would require diazotization and subsequent bromination, followed by nitration. This multi-step process is less atom-economical and introduces complexities that are avoided by the direct nitration approach.

Part 2: Mechanistic Insights of Electrophilic Nitration

The synthesis of this compound is a classic example of an electrophilic aromatic substitution reaction. The success of the protocol hinges on understanding and controlling the reaction mechanism.

  • Generation of the Electrophile: The potent electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction between concentrated nitric acid and a stronger acid, typically concentrated sulfuric acid. Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion.

  • Electrophilic Attack: The isoquinoline ring system, while containing a deactivating pyridine ring, undergoes electrophilic substitution on the carbocyclic (benzene) ring. The nitronium ion attacks the π-electron system of the 6-bromoisoquinoline ring. The bromine atom at C-6 is a deactivating but ortho-, para- directing group. Therefore, it directs the incoming electrophile to the C-5 (ortho) or C-7 (ortho) positions. Due to steric and electronic factors, substitution at the C-5 position is favored.

  • Aromatization: Following the attack of the nitronium ion, a positively charged intermediate known as the sigma complex or arenium ion is formed. A weak base (such as HSO₄⁻ or water) abstracts a proton from the carbon atom bearing the new nitro group, restoring the aromaticity of the ring and yielding the final product, this compound.

Strict temperature control is critical during this process. The nitration reaction is highly exothermic, and elevated temperatures can lead to the formation of undesired byproducts and dinitrated species.[6]

Part 3: The Core Protocol - A Validated Step-by-Step Synthesis

This protocol is adapted from established procedures for the analogous nitration of 6-bromoquinoline and provides a reliable method for the laboratory-scale synthesis of this compound.[6][7][8]

3.1 Materials and Equipment

  • Reagents:

    • 6-Bromoisoquinoline

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Concentrated Nitric Acid (HNO₃, 70%)

    • Dichloromethane (CH₂Cl₂)

    • 10% Sodium Bicarbonate (NaHCO₃) aqueous solution

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Crushed Ice

  • Equipment:

    • Round-bottom flask (50 mL or 100 mL)

    • Magnetic stirrer and stir bar

    • Ice-salt bath

    • Dropping funnel or Pasteur pipette

    • Separatory funnel

    • Beaker (500 mL)

    • Rotary evaporator

    • Apparatus for column chromatography (Silica gel)

    • Standard laboratory glassware

3.2 Reaction Setup and Procedure

  • Preparation of the Substrate Solution: In a round-bottom flask, dissolve 6-bromoisoquinoline (e.g., 1.0 g, 4.81 mmol) in 10 mL of concentrated sulfuric acid. Place the flask in an ice-salt bath and cool the solution to -5 °C with continuous stirring.

  • Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add 4 mL of concentrated nitric acid to 4 mL of concentrated sulfuric acid. Cool this mixture to -5 °C in an ice-salt bath. Caution: This mixing process is highly exothermic.

  • Nitration Reaction: While vigorously stirring the 6-bromoisoquinoline solution and maintaining the temperature at or below 0 °C, add the cold nitrating mixture dropwise using a Pasteur pipette or dropping funnel over approximately one hour.[7] The reaction is exothermic, and slow addition is crucial to prevent a rise in temperature.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Work-up: Carefully pour the reaction mixture onto a beaker containing approximately 100 g of crushed ice.[6] Perform this step slowly in a fume hood.

  • Extraction: Once the ice has completely melted, transfer the aqueous solution to a separatory funnel. Extract the product with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash them carefully with a 10% sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

3.3 Purification

The crude this compound can be purified by column chromatography on silica gel, using a suitable eluent system such as a hexane-ethyl acetate gradient, to afford the pure product.

Part 4: Data and Workflow Visualization

Quantitative Data Summary

ParameterValueReference
Starting Material 6-Bromoisoquinoline-
Molar Mass208.05 g/mol -
Product This compound-
Molar Mass253.05 g/mol -
AppearanceYellow Solid[7][8] (by analogy)
YieldQuantitative[7][8] (reported for quinoline analogue)
Melting Point139-141 °C[9] (for 5-bromo-8-nitroisoquinoline)

Note: Yields and melting points are based on analogous compounds and may vary based on experimental conditions.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 6-Bromoisoquinoline in conc. H₂SO₄ C Cool both solutions to -5 °C A->C B Prepare Nitrating Mix (H₂SO₄ + HNO₃) B->C D Dropwise addition of Nitrating Mix to Substrate (T < 0 °C) C->D 1 hour E Quench on Ice D->E TLC Monitoring F Extract with CH₂Cl₂ E->F G Wash with NaHCO₃ F->G H Dry (Na₂SO₄) & Evaporate G->H I Purify via Column Chromatography H->I Product Product I->Product Pure this compound

Caption: Workflow for the synthesis of this compound.

Part 5: Applications in Drug Development

This compound is not an end-product but a valuable synthetic intermediate. Its utility stems from the orthogonal reactivity of its functional groups.

  • Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly electron-withdrawing nitro group at C-5 significantly activates the adjacent bromine atom at C-6 towards nucleophilic aromatic substitution.[6][10] This allows for the facile introduction of a wide range of nucleophiles (e.g., amines, thiols, alkoxides), creating libraries of substituted isoquinolines for structure-activity relationship (SAR) studies. For example, reaction with morpholine or piperazine can yield derivatives with potential pharmacological activity.[7][8]

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using standard conditions (e.g., SnCl₂, Fe/HCl, or catalytic hydrogenation). The resulting 5-amino-6-bromoisoquinoline is a versatile building block itself. The amino group can be acylated, alkylated, or used as a handle for further annulation reactions to build more complex heterocyclic systems.

This dual functionality makes this compound a powerful platform for accessing novel chemical space in the pursuit of new therapeutic agents.[11][12]

References

  • Recent Advances in Synthetic Isoquinoline-Based Deriv
  • Selective Nitr
  • Synthesis of 6-Bromo-5-Nitroquinoline: A Detailed Protocol for Researchers. Benchchem.
  • Isoquinoline derivatives and its medicinal activity. Unknown Source.
  • Synthesis of isoquinoline derivatives.
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-comp
  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Unknown Source.
  • Nitration of 6-Bromoquinoline Deriv
  • Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses Procedure.
  • Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Semantic Scholar.
  • Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones.
  • Sandmeyer reaction. Wikipedia.
  • Sandmeyer Reaction Mechanism. BYJU'S.
  • Sandmeyer Reaction. Organic Chemistry Portal.

Sources

An In-depth Technical Guide to the Spectroscopic Data of 6-Bromo-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic data for 6-bromo-5-nitroisoquinoline. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic characteristics of this compound. In the absence of extensive publicly available experimental spectra for this compound, this guide integrates predicted data, analysis of closely related analogs, and established spectroscopic principles to offer a robust analytical framework.

Introduction to this compound

This compound is a halogenated and nitrated derivative of the isoquinoline scaffold, a heterocyclic aromatic organic compound. The isoquinoline core is a key structural motif in numerous natural products and pharmacologically active molecules. The introduction of a bromine atom and a nitro group significantly influences the molecule's electronic properties, reactivity, and, consequently, its spectroscopic signatures. These functional groups are pivotal in medicinal chemistry for modulating pharmacokinetic and pharmacodynamic properties. A thorough understanding of the spectroscopic data is therefore essential for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

The molecular structure of this compound is presented below. The numbering of the isoquinoline ring is crucial for the assignment of spectroscopic signals.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_acq ¹H NMR Acquisition (zg30, 16 scans) transfer->H1_acq C13_acq ¹³C NMR Acquisition (zgpg30, 1024+ scans) transfer->C13_acq ft Fourier Transform H1_acq->ft C13_acq->ft phase_base Phase & Baseline Correction ft->phase_base analyze Peak Picking, Integration, & Structural Assignment phase_base->analyze

Caption: A generalized workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the elemental composition of a compound. For this compound (C₉H₅BrN₂O₂), the expected monoisotopic mass is approximately 251.9534 u.

Expected Molecular Ion and Isotopic Pattern

Due to the presence of bromine, the mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.69% and 49.31%, respectively). This results in two peaks for the molecular ion (M⁺) and any bromine-containing fragments, separated by 2 m/z units, with roughly equal intensities (an M⁺ peak and an M+2 peak).

Ionm/z (for ⁷⁹Br)m/z (for ⁸¹Br)Relative Intensity
[M]⁺~252~254~1:1
Predicted Fragmentation Pattern

The fragmentation of this compound in the mass spectrometer will be dictated by the stability of the resulting fragments. Common fragmentation pathways for nitroaromatic compounds involve the loss of nitro-related groups.

  • Loss of NO₂: A prominent fragment would likely correspond to the loss of a nitro group (NO₂, 46 u), leading to a fragment ion at m/z ~206/208. [C₉H₅BrN₂O₂]⁺ → [C₉H₅BrN]⁺ + NO₂

  • Loss of NO: Subsequent or alternative fragmentation could involve the loss of nitric oxide (NO, 30 u), often preceded by rearrangement.

  • Loss of Br: Cleavage of the C-Br bond would result in the loss of a bromine radical (79/81 u), giving a fragment at m/z ~173.

  • Isoquinoline Ring Fragmentation: Further fragmentation would involve the cleavage of the isoquinoline ring system, leading to smaller charged fragments.

MS_Fragmentation M [M]⁺ m/z 252/254 M_NO2 [M-NO₂]⁺ m/z 206/208 M->M_NO2 - NO₂ (46 u) M_Br [M-Br]⁺ m/z 173 M->M_Br - Br (79/81 u) M_NO [M-NO]⁺ m/z 222/224 M->M_NO - NO (30 u) M_O [M-O]⁺ m/z 236/238 M->M_O - O (16 u)

Caption: Plausible mass spectrometry fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry

A standard protocol for obtaining the mass spectrum of a solid organic compound is as follows:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically in the range of 1 µg/mL to 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation:

    • An electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) is ideal.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Perform tandem MS (MS/MS) on the molecular ion peak to induce fragmentation and confirm the structure.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a valuable tool for identifying the functional groups present in a molecule.

Expected IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic system, the nitro group, and the C-Br bond.

Wavenumber (cm⁻¹)Functional GroupVibration Type
3100 - 3000Aromatic C-HStretching
1620 - 1580Aromatic C=CStretching
1550 - 1500 N-O (Nitro) Asymmetric Stretching
1370 - 1330 N-O (Nitro) Symmetric Stretching
850 - 750Aromatic C-HOut-of-plane Bending
700 - 500C-BrStretching

The two strong absorption bands for the nitro group (asymmetric and symmetric stretching) are particularly diagnostic for this compound. The exact positions of the aromatic C-H out-of-plane bending bands can provide information about the substitution pattern of the aromatic rings.

Experimental Protocol for IR Spectroscopy

For a solid sample, the IR spectrum can be obtained using the following methods:

  • Potassium Bromide (KBr) Pellet:

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

  • Attenuated Total Reflectance (ATR):

    • This is a simpler method that requires minimal sample preparation.

    • Place a small amount of the solid sample directly on the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the spectrum.

Conclusion

This technical guide provides a detailed spectroscopic framework for the analysis of this compound. By combining predicted data with established principles of NMR, MS, and IR spectroscopy, and by drawing comparisons with closely related analogs, a comprehensive understanding of its key spectral features has been established. The provided experimental protocols offer a standardized approach for researchers to obtain high-quality data for this and similar compounds, facilitating its reliable identification and characterization in research and development settings.

References

  • Brown, W. D., & Gouliaev, A. H. (2002). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 79, 98. [Link]
  • Çakmak, O., Ökten, S., Alımlı, D., Saddiqa, A., & Ersanlı, C. C. (2018). Activation of 6-Bromoquinoline by Nitration and N-oxidation: Synthesis of Substituted Quinolines. Arkivoc, 2018(3), 362-374. [Link]
  • Paloque, L., Verhaeghe, P., Casanova, M., Castera-Ducros, C., Dumètre, A., Mbatchi, L., ... & Vanelle, P. (2012). Discovery of a new antileishmanial hit in 8-nitroquinoline series. European Journal of Medicinal Chemistry, 54, 75-86. [Link]
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubChem. (n.d.). 6-Bromo-5-nitroquinoline.
  • Ökten, S., & Çakmak, O. (2018). Structural Characterization of 6-Bromo-5-nitroquinoline-1-oxide: A Quantum Chemical Study and XRD Investigations. Cumhuriyet Science Journal, 39(4), 869-881. [Link]
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Ökten, S., & Çakmak, O. (2018). Structural Characterization of 6-Bromo-5-nitroquinoline-1-oxide: A Quantum Chemical Study and XRD Investigations.
  • Ökten, S., & Çakmak, O. (2018).

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹³C NMR Analysis of 6-Bromo-5-nitroisoquinoline

Abstract

This technical guide provides a comprehensive, in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this compound. Designed for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this complex heterocyclic compound. By synthesizing established principles of NMR with practical, field-proven insights, this guide serves as an authoritative resource for the structural characterization of substituted isoquinolines. We will explore the profound influence of the electron-withdrawing nitro group and the halogen substituent on the carbon environment of the isoquinoline core, providing a robust framework for spectral assignment and analysis.

Introduction: The Significance of this compound

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules and natural products.[1] The specific functionalization of this scaffold allows for the fine-tuning of pharmacological properties. This compound is a key synthetic intermediate, offering multiple reaction sites for further molecular elaboration. The bromo-substituent is amenable to transition-metal-catalyzed cross-coupling reactions, while the nitro group can be reduced to a versatile amine, which in turn can be used to introduce a wide array of functional groups.[2][3]

Given its role as a critical building block, unambiguous structural confirmation is paramount. ¹³C NMR spectroscopy provides direct insight into the carbon skeleton of a molecule, making it an indispensable tool for characterization.[4] Each unique carbon atom in the molecule produces a distinct signal, and its chemical shift (δ) is exquisitely sensitive to the local electronic environment. This guide details the principles and methodologies required to acquire and interpret the ¹³C NMR spectrum of this compound, providing a blueprint for its definitive identification.

Molecular Structure and Theoretical Considerations

To interpret the ¹³C NMR spectrum, a clear understanding of the molecule's structure and the electronic effects at play is essential.

Numbering Convention

The standard IUPAC numbering for the isoquinoline ring system is used for all spectral assignments.

Caption: Structure and numbering of this compound.

Substituent Effects on ¹³C Chemical Shifts

The chemical shifts of the nine unique carbons in this compound are governed by the parent isoquinoline framework and modulated by the strong electronic perturbations of the bromo and nitro substituents.

  • Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group, acting through both inductive (-I) and resonance (-M) effects. This causes significant deshielding (a downfield shift to higher ppm values) of the carbon atoms at the ipso (C-5), ortho (C-4a, C-6), and para (C-8) positions relative to its point of attachment.[5]

  • Bromo Group (-Br): The bromo group exhibits a dual electronic effect. It is electron-withdrawing inductively (-I) but electron-donating through resonance (+M) due to its lone pairs. However, for halogens, the inductive effect typically dominates, leading to deshielding. The most pronounced effect is on the ipso carbon (C-6), which experiences a strong downfield shift. The "heavy atom effect" of bromine can also cause a slight upfield shift for the ipso carbon compared to what might be expected from electronegativity alone, but the overall position remains deshielded relative to an unsubstituted carbon.[6]

The interplay of these effects results in a unique ¹³C NMR fingerprint for the molecule. Predicting the spectrum involves starting with the known chemical shifts of isoquinoline and applying substituent chemical shift (SCS) parameters.[6]

Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum

The following protocol is a self-validating system designed for acquiring a high-quality, proton-decoupled ¹³C NMR spectrum.

Sample Preparation
  • Weighing: Accurately weigh 50-100 mg of this compound. A higher concentration is required for ¹³C NMR compared to ¹H NMR due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.[4]

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for nitroaromatic compounds due to its higher solubilizing power.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is the standard reference compound (δ = 0.00 ppm). Modern spectrometers can also reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm), which is often more convenient.[7]

Spectrometer Setup and Data Acquisition

These parameters are based on a typical 400 MHz or 500 MHz spectrometer.

  • Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

  • Temperature: 298 K (25 °C).

  • Spectral Width (SW): ~200-220 ppm. This range comfortably covers the expected chemical shifts for aromatic and heteroaromatic carbons.[7]

  • Pulse Angle: A 30-45° pulse angle is used. This is a compromise that allows for a shorter relaxation delay without significantly sacrificing signal intensity, thus improving the experiment's time efficiency.

  • Relaxation Delay (D1): 2-5 seconds. Quaternary carbons (those with no attached protons) have much longer relaxation times. A sufficient delay is crucial to ensure they fully relax between pulses, allowing for more accurate quantitative analysis if needed.

  • Acquisition Time (AQ): 1-2 seconds.

  • Number of Scans (NS): 1024 to 4096 scans, or more. Due to the low sensitivity of the ¹³C nucleus, a large number of scans must be accumulated to achieve an adequate signal-to-noise ratio.

Caption: Experimental workflow for ¹³C NMR analysis.

Spectral Analysis and Data Interpretation

While an experimental spectrum for this specific molecule is not widely published, a highly accurate prediction of the chemical shifts can be made based on the known values for isoquinoline and the established effects of the substituents.[8][9] Online prediction algorithms and databases can also provide reliable estimates.[10][11]

The following table summarizes the predicted ¹³C NMR chemical shifts and provides a detailed justification for each assignment.

Carbon AtomPredicted Chemical Shift (δ) [ppm]Justification
C1 ~152.5Located ortho to the ring nitrogen, this carbon is significantly deshielded.
C3 ~144.0Also ortho to the ring nitrogen, leading to a downfield chemical shift.
C4 ~121.0Less influenced by the nitrogen and substituents, appears in the typical aromatic region.
C4a ~129.5A quaternary carbon, shifted downfield due to its position ortho to the electron-withdrawing nitro group.
C5 ~148.0The ipso-carbon attached to the highly electron-withdrawing nitro group. This carbon is expected to be the most deshielded quaternary carbon.
C6 ~123.0The ipso-carbon attached to the bromine. While deshielded, the heavy atom effect may shift it slightly upfield compared to C5.[6]
C7 ~133.0Shifted slightly downfield due to being ortho to the bromine atom.
C8 ~128.0Located para to the nitro group, experiencing a moderate downfield shift due to the resonance effect.
C8a ~135.0A quaternary carbon adjacent to the pyridine ring and influenced by the substituents on the benzene ring.

Note: These are predicted values. Actual experimental values may vary slightly depending on the solvent and concentration. Quaternary carbons (C4a, C5, C6, C8a) will typically show lower intensity peaks compared to protonated carbons.

Conclusion

The ¹³C NMR analysis of this compound is a powerful method for its unambiguous structural verification. The chemical shifts of the nine carbon atoms provide a unique fingerprint that is highly sensitive to the potent electronic effects of the bromo and nitro substituents. The nitro group at C-5 causes significant downfield shifts for carbons C-4a, C-5, and C-8, while the bromo group at C-6 primarily influences its local environment. By following a rigorous experimental protocol and applying fundamental principles of substituent effects, researchers can confidently acquire and interpret the ¹³C NMR spectrum, ensuring the identity and purity of this vital synthetic intermediate. This guide provides the necessary theoretical framework and practical methodology to achieve this goal.

References

  • Hughes, D. W., Holland, H. L., & MacLean, D. B. (1976). ¹³C magnetic resonance spectra of some isoquinoline alkaloids and related model compounds. Canadian Journal of Chemistry, 54(14), 2252–2260. Available at: https://cdnsciencepub.com/doi/abs/10.1139/v76-320
  • ChemicalBook. (n.d.). 1-Bromo-4-nitrobenzene(586-78-7) ¹³C NMR spectrum. Available at: https://www.chemicalbook.com/spectrumen_586-78-7_13cnmr.htm
  • PubChem. (n.d.). 6-Bromo-5-nitroquinoline. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/280563
  • BenchChem. (2025). 7-Bromo-5-nitroisoquinoline. Available at: https://www.benchchem.com/product/b189721
  • Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 81, 98. Available at: http://www.orgsyn.org/demo.aspx?prep=v81p0098
  • ChemicalBook. (n.d.). Isoquinoline(119-65-3) ¹³C NMR spectrum. Available at: https://www.chemicalbook.com/spectrumen_119-65-3_13cnmr.htm
  • SpectraBase. (n.d.). Isoquinoline. Wiley-VCH GmbH. Available at: https://spectrabase.com/spectrum/2roAQiuPUrC
  • Duddeck, H. (2002). Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 7(4), 373-380. Available at: https://www.mdpi.com/1420-3049/7/4/373
  • Elguero, J., et al. (2013). Theoretical and Experimental NMR Study of a Series of Five Nitrobenzene-1,2-Diamines. Spectroscopy Letters, 46(2), 91-99. Available at: https://www.tandfonline.com/doi/abs/10.1080/00387010.2012.693809
  • Srinivasan, C., Shunmugasundaram, A., & Arumugam, N. (1986). ¹³C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones. Journal of Chemical Sciences, 96(5), 335-341. Available at: https://link.springer.com/article/10.1007/BF02898492
  • University of Wisconsin. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. ACS Division of Organic Chemistry. Available at: https://www.organicdivision.org/nmr/13c-nmr-chemical-shifts/
  • Oregon State University. (n.d.). ¹³C NMR Chemical Shifts. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Vollhardt_and_Schore)/13%3A_Nuclear_Magnetic_Resonance_Spectroscopy/13.04%3A_13C_NMR_Spectroscopy
  • NMRDB.org. (n.d.). Predict ¹³C carbon NMR spectra. Available at: https://www.nmrdb.org/13c/index.shtml
  • ResearchGate. (2016). Can anyone help me to tell me any online website to check ¹³C NMR prediction?Available at: https://www.researchgate.net/post/Can_anyone_help_me_to_tell_me_any_online_website_to_check_13C_NMR_prediction
  • Alfa Chemistry. (n.d.). CAS 850197-72-7 6-BROMO-5-NITRO-ISOQUINOLINE. Available at: https://www.alfa-chemistry.com/cas_850197-72-7.htm
  • Indian Academy of Sciences. (n.d.). ¹³C NMR spectroscopy • Chemical shift. Available at: https://www.ias.ac.in/article/fulltext/jcsc/096/05/0335-0341
  • BenchChem. (2025). An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 6-Bromoquinoline. Available at: https://www.benchchem.com/uploads/technical-guides/B190987-An-In-Depth-Technical-Guide-to-the-1H-and-13C-NMR-Spectra-of-6-Bromoquinoline.pdf

Sources

A Technical Guide to the Mass Spectrometry of 6-Bromo-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the mass spectrometric behavior of 6-bromo-5-nitroisoquinoline, a heterocyclic compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals who are utilizing mass spectrometry for the identification, characterization, and quantification of this and structurally related molecules.

Introduction to this compound and its Mass Spectrometric Analysis

This compound is a substituted isoquinoline, a class of nitrogen-containing heterocyclic compounds with diverse biological activities.[1] Its chemical structure, featuring both a bromine atom and a nitro group, presents a unique fragmentation pattern in mass spectrometry that can be leveraged for its unambiguous identification. The molecular formula of this compound is C₉H₅BrN₂O₂[2][3], with a monoisotopic mass of approximately 251.953 Da[2][3][4].

The analysis of such compounds is typically performed using soft ionization techniques like Electrospray Ionization (ESI), which minimizes in-source fragmentation and preserves the molecular ion, followed by tandem mass spectrometry (MS/MS) to induce and analyze fragmentation.[1][5] This guide will focus on the expected behavior of this compound under ESI-MS/MS conditions.

Experimental Protocol: ESI-MS/MS Analysis

A robust and reproducible method for the analysis of this compound is crucial for reliable results. The following protocol outlines a self-validating system for acquiring high-quality mass spectra.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture compatible with ESI, typically 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.[1]

Instrumentation and Parameters

The following parameters are provided as a starting point and may require optimization based on the specific instrument being used.

ParameterValueRationale
Ionization Mode Positive Electrospray Ionization (ESI+)The nitrogen atom in the isoquinoline ring is basic and readily accepts a proton to form the [M+H]⁺ ion.
Capillary Voltage 3.5 - 4.5 kVOptimal voltage to ensure efficient spray and ionization without causing in-source fragmentation.
Drying Gas Flow 8 - 12 L/minTo effectively desolvate the ions entering the mass spectrometer.
Drying Gas Temp. 300 - 350 °CAids in desolvation; temperature should be optimized to prevent thermal degradation.
Nebulizer Pressure 30 - 50 psiEnsures a stable and fine spray.
MS1 Scan Range m/z 50 - 500To detect the protonated molecule and potential adducts.
MS/MS Fragmentation Collision-Induced Dissociation (CID)A robust and widely used method for fragmenting ions.[6][7]
Collision Gas Argon or NitrogenInert gases that provide efficient collisional activation.[6]
Collision Energy 10 - 40 eV (Ramped)A range of collision energies should be investigated to observe the full fragmentation pathway.

Predicted Fragmentation Pathways

The fragmentation of the protonated molecule of this compound ([M+H]⁺, m/z ≈ 252.96) is dictated by the relative stabilities of the resulting fragment ions and neutral losses. The presence of the bromine and nitro groups significantly influences these pathways.

A key characteristic to note is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic M and M+2 isotopic pattern for all bromine-containing fragments, which is a powerful tool for their identification.

The primary fragmentation pathways are expected to involve the loss of the nitro group and subsequent cleavages of the isoquinoline ring structure.

fragmentation_pathway M [M+H]⁺ m/z 252.96 F1 [M+H - NO₂]⁺ m/z 206.96 M->F1 - NO₂ (46 Da) F2 [M+H - HNO₂]⁺ m/z 205.95 M->F2 - HNO₂ (47 Da) F3 [F2 - Br]⁺ m/z 126.05 F2->F3 - Br (79/81 Da) F4 [F2 - C₂H₂]⁺ m/z 179.94 F2->F4 - C₂H₂ (26 Da)

Caption: Predicted major fragmentation pathways for protonated this compound.

Loss of the Nitro Group

The most facile fragmentation is the loss of the nitro group (NO₂), which can occur in two ways:

  • Loss of a Nitro Radical (NO₂•): This results in an even-electron fragment ion at m/z 206.96. This is a common fragmentation pathway for nitroaromatic compounds.

  • Loss of Nitrous Acid (HNO₂): A more common pathway for protonated nitroaromatics involves the elimination of nitrous acid, leading to a fragment at m/z 205.95.

Fragmentation of the Brominated Isoquinoline Core

Following the loss of the nitro group, the resulting brominated isoquinoline fragment ion (m/z 205.95) will undergo further fragmentation.

  • Loss of Bromine Radical (Br•): The cleavage of the C-Br bond will result in the loss of a bromine radical, yielding an ion at m/z 126.05. The isotopic signature of bromine will be absent in this fragment.

  • Ring Cleavage: The isoquinoline ring system can undergo cleavage, often involving the loss of small neutral molecules like acetylene (C₂H₂). This would lead to a fragment at m/z 179.94.

Summary of Expected Fragment Ions

The following table summarizes the key fragment ions expected in the tandem mass spectrum of this compound.

m/z (monoisotopic)Proposed FormulaNeutral LossComments
251.953C₉H₅BrN₂O₂-Molecular Ion (in EI-MS)
252.961[C₉H₆BrN₂O₂]⁺-Protonated Molecule [M+H]⁺
206.961[C₉H₆BrN]⁺NO₂Loss of nitro radical
205.953[C₉H₅BrN]⁺HNO₂Loss of nitrous acid
179.942[C₇H₃BrN]⁺C₂H₂ (from m/z 205.953)Ring cleavage
126.050[C₉H₆N]⁺Br (from m/z 205.953)Loss of bromine radical

Conclusion

The mass spectrometric analysis of this compound, particularly using ESI-MS/MS, provides a wealth of structural information. By understanding the predictable fragmentation pathways, including the characteristic losses of the nitro group and the bromine atom, researchers can confidently identify and characterize this molecule in complex matrices. The presence of the bromine isotopic pattern serves as a definitive marker for bromine-containing fragments. The experimental protocol and predicted fragmentation patterns outlined in this guide provide a solid foundation for the development of robust analytical methods for this and related compounds.

References

  • Kovács, D., Kuki, Á., Nagy, L., & Zsuga, M. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(10), 1034-1042. [Link]
  • PubChem. (n.d.). 6-Bromo-5-nitroquinoline.
  • ResearchGate. (n.d.). Electrospray ionization/mass spectrometry study of organosulfur heterocycles found in the aromatic fraction of a Maya crude oil.
  • Alchem.Pharmtech. (n.d.). CAS 850197-72-7 | 6-BROMO-5-NITRO-ISOQUINOLINE.
  • NIST. (n.d.). Benzene, 1-bromo-3-nitro-.
  • SpectraBase. (n.d.). 1-Bromo-2-nitrobenzene.
  • ElectronicsAndBooks. (n.d.). Electrospray ionization and liquid secondary ion mass spectrometric study of N-heterocyclic carbenes and their 1,2,4-triazolium.
  • MDPI. (2020). Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives.
  • Wikipedia. (n.d.). Electrospray ionization.
  • NIST. (n.d.). Benzene, 1-bromo-2-nitro-.
  • NIST. (n.d.). Benzene, 1-bromo-4-nitro-.
  • NIST. (n.d.). Benzene, 1-bromo-3-nitro-.
  • ACS Publications. (2015). Collision-Induced Dissociation Mass Spectrometry: A Powerful Tool for Natural Product Structure Elucidation.
  • Wikipedia. (n.d.). Collision-induced dissociation.
  • Chemistry LibreTexts. (2019). Mass Spectrometry - Fragmentation Patterns.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Grokipedia. (n.d.). Collision-induced dissociation.
  • PMC. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry.
  • ResearchGate. (n.d.). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry.
  • ChemRxiv. (2021). Radical Fragment Ions in Collision-Induced Dissociation Mass Spectrometry.
  • National MagLab. (n.d.). Collision-Induced Dissociation.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns.
  • YouTube. (2023). Bromo pattern in Mass Spectrometry.

Sources

Introduction: The Molecular Context of 6-Bromo-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Infrared Spectroscopy of 6-Bromo-5-nitroisoquinoline

This compound is a heterocyclic aromatic compound of significant interest in medicinal chemistry and synthetic organic chemistry.[1] Its structure, featuring a bicyclic isoquinoline core substituted with both a bromo and a nitro group, presents a unique electronic and vibrational profile. The isoquinoline scaffold itself is a "privileged structure" in drug discovery, forming the backbone of numerous biologically active molecules.[1][2] The addition of a strong electron-withdrawing nitro group and a heavy halogen atom (bromine) further modulates its chemical properties and potential as a synthetic intermediate.

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. For a molecule like this compound, IR spectroscopy serves as an indispensable tool for structural verification and quality control. Each functional group (the aromatic rings, the C-N bond in the ring, the nitro group, and the carbon-bromine bond) possesses characteristic vibrational frequencies. By analyzing the resulting spectrum, a researcher can confirm the presence and structural arrangement of these key components, providing a unique molecular fingerprint. This guide offers a detailed exploration of the theoretical and practical aspects of acquiring and interpreting the infrared spectrum of this compound.

Below is the chemical structure of this compound.

Caption: Chemical Structure of this compound.

Theoretical Principles: Predicting the Vibrational Landscape

The infrared spectrum of an organic molecule is governed by the vibrations of its chemical bonds. These vibrations, which include stretching and bending, occur only at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes, resulting in an absorption band in the spectrum. The position, intensity, and shape of these bands provide a wealth of structural information.[3]

For this compound, we can predict the key spectral features by dissecting the molecule into its constituent functional groups:

  • Aromatic Isoquinoline Core :

    • C-H Stretching : The stretching of C-H bonds on the aromatic rings gives rise to bands of medium to weak intensity, typically appearing just above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ region.[4]

    • C=C and C=N Stretching : The in-ring stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds of the fused aromatic system are complex and coupled. They result in a series of sharp, medium-intensity bands in the 1600-1450 cm⁻¹ range.[4][5]

    • C-H Out-of-Plane Bending : The C-H bonds can also bend out of the plane of the aromatic ring. These vibrations produce strong absorption bands in the 900-675 cm⁻¹ region. The exact position of these bands is highly diagnostic of the substitution pattern on the rings.[6][7]

  • Nitro (NO₂) Group :

    • This group is one of the most readily identifiable by IR spectroscopy due to its very strong and distinct absorptions.[8]

    • Asymmetric Stretching (νas) : This vibration involves the two N-O bonds stretching out of phase. For aromatic nitro compounds, this results in a very strong band between 1550-1475 cm⁻¹.[9]

    • Symmetric Stretching (νs) : Here, the two N-O bonds stretch in phase. This gives a second strong band, typically found in the 1360-1290 cm⁻¹ range.[9] The presence of this distinct pair of strong absorptions is a hallmark of the nitro group.[8]

  • Carbon-Bromine (C-Br) Bond :

    • C-Br Stretching : Due to the heavy mass of the bromine atom, the C-Br stretching vibration occurs at a much lower frequency. It is expected to appear as a medium to strong band in the fingerprint region, typically between 690-515 cm⁻¹.[10][11] This band may sometimes overlap with C-H out-of-plane bending modes, requiring careful analysis of the entire fingerprint region.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The quality of an IR spectrum is fundamentally dependent on meticulous sample preparation and data acquisition. As this compound is a solid at room temperature[12], the potassium bromide (KBr) pellet method is a standard and effective technique.

Workflow for FTIR Analysis

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Weigh Sample & Anhydrous KBr grind Grind Mixture to Fine Powder start->grind press Press Under Vacuum grind->press pellet Form Transparent Pellet press->pellet background Acquire Background Spectrum (Air) pellet->background sample_scan Acquire Sample Spectrum background->sample_scan process Perform Baseline Correction & Smoothing sample_scan->process interpret Assign Vibrational Modes to Peaks process->interpret report Generate Report interpret->report

Caption: Standard workflow for FTIR analysis using the KBr pellet method.

Step-by-Step Methodology: KBr Pellet Preparation
  • Trustworthiness through Purity: The causality behind using spectroscopy-grade KBr is its hygroscopic nature. Absorbed water introduces broad O-H stretching bands (~3400 cm⁻¹) that can obscure sample features. Therefore, KBr must be dried in an oven (e.g., at 110°C for several hours) and stored in a desiccator.

  • Sample Weighing: Weigh approximately 1-2 mg of this compound and 150-200 mg of dry, spectroscopy-grade KBr. The low sample-to-KBr ratio is crucial to minimize intermolecular interactions and reduce scattering of the IR beam.

  • Grinding: Combine the sample and KBr in an agate mortar. Grind the mixture gently but thoroughly with an agate pestle for 3-5 minutes. The goal is to produce a homogenous, fine powder with a particle size smaller than the wavelength of the IR radiation to minimize light scattering (Christiansen effect).

  • Pellet Pressing: Transfer a portion of the powder into a pellet press die. Assemble the press and connect it to a vacuum pump for 1-2 minutes to remove entrapped air, which can cause the pellet to be opaque.

  • Compression: Apply pressure (typically 7-10 tons) for approximately 2 minutes. The pressure causes the KBr to flow and encapsulate the sample, forming a solid-state solution.

  • Pellet Inspection: Carefully release the pressure and disassemble the die. A high-quality pellet should be thin and transparent or translucent. Opacity or fractures indicate poor grinding, insufficient pressure, or moisture contamination.

  • Data Acquisition: Place the pellet in the spectrometer's sample holder. Acquire a background spectrum of the empty sample compartment first. This allows the instrument to ratio out absorptions from atmospheric CO₂ and water vapor. Then, acquire the sample spectrum. A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Spectral Interpretation: Decoding the Molecular Fingerprint

The resulting IR spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹). By analyzing the positions of the absorption bands, we can confirm the structure of this compound.

Summary of Predicted IR Absorption Bands
Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3100 - 3000Aromatic C-H StretchIsoquinoline RingMedium - Weak
1550 - 1475NO₂ Asymmetric StretchNitro GroupStrong
1600 - 1450C=C / C=N In-Ring StretchIsoquinoline RingMedium (multiple bands)
1360 - 1290NO₂ Symmetric StretchNitro GroupStrong
900 - 675C-H Out-of-Plane BendAromatic RingStrong
690 - 515C-Br StretchBromo GroupMedium - Strong
Detailed Analysis
  • High-Frequency Region (4000-2500 cm⁻¹): This region should be largely transparent, except for the weak to medium aromatic C-H stretching bands appearing between 3100 cm⁻¹ and 3000 cm⁻¹.[7] The absence of strong, broad bands centered around 3300 cm⁻¹ would confirm the lack of O-H or N-H functional groups.

  • Double-Bond Region (2000-1400 cm⁻¹): This region is highly diagnostic. The two most prominent features are expected to be the strong absorptions from the nitro group. The asymmetric stretch should appear near 1530 cm⁻¹, and the symmetric stretch near 1350 cm⁻¹.[9][13] Interspersed between these, and likely appearing sharper and less intense, will be the C=C and C=N ring stretching vibrations of the isoquinoline core.[5]

  • Fingerprint Region (1400-400 cm⁻¹): This region contains a wealth of complex, coupled vibrations that are unique to the molecule as a whole. While difficult to assign completely, key features can be identified. The strong out-of-plane C-H bending vibrations will be present, and crucially, the C-Br stretch should be observable in the lower frequency portion of this region, likely between 690-515 cm⁻¹.[10][11]

Conclusion and Applications

Infrared spectroscopy provides a rapid, reliable, and information-rich method for the structural characterization of this compound. By understanding the characteristic absorption frequencies of the isoquinoline core, the nitro group, and the carbon-bromine bond, a researcher can confidently verify the identity and purity of a synthesized sample. The key diagnostic markers are the pair of strong nitro group absorptions (1550-1475 cm⁻¹ and 1360-1290 cm⁻¹) and the low-frequency C-Br stretch (690-515 cm⁻¹), complemented by the pattern of aromatic C-H and ring stretching vibrations. In a drug development or process chemistry setting, this technique is invaluable for routine quality control, reaction monitoring (e.g., tracking the disappearance of a precursor or the appearance of the nitro group during synthesis), and ensuring the structural integrity of this important chemical building block.

References

  • Yildiz, N., et al. (2005). DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 61(4), 673-83. [Link]
  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. LibreTexts. [Link]
  • Lee, K. L. K., et al. (2023). Characterizing the origin band spectrum of isoquinoline with resonance enhanced multiphoton ionization and electronic structure calculations. The Journal of Chemical Physics, 159(13). [Link]
  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]
  • Hasan, A. M. A., et al. (2019). A preliminary study on liquid crystalline epoxy curatives from natural abietic acid.
  • Brown, J. F. (1955). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society, 77(23), 6341–6351. [Link]
  • Kumar, S., et al. (2018). Spectroscopic (FT-IR, FT-Raman, UV and NMR) investigation, NBO, NLO, HOMO-LUMO and Fukui function analysis of 1-bromo-2-chlorobenzene by DFT calculations.
  • Rahayu, I., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 83-98. [Link]
  • Kross, R. D., et al. (1956). The Infrared Spectra of Aromatic Compounds. II. Evidence Concerning the Interaction of π-Electrons and σ-Bond Orbitals in C-H Out-of-plane Bending Vibrations. Journal of the American Chemical Society, 78(7), 1332–1335. [Link]
  • National Center for Biotechnology Information. (n.d.). 6-Bromo-5-nitroquinoline.
  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. [Link]
  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. [Link]
  • Wikipedia. (n.d.). Isoquinoline. [Link]
  • Michigan State University, Department of Chemistry. (n.d.). Infrared Spectroscopy. [Link]

Sources

Physical and chemical properties of 6-Bromo-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Bromo-5-nitroisoquinoline

Introduction

This compound is a highly functionalized heterocyclic compound of significant interest to researchers in medicinal chemistry, organic synthesis, and drug development. Its molecular architecture, featuring the isoquinoline scaffold—a recognized "privileged structure" in pharmacology—is further enhanced by the strategic placement of a bromine atom and a nitro group. This unique combination of functional groups imparts versatile reactivity, establishing this compound as a valuable building block for constructing complex molecular entities and diverse compound libraries for biological screening. The bromine atom serves as a versatile handle for cross-coupling reactions, while the electron-withdrawing nitro group not only influences the electronic properties of the aromatic system but also offers a pathway to other functional groups through reduction. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, applications, and safety considerations.

Core Physicochemical and Structural Properties

A foundational understanding of this compound begins with its fundamental properties, which dictate its behavior in experimental settings. These identifiers and characteristics are summarized below.

Key Identifiers and Physical Data
PropertyValueReference(s)
Chemical Name This compound[1][2]
CAS Number 850197-72-7[1][3][4]
Molecular Formula C₉H₅BrN₂O₂[1][2]
Molecular Weight 253.05 g/mol [1][2]
Appearance Yellow to orange solid[5]
Boiling Point 356.1°C at 760 mmHg[1][2]
Density 1.747 g/cm³[1][2]
Flash Point 169.2°C[1][2]
pKa (Predicted) 2.99 ± 0.21[5]
Storage Sealed in dry, Room Temperature[5]
Chemical Structure

The structure of this compound is defined by a bicyclic aromatic system where a benzene ring is fused to a pyridine ring. The bromine atom is located at position 6, and the nitro group is at the adjacent position 5.

2D representation of this compound.

Synthesis and Chemical Reactivity

The synthetic utility of this compound stems from its accessible preparation and the versatile reactivity of its functional groups.

General Synthesis Pathway

While specific synthesis details for this compound are not extensively published, a logical and common approach involves the regioselective nitration of a 6-bromoisoquinoline precursor. This reaction is an electrophilic aromatic substitution.[6] The isoquinoline ring is activated towards nitration, and the position of the incoming nitro group is directed by the existing ring system and the bromine substituent.

The general procedure involves dissolving 6-bromoisoquinoline in a strong acid, typically concentrated sulfuric acid, and cooling the mixture to a low temperature (e.g., -5 to 0°C) to control the exothermic reaction.[6][7] A nitrating mixture, composed of concentrated nitric acid and sulfuric acid, is then added dropwise while maintaining strict temperature control.[6] The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring.

G start 6-Bromoisoquinoline reagents H₂SO₄ (conc.) HNO₃ (conc.) start->reagents Dissolve in H₂SO₄ product This compound reagents->product Add dropwise conditions Low Temperature (-5 to 0 °C) conditions->reagents

Workflow for the synthesis of this compound.
Core Chemical Reactivity

The reactivity of this compound is dominated by its two key functional groups, which can often be manipulated independently.

  • Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing effect of the nitro group at the C5 position significantly activates the adjacent C6 position (bearing the bromine) towards nucleophilic attack.[6] This makes the bromine atom an excellent leaving group, allowing for the introduction of various nucleophiles such as amines (e.g., morpholine, piperazine), alkoxides, and thiolates to generate a wide range of derivatives.[7]

  • Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (-NH₂) using standard reducing agents like tin(II) chloride (SnCl₂), iron (Fe) in acidic media, or catalytic hydrogenation. This transformation yields 6-bromo-5-aminoisoquinoline, a versatile intermediate. The resulting primary amine is a nucleophile itself and can undergo acylation, alkylation, or diazotization reactions to introduce further diversity.

  • Cross-Coupling Reactions: The carbon-bromine bond is a classic handle for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds. Key examples include:

    • Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.

    • Heck Coupling: Reaction with alkenes to form substituted alkenes.

    • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

    • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form N-aryl products.

G central This compound snar Nucleophilic Aromatic Substitution (SNAr) (e.g., + R₂NH) central->snar at C6-Br reduction Nitro Group Reduction (e.g., Fe/HCl) central->reduction at C5-NO₂ coupling Cross-Coupling (e.g., Suzuki, Pd cat.) central->coupling at C6-Br prod_snar 6-Amino-5-nitroisoquinoline Derivatives snar->prod_snar prod_reduction 6-Bromo-5-aminoisoquinoline reduction->prod_reduction prod_coupling 6-Aryl-5-nitroisoquinoline Derivatives coupling->prod_coupling

Key reactivity pathways of this compound.

Applications in Research and Drug Development

The isoquinoline core is prevalent in numerous natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[8][9] this compound serves as an ideal starting point for exploring this chemical space.

The ability to perform orthogonal reactions at the C5 and C6 positions allows for the systematic development of compound libraries. For example, a Suzuki coupling could be performed at the C6 position, followed by the reduction of the nitro group at C5 and subsequent derivatization of the newly formed amine. This strategy enables a thorough structure-activity relationship (SAR) study.

Derivatives of the related 6-bromoquinoline scaffold have been investigated as potential inhibitors of critical cell signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[8] By using this compound, researchers can synthesize novel analogues to probe these pathways and develop potential therapeutic agents.

Illustrative Experimental Protocol: Suzuki-Miyaura Coupling

To illustrate the practical utility of this compound, the following section provides a representative, step-by-step protocol for a Suzuki-Miyaura cross-coupling reaction.

Objective: To synthesize 6-phenyl-5-nitroisoquinoline from this compound and phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).

  • Catalyst Preparation: In a separate vial, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in a small amount of anhydrous 1,4-dioxane.

  • Inert Atmosphere: Evacuate and backfill the reaction flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane (10 mL) and degassed water (2 mL) to the flask, followed by the catalyst solution via syringe.

  • Reaction: Heat the reaction mixture to 80-90°C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 6-phenyl-5-nitroisoquinoline.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification a Combine Reactants: - this compound - Phenylboronic acid - K₂CO₃ b Establish Inert Atmosphere (Argon/Nitrogen) a->b c Add Solvents (Dioxane/Water) & Pd Catalyst b->c d Heat and Stir (80-90°C, 12-24h) c->d e Monitor by TLC d->e f Cool and Quench e->f g Liquid-Liquid Extraction (Ethyl Acetate/Water) f->g h Dry and Concentrate g->h i Column Chromatography h->i

Experimental workflow for a Suzuki-Miyaura coupling reaction.

Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed when handling this compound. The information below is a guideline and should be supplemented by consulting the full Safety Data Sheet (SDS) provided by the supplier.[10]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10][11]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes. Use non-sparking tools and take measures to prevent electrostatic discharge.[10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[5][10]

  • First Aid:

    • Skin Contact: Immediately wash off with plenty of soap and water.[11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[11]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[10]

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in synthetic and medicinal chemistry. Its well-defined reactive sites—the activatable bromine atom and the reducible nitro group—provide a robust platform for creating diverse and complex molecular structures. The accessibility of this compound, combined with its versatile reactivity, ensures its continued role as a valuable tool for researchers and scientists dedicated to the discovery and development of novel therapeutic agents and functional materials.

References

  • PubChem. (n.d.). 6-Bromo-5-nitroquinoline.
  • Organic Syntheses. (n.d.). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE.
  • ResearchGate. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones.
  • ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
  • PubChem. (n.d.). 5-Nitroisoquinoline.
  • ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;...).
  • MDPI. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline.
  • PubChem. (n.d.). 6-Nitroquinoline.
  • PubChemLite. (n.d.). 8-bromo-5-nitroisoquinoline.

Sources

A Technical Guide to the Solubility of 6-Bromo-5-nitroisoquinoline for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Bromo-5-nitroisoquinoline is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry, serving as a key intermediate for more complex molecules. A thorough understanding of its solubility profile in various organic solvents is paramount for optimizing reaction conditions, developing robust purification protocols, and formulating active pharmaceutical ingredients (APIs). This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically evaluate and understand the solubility of this compound. While exhaustive quantitative data for this specific molecule is not widely published, this paper outlines the fundamental principles of solubility, presents a strategic approach to solvent selection, and details rigorous experimental protocols for both thermodynamic and kinetic solubility determination. By synthesizing theoretical knowledge with practical, field-proven methodologies, this guide aims to be an essential resource for any laboratory working with this compound and similar heterocyclic compounds.

Introduction: The Critical Role of Solubility

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility is a critical attribute that influences nearly every stage of development.[1] For a synthetic intermediate like this compound, solubility dictates the choice of reaction media, affects reaction kinetics, and is crucial for developing efficient crystallization and purification methods.[2] In later stages, the solubility of an API directly impacts its formulation possibilities, bioavailability, and ultimately, its therapeutic efficacy.[3]

Poor solubility can lead to a host of issues, including:

  • Inaccurate Bioassay Results: Undissolved compound can lead to underestimated potency and unreliable structure-activity relationship (SAR) data.[4]

  • Difficult Purification: Selecting an appropriate solvent system for crystallization is impossible without understanding the compound's solubility profile.

  • Formulation Challenges: Low solubility can hinder the development of oral or injectable dosage forms, requiring complex and costly formulation strategies.[3]

  • Poor Bioavailability: An orally administered drug must dissolve in the gastrointestinal tract to be absorbed into the bloodstream.[5]

This guide will provide the necessary tools to proactively address these challenges by establishing a robust solubility profile for this compound.

Physicochemical Drivers of Solubility

The solubility of a solid in a liquid is governed by a delicate balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute's crystal lattice and disrupt the solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions. The principle of "like dissolves like" is the guiding tenet here.[6]

Molecular Structure of this compound:

  • CAS Number: 850197-72-7[7]

  • Molecular Formula: C₉H₅BrN₂O₂[8]

  • Molecular Weight: 253.05 g/mol [9]

The structure of this compound features several key functional groups that dictate its solubility behavior:

  • Isoquinoline Core: A bicyclic aromatic system containing a nitrogen atom. This heterocyclic core is polar and capable of participating in dipole-dipole interactions and potentially weak hydrogen bonding.

  • Nitro Group (-NO₂): A strongly electron-withdrawing and highly polar group. It significantly increases the molecule's polarity and can act as a hydrogen bond acceptor.

  • Bromo Group (-Br): An electronegative but primarily size- and dispersion-force-driven substituent. It adds to the molecular weight and can participate in halogen bonding.

The combination of the flat, aromatic isoquinoline ring, the highly polar nitro group, and the halogen substituent suggests that this compound is a polar molecule. Therefore, it is expected to have higher solubility in polar organic solvents and lower solubility in non-polar hydrocarbon solvents.

Strategic Solvent Selection

A systematic approach to solvent selection is more efficient than random screening. Solvents should be chosen to cover a range of polarities and chemical classes, while also considering safety, environmental impact, and relevance to pharmaceutical processing.[10][11]

A logical solvent selection strategy is visualized below.

Caption: A logical workflow for selecting a diverse panel of organic solvents.

For a more advanced, predictive approach, Hansen Solubility Parameters (HSP) can be employed. HSP separates the total cohesion energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[6][12] By determining the HSP of this compound, one can computationally screen for solvents with similar parameters, greatly increasing the probability of finding a good solvent.[13][14]

Experimental Protocols: Measuring Solubility

It is crucial to distinguish between two types of solubility measurements: thermodynamic and kinetic.[1][15]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum amount of a compound that can dissolve in a solvent at a given temperature when the dissolved and undissolved solid are in equilibrium.[16] This value is critical for formulation and crystallization development.[3]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly added from a concentrated DMSO stock into an aqueous buffer.[17] It is a high-throughput method used in early drug discovery to flag potential solubility issues.[4][18]

Protocol for Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[1]

Objective: To determine the equilibrium solubility of solid this compound in a selected organic solvent.

Materials:

  • This compound (solid powder)

  • Selected organic solvents (HPLC grade)

  • Analytical balance

  • Glass vials with screw caps (e.g., 1.5 mL or 4 mL)

  • Thermomixer or orbital shaker set to a constant temperature (e.g., 25 °C)

  • Centrifuge

  • Syringes and solvent-compatible filters (e.g., 0.22 µm PTFE)

  • HPLC-UV or UPLC-MS system for quantification[19]

Procedure:

  • Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that is visibly in excess of what will dissolve is required (e.g., ~5-10 mg).

  • Solvent Addition: Add a precise volume of the selected solvent to the vial (e.g., 1.0 mL).

  • Equilibration: Cap the vial securely and place it in a thermomixer or shaker. Agitate the slurry at a constant temperature (e.g., 25 °C) for an extended period to ensure equilibrium is reached. A minimum of 24 hours is recommended.[1][16]

  • Phase Separation: After incubation, allow the vials to rest to let the excess solid settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet any remaining suspended solid.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration & Dilution: Filter the aliquot through a 0.22 µm syringe filter into a clean vial. Immediately perform a serial dilution of the filtrate with the same solvent to bring the concentration into the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS method against a calibration curve prepared from a known stock solution of the compound.[5]

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factors. Report the solubility in mg/mL and µM.

Protocol for High-Throughput Kinetic Solubility

This method is designed for rapid screening in early discovery, typically in aqueous buffer.[15][18]

Caption: A typical high-throughput workflow for kinetic solubility screening.

Data Presentation: A Hypothetical Solubility Profile

While comprehensive experimental data for this compound is not publicly available, the following table presents a hypothetical yet chemically plausible solubility profile. This serves as a template for how researchers should structure and report their experimentally determined data. The values are estimated based on the principles of "like dissolves like."

Solvent Solvent Class Dielectric Constant (20°C) Predicted Solubility (mg/mL) Predicted Solubility (µM)
Heptane Non-Polar1.9< 0.01< 40
Toluene Non-Polar Aromatic2.4~ 0.5 - 1.0~ 2000 - 4000
Dichloromethane (DCM) Halogenated9.1~ 5 - 10~ 20000 - 40000
Ethyl Acetate (EtOAc) Ester6.0~ 2 - 5~ 8000 - 20000
Tetrahydrofuran (THF) Ether7.5~ 15 - 25~ 60000 - 100000
Acetone Ketone21~ 20 - 40~ 80000 - 160000
Isopropanol (IPA) Polar Protic (Alcohol)18~ 1 - 3~ 4000 - 12000
Ethanol (EtOH) Polar Protic (Alcohol)25~ 2 - 4~ 8000 - 16000
Methanol (MeOH) Polar Protic (Alcohol)33~ 3 - 6~ 12000 - 24000
Acetonitrile (ACN) Nitrile37.5~ 10 - 20~ 40000 - 80000
Dimethylformamide (DMF) Polar Aprotic (Amide)38> 100> 400000
Dimethyl Sulfoxide (DMSO) Polar Aprotic (Sulfoxide)47> 150> 600000
PBS (pH 7.4) Aqueous Buffer80< 0.01< 40

Safety Considerations

Prior to handling this compound or any organic solvent, it is imperative to consult the corresponding Safety Data Sheet (SDS).[20] Standard personal protective equipment (PPE), including safety glasses, lab coats, and appropriate chemical-resistant gloves, must be worn at all times. All experimental work should be conducted inside a certified chemical fume hood to avoid inhalation of dust or solvent vapors.

Conclusion

Determining the solubility of this compound is not merely a data collection exercise; it is a fundamental step in enabling its effective use in research and development. By applying the principles and protocols outlined in this guide, scientists can systematically generate a high-quality solubility profile. This data will empower rational solvent selection for synthesis and purification, facilitate the design of meaningful biological assays, and provide a solid foundation for future formulation and drug development efforts. A proactive, structured approach to solubility assessment is a cornerstone of efficient and successful chemical science.

References

  • AxisPharm. Kinetic Solubility Assays Protocol.
  • Green Chemistry For Sustainability. Hansen Solubility Parameters in Practice (HSPiP).
  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • MDPI. (2022). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review.
  • Protocols.io. (2025). In-vitro Thermodynamic Solubility.
  • ResearchGate. (2025). Solvent selection for pharmaceuticals.
  • American Chemical Society. (2013). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes.
  • PubMed. (2012). In vitro solubility assays in drug discovery.
  • Purosolv. (2025). Choosing the Right Solvent for Drug Manufacturing.
  • Domainex. Thermodynamic Solubility Assay.
  • Wikipedia. Hansen solubility parameter.
  • Professor Steven Abbott. Hansen Solubility Parameters.
  • BioDuro. ADME Solubility Assay.
  • YouTube. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development.
  • Hansen Solubility. Hansen Solubility Parameters.
  • YouTube. (2022). HSPiP Measuring HSP (New).
  • Evotec. Thermodynamic Solubility Assay.
  • Organic Syntheses. Isoquinoline, 5-bromo-8-nitro-.
  • PubChem. 6-Bromo-5-nitroquinoline.
  • Alchem Pharmtech. CAS 850197-72-7 | 6-BROMO-5-NITRO-ISOQUINOLINE.

Sources

The Strategic Intermediate: A Technical Guide to the Research Applications of 6-Bromo-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

6-Bromo-5-nitroisoquinoline is a strategically functionalized heterocyclic compound poised for significant applications in drug discovery and synthetic chemistry. The presence of a bromine atom at the 6-position and a nitro group at the 5-position on the isoquinoline scaffold creates a unique electronic environment that facilitates a range of chemical transformations. This guide provides an in-depth analysis of the synthesis, chemical properties, and, most importantly, the potential research applications of this versatile building block. Particular emphasis is placed on its utility as a precursor for novel therapeutics, leveraging its activated halogen for nucleophilic aromatic substitution and cross-coupling reactions. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to exploit the synthetic potential of this compound.

Physicochemical Properties and Characterization

This compound is a yellow to orange solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
CAS Number 850197-72-7
Molecular Formula C₉H₅BrN₂O₂
Molecular Weight 253.05 g/mol
Boiling Point 356.1 °C (Predicted)
Density 1.747 g/cm³ (Predicted)
Appearance Yellow to orange solid

Synthesis of this compound: A Representative Protocol

A direct, peer-reviewed synthesis of this compound is not widely documented. However, based on established procedures for the nitration of bromoquinolines and bromoisoquinolines, a reliable synthetic route can be proposed.[2][3][4] The following protocol is a representative method adapted from the synthesis of the analogous 6-bromo-5-nitroquinoline and 5-bromo-8-nitroisoquinoline.

Materials and Equipment
  • 6-Bromoisoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-salt bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Experimental Procedure
  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-bromoisoquinoline (1.0 eq) in concentrated sulfuric acid (approx. 4 mL per gram of starting material) at 0 °C using an ice-salt bath.

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture by adding concentrated nitric acid (1.5 eq) to concentrated sulfuric acid (1.5 eq) while cooling in an ice-salt bath.

  • Nitration Reaction: Add the cold nitrating mixture dropwise to the solution of 6-bromoisoquinoline over a period of one hour, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the resulting solution with a 10% aqueous solution of sodium carbonate until the pH is approximately 8.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

G cluster_synthesis Synthesis Workflow 6-Bromoisoquinoline 6-Bromoisoquinoline Dissolution Dissolution 6-Bromoisoquinoline->Dissolution H₂SO₄, 0 °C Nitration Nitration Dissolution->Nitration HNO₃/H₂SO₄, <5 °C Work-up Work-up Nitration->Work-up Ice, Na₂CO₃ Purification Purification Work-up->Purification DCM Extraction This compound This compound Purification->this compound Column Chromatography

Caption: A representative workflow for the synthesis of this compound.

Potential Research Applications in Drug Discovery

The true potential of this compound lies in its utility as a versatile intermediate for the synthesis of novel, biologically active molecules. The electron-withdrawing nitro group activates the adjacent bromine atom, making it susceptible to nucleophilic aromatic substitution (SNAr), while the bromine atom itself serves as a handle for various palladium-catalyzed cross-coupling reactions.

Precursor for Anticancer Agents

The isoquinoline scaffold is a common motif in a multitude of natural and synthetic compounds with demonstrated anticancer activity.[5] The closely related 6-bromo-5-nitroquinoline has been shown to exhibit antiproliferative activity and induce apoptosis in cancer cell lines.[6] This suggests that derivatives of this compound are promising candidates for the development of novel anticancer therapeutics.

3.1.1. Targeting Apoptotic Pathways

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Several key protein families and signaling pathways are central to the apoptotic process and represent attractive targets for therapeutic intervention.

  • The PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell survival, proliferation, and growth. Its hyperactivation is frequently observed in various cancers.[7][8] Isoquinoline-based compounds have been identified as inhibitors of this pathway, suggesting that derivatives of this compound could be developed to target key kinases like PI3K, Akt, and mTOR.[1][9][10]

  • The Bcl-2 Family of Proteins: This family of proteins comprises both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members.[11][12] The overexpression of anti-apoptotic Bcl-2 proteins is a common mechanism by which cancer cells evade apoptosis.[13][14] Small molecules that inhibit the function of these anti-apoptotic proteins, known as BH3 mimetics, are a promising class of anticancer drugs. The isoquinoline scaffold can serve as a template for the design of such inhibitors.[15]

  • Caspases: Caspases are a family of proteases that execute the final stages of apoptosis.[16][17] The activation of caspases is a key event in the apoptotic cascade.[18] Certain isoquinoline derivatives have been shown to modulate caspase activity, indicating another potential avenue for the development of cancer therapeutics derived from this compound.[19]

G cluster_pathway Targeting Apoptotic Pathways with Isoquinoline Derivatives Growth_Factors Growth Factors RTK Receptor Tyrosine Kinases (RTKs) Growth_Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival, Proliferation, Growth mTOR->Cell_Survival Isoquinoline_Inhibitor_PI3K Isoquinoline-Based Inhibitor Isoquinoline_Inhibitor_PI3K->PI3K Isoquinoline_Inhibitor_PI3K->Akt Isoquinoline_Inhibitor_PI3K->mTOR Bcl2_Family Anti-apoptotic Bcl-2 Proteins Apoptosis_Inhibition Inhibition of Apoptosis Bcl2_Family->Apoptosis_Inhibition Isoquinoline_Inhibitor_Bcl2 Isoquinoline-Based BH3 Mimetic Isoquinoline_Inhibitor_Bcl2->Bcl2_Family Caspases Caspases Apoptosis_Execution Apoptosis Caspases->Apoptosis_Execution Isoquinoline_Activator Isoquinoline-Based Activator Isoquinoline_Activator->Caspases

Caption: Potential targeting of key apoptotic pathways by isoquinoline-based compounds.

Synthetic Transformations for Library Generation

The true power of this compound as a research tool lies in its capacity to be readily diversified into a library of novel compounds for biological screening.

3.2.1. Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group at the 5-position significantly activates the bromine atom at the 6-position towards nucleophilic attack. This allows for the facile displacement of the bromide with a wide range of nucleophiles, including amines, alcohols, and thiols. A representative protocol for the SNAr reaction with morpholine on the analogous 6-bromo-5-nitroquinoline is presented below.[4]

Representative Protocol for SNAr with Morpholine:

  • Reaction Setup: In a microwave vial, combine this compound (1.0 eq), morpholine (1.2-1.5 eq), and a suitable base such as triethylamine (1.0-1.2 eq) in a solvent like ethanol or N,N-dimethylformamide (DMF).

  • Microwave Irradiation: Heat the reaction mixture in a microwave reactor to 90-120 °C for 30-60 minutes.

  • Work-up and Purification: After cooling, the reaction mixture can be concentrated and purified by column chromatography to yield the desired 6-morpholinyl-5-nitroisoquinoline.

3.2.2. Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 6-position provides a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

  • Suzuki-Miyaura Coupling: This reaction allows for the coupling of the isoquinoline core with a variety of boronic acids or esters, introducing new aryl or alkyl substituents at the 6-position. This is a powerful method for exploring the structure-activity relationship (SAR) of isoquinoline-based drug candidates.

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 6-position. This is particularly useful for synthesizing libraries of compounds with diverse amine functionalities for screening against various biological targets.

G cluster_reactions Synthetic Transformations Start This compound SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Suzuki Suzuki-Miyaura Coupling Start->Suzuki Buchwald Buchwald-Hartwig Amination Start->Buchwald Reduction Nitro Group Reduction Start->Reduction e.g., Fe/NH₄Cl or H₂, Pd/C Amines Amines (R₂NH) SNAr->Amines Alcohols Alcohols (ROH) SNAr->Alcohols Thiols Thiols (RSH) SNAr->Thiols Boronic_Acids Boronic Acids (RB(OH)₂) Suzuki->Boronic_Acids Amines_BH Amines (R₂NH) Buchwald->Amines_BH Amino_Isoquinoline 5-Amino-6-bromoisoquinoline Reduction->Amino_Isoquinoline

Sources

Methodological & Application

Application Note: A Practical Guide to the Buchwald-Hartwig Amination of 6-Bromo-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C–N) bonds.[1] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, natural products, and advanced materials.[2][3] Traditional methods for creating these bonds often require harsh conditions and suffer from limited substrate scope and functional group tolerance.[1] The advent of the Buchwald-Hartwig reaction offered a milder, more versatile, and efficient alternative.[4]

This application note provides a detailed protocol for the Buchwald-Hartwig amination of 6-Bromo-5-nitroisoquinoline, a challenging yet valuable heterocyclic building block. The isoquinoline core is a privileged scaffold in medicinal chemistry, while the nitro group, a strong electron-withdrawing substituent, significantly influences the electronic properties of the molecule, making it a precursor for a variety of functionalized derivatives.[5][6] However, the electron-deficient nature of the substrate can present unique challenges to the catalytic cycle.

This guide is intended for researchers, chemists, and drug development professionals. It offers a comprehensive, step-by-step protocol, explains the rationale behind experimental choices, and provides a framework for troubleshooting, ensuring a high rate of success for this critical transformation.

Reaction Mechanism and Substrate Considerations

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium complex.[7] The generally accepted mechanism involves three key steps:

  • Oxidative Addition: A low-valent Palladium(0) species, typically stabilized by phosphine ligands, reacts with the aryl halide (this compound) to form a Pd(II) intermediate.[8][9]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[10][11]

  • Reductive Elimination: The final step involves the formation of the C–N bond and the desired arylamine product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[8][9]

The efficiency of this cycle is highly dependent on the choice of catalyst, ligand, base, and solvent.[2][10]

Substrate Specifics: this compound

The substrate, this compound, presents specific electronic features. The potent electron-withdrawing nitro group deactivates the aromatic ring, which can influence the rate of oxidative addition. However, this electronic deficiency can make the subsequent reductive elimination step more favorable. The presence of the isoquinoline nitrogen atom also means the substrate can potentially coordinate to the palladium center, which may require careful selection of ligands to prevent catalyst inhibition.[3]

Buchwald_Hartwig_Catalytic_Cycle Pd0 L-Pd(0)-L (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl L-Pd(II)(Ar)-Br (Oxidative Adduct) OxAdd->PdII_Aryl + Ar-Br AmineCoord Amine Coordination & Deprotonation (+ R₂NH, + Base) PdII_Aryl->AmineCoord PdII_Amido L-Pd(II)(Ar)-NR₂ (Amido Complex) AmineCoord->PdII_Amido - H-Base⁺Br⁻ RedElim Reductive Elimination PdII_Amido->RedElim center_point RedElim->center_point Product Ar-NR₂ (Product) center_point->Pd0 center_point->Product Forms caption Fig 1. Generalized Catalytic Cycle for Buchwald-Hartwig Amination.

Fig 1. Generalized Catalytic Cycle

Detailed Experimental Protocol

This protocol describes a general procedure for the amination of this compound with a representative secondary amine, morpholine. The reaction conditions may require optimization for other amines.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially AvailableStore in a cool, dry place.
Morpholine≥99%Commercially AvailablePurify by distillation if necessary.
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Catalyst GradeCommercially AvailableAir-sensitive, handle under inert gas.
XPhos≥98%Commercially AvailableAir-stable ligand.
Sodium tert-butoxide (NaOtBu)≥98%Commercially AvailableHighly hygroscopic, handle in a glovebox.
TolueneAnhydrous, ≥99.8%Commercially AvailableUse from a solvent purification system or a freshly opened bottle.
Diethyl EtherAnhydrousCommercially AvailableFor work-up.
Saturated aq. NH₄ClReagent Grade-For quenching.
BrineSaturated aq. NaCl-For washing.
Magnesium Sulfate (MgSO₄)AnhydrousCommercially AvailableFor drying.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Equipment
  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Glovebox or Schlenk line for handling air- and moisture-sensitive reagents

  • Magnetic stirrer hotplate with an oil bath

  • TLC plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Glassware for extraction and chromatography

Step-by-Step Procedure

Reaction Setup (Under Inert Atmosphere):

  • Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 253 mg).

  • Add Catalyst System: In a glovebox, weigh and add Sodium tert-butoxide (1.4 mmol, 135 mg), XPhos (0.04 mmol, 19 mg), and Pd₂(dba)₃ (0.02 mmol, 18 mg) to the flask.

    • Rationale: NaOtBu is a strong, non-nucleophilic base suitable for deprotonating the amine.[10] XPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps, and is effective for challenging substrates.[2][12] Pd₂(dba)₃ is a common and reliable Pd(0) source.

  • Seal and Purge: Seal the flask with a septum, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill with argon or nitrogen three times.

  • Add Reagents: Through the septum, add anhydrous toluene (5 mL) via syringe.

  • Add Amine: Add morpholine (1.2 mmol, 105 µL) via syringe.

  • Heating: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

    • Rationale: Elevated temperatures are typically required to drive the reaction to completion.[9] Toluene is a common non-polar solvent that works well for this chemistry.[13]

Reaction Monitoring:

  • TLC Analysis: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes/Ethyl Acetate mobile phase). The disappearance of the starting material spot indicates reaction completion (typically 4-12 hours).

Work-up and Purification:

  • Cooling & Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Dilution: Dilute the reaction mixture with diethyl ether (20 mL).

  • Quenching: Carefully pour the mixture into a separatory funnel containing saturated aqueous NH₄Cl solution (20 mL) to quench the reaction.

  • Extraction: Extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying & Filtration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure product, 6-(morpholino)-5-nitroisoquinoline.

Fig 2. Experimental Workflow Diagram

Characterization of Expected Product

The final product, 6-(morpholino)-5-nitroisoquinoline, should be characterized to confirm its identity and purity.

TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃)Peaks corresponding to the isoquinoline and morpholine protons, with characteristic shifts due to the anisotropic effects of the aromatic system and the nitro group.
¹³C NMR (100 MHz, CDCl₃)Signals for all 9 carbons of the isoquinoline core and the 4 carbons of the morpholine ring.
HRMS (ESI)Calculated m/z for C₁₃H₁₃N₃O₃ [M+H]⁺ should match the observed value.
Appearance Typically a yellow or orange solid.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd source).2. Wet solvent or reagents.3. Insufficiently strong base or degraded base.4. Reaction temperature too low.1. Use a fresh bottle of Pd₂(dba)₃ or a pre-catalyst.2. Ensure all reagents and solvents are strictly anhydrous.3. Use freshly opened, high-purity NaOtBu from a glovebox.4. Increase the reaction temperature to 110 °C.
Formation of Side Products 1. Hydrodehalogenation (replacement of Br with H).2. Degradation of starting material or product.1. Ensure a rigorously inert atmosphere. Minimize reaction time once the starting material is consumed.2. Lower the reaction temperature slightly and monitor closely.
Difficulty in Purification 1. Product co-elutes with impurities.2. Product is highly polar and streaks on silica.1. Try a different solvent system for chromatography (e.g., Dichloromethane/Methanol).2. Add a small amount (0.5-1%) of triethylamine to the eluent to suppress streaking.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Reagent Handling: Palladium compounds can be toxic. Handle them in a well-ventilated fume hood. Sodium tert-butoxide is corrosive and reacts violently with water; handle with extreme care under an inert atmosphere. Toluene is a flammable solvent and should be handled away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines. Palladium-containing waste should be collected separately.

References

  • Grokipedia. (n.d.). Buchwald–Hartwig amination.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Wallace, D. J., & Chen, C. (2009). Palladium-Catalyzed Microwave-Assisted Amination of 1-Bromonaphthalenes and 5- and 8-Bromoquinolines. Organic Letters, 11(15), 3343–3345. [Link]
  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P. O. (2014). Role of the base in Buchwald-Hartwig amination. The Journal of Organic Chemistry, 79(24), 11961–11969. [Link]
  • Sunesson, Y., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Frank, É., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1416-1422. [Link]
  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
  • Vautravers, N. R., et al. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 16(3), 832-835. [Link]
  • Li, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21696-21705. [Link]
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro.
  • Request PDF. (n.d.). Nucleoside Modification Using Buchwald-Hartwig Amination Reactions.
  • Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination.
  • Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides.
  • ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
  • Science of Synthesis. (n.d.). Isoquinoline.
  • Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 9170-9173. [Link]
  • PubChem. (n.d.). 6-Bromo-5-nitroquinoline.
  • Kashani, S. K., et al. (2021).

Sources

Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions of 6-Bromo-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of nucleophilic aromatic substitution (SNAr) reactions using 6-Bromo-5-nitroisoquinoline. The isoquinoline framework is a privileged scaffold in medicinal chemistry, and this guide offers in-depth mechanistic insights, validated experimental protocols, and practical considerations for synthesizing diverse libraries of 6-substituted-5-nitroisoquinoline derivatives.[1][2][3]

Introduction: Strategic Importance in Medicinal Chemistry

The isoquinoline core is a foundational structural motif in a vast array of pharmacologically active compounds, exhibiting activities ranging from anticancer and antimicrobial to antihypertensive.[1][2][4] Its rigid bicyclic structure provides a valuable template for orienting functional groups in three-dimensional space to achieve specific interactions with biological targets.

This compound is a highly valuable and strategically designed building block for drug discovery programs. Its utility stems from the electronic properties of the substituted isoquinoline ring system. The presence of a strongly electron-withdrawing nitro group at the C5 position, ortho to the bromine at C6, renders the C6 carbon exceptionally electrophilic and primed for nucleophilic attack. This specific arrangement facilitates a highly efficient and predictable nucleophilic aromatic substitution (SNAr) reaction, allowing for the displacement of the bromide leaving group by a wide variety of nucleophiles.[5][6][7] This guide details the underlying principles and provides robust protocols for leveraging this reactivity to construct novel molecular architectures.

The SNAr Mechanism: An Electronically-Driven Pathway

The SNAr reaction is a powerful tool for forming aryl-heteroatom bonds and proceeds via a two-step addition-elimination mechanism. Unlike nucleophilic substitutions on aliphatic systems (SN1/SN2), the SNAr pathway does not involve the direct backside attack, which is sterically impossible on an aromatic ring.[5]

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electron-deficient carbon atom bearing the leaving group (C6). This step is typically the rate-determining step of the reaction.[8] The attack temporarily breaks the aromaticity of the ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[6]

Step 2: Elimination of the Leaving Group and Re-aromatization The stability of the Meisenheimer complex is the key to the reaction's success. The potent electron-withdrawing nitro group at the C5 position is perfectly positioned to delocalize the negative charge through resonance, acting as an "electron sink".[7][9] In the final, rapid step, the leaving group (bromide ion) is expelled, and the aromaticity of the isoquinoline ring is restored, yielding the substituted product.

Caption: SNAr addition-elimination mechanism.

General Considerations for Protocol Design

Successful execution of SNAr reactions with this compound depends on the judicious selection of several key parameters.

  • Nucleophile Selection: A wide range of nucleophiles can be employed. The most common classes are oxygen nucleophiles (alkoxides, phenoxides), nitrogen nucleophiles (primary and secondary amines), and sulfur nucleophiles (thiolates).[8] The reactivity of the nucleophile is a critical factor; stronger nucleophiles generally lead to faster reactions and may allow for milder conditions.

  • Solvent Choice: Polar aprotic solvents are the medium of choice for SNAr reactions. Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN) effectively solvate the counter-ion of the base but poorly solvate the anionic nucleophile. This results in a "naked," highly reactive nucleophile, which can dramatically accelerate reaction rates, often by several orders of magnitude.[10]

  • Base: A base is often required to deprotonate the nucleophile (e.g., phenols, thiols) to generate the more reactive anionic species. For amine nucleophiles, a non-nucleophilic base is used as an acid scavenger to neutralize the HBr generated during the reaction. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH) for O- and S-nucleophiles, and diisopropylethylamine (DIPEA) or K₂CO₃ for N-nucleophiles.

  • Temperature: While the substrate is highly activated, elevated temperatures (typically 60-120 °C) are often necessary to achieve complete conversion in a reasonable timeframe. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Detailed Experimental Protocols

The following protocols are representative procedures for the reaction of this compound with common classes of nucleophiles.

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound and many organic reagents and solvents are hazardous.

Workflow Figure 2: General Experimental Workflow A 1. Reagent Setup Combine substrate, nucleophile, base, and solvent in a flask. B 2. Reaction Heat mixture with stirring under inert atmosphere (N₂ or Ar). A->B C 3. Monitoring Track reaction progress using TLC or LC-MS. B->C C->B Incomplete D 4. Workup Quench reaction (e.g., with water) to precipitate the product. C->D Complete E 5. Isolation Collect crude solid by vacuum filtration. D->E F 6. Purification Purify by recrystallization or column chromatography. E->F G 7. Analysis Characterize final product (NMR, MS, m.p.). F->G

Caption: A typical workflow for SNAr synthesis and purification.

Protocol 4.1: Synthesis of 6-Phenoxy-5-nitroisoquinoline (Oxygen Nucleophile)

This protocol describes the formation of a diaryl ether linkage, a common motif in bioactive molecules.

Materials:

  • This compound (1.0 mmol, 253 mg)

  • Phenol (1.2 mmol, 113 mg)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 276 mg), finely powdered

  • Anhydrous Dimethyl Sulfoxide (DMSO), 5 mL

  • Round-bottom flask, magnetic stir bar, condenser, heating mantle

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound, phenol, and potassium carbonate.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Nitrogen or Argon).

  • Add anhydrous DMSO via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 7:3 Hexanes:Ethyl Acetate eluent) until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction to room temperature.

  • Pour the dark reaction mixture slowly into 50 mL of cold water with stirring. A solid precipitate should form.

  • Stir the suspension for 30 minutes to ensure complete precipitation.

  • Collect the crude product by vacuum filtration, washing the solid with water (3 x 15 mL) and a small amount of cold ethanol.

  • Dry the solid under vacuum. Purify further by recrystallization from ethanol or by flash column chromatography on silica gel.

Protocol 4.2: Synthesis of 6-(Morpholin-4-yl)-5-nitroisoquinoline (Nitrogen Nucleophile)

This procedure illustrates the synthesis of an N-aryl derivative, a key step in the development of many kinase inhibitors.

Materials:

  • This compound (1.0 mmol, 253 mg)

  • Morpholine (2.5 mmol, 218 mg, 0.22 mL)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 276 mg)

  • Anhydrous N,N-Dimethylformamide (DMF), 5 mL

  • Round-bottom flask, magnetic stir bar, condenser, heating mantle

Procedure:

  • Combine this compound and potassium carbonate in a dry round-bottom flask with a stir bar.

  • Evacuate and backfill the flask with an inert atmosphere.

  • Add anhydrous DMF, followed by morpholine. Note: Using an excess of the amine nucleophile can often drive the reaction to completion.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS (typically 2-6 hours).

  • After cooling to room temperature, pour the mixture into 50 mL of cold water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the filter cake thoroughly with water to remove DMF and salts.

  • Dry the crude product under vacuum. If necessary, purify by flash chromatography (silica gel, gradient elution with Hexanes/Ethyl Acetate).

Protocol 4.3: Synthesis of 6-(Phenylthio)-5-nitroisoquinoline (Sulfur Nucleophile)

Thioethers are important functional groups in various pharmaceutical agents. Thiolates are excellent nucleophiles and often react under milder conditions.

Materials:

  • This compound (1.0 mmol, 253 mg)

  • Thiophenol (1.1 mmol, 121 mg, 0.11 mL)

  • Cesium Carbonate (Cs₂CO₃, 1.5 mmol, 489 mg)

  • Anhydrous Acetonitrile (MeCN), 10 mL

  • Round-bottom flask, magnetic stir bar, condenser, heating mantle

Procedure:

  • Add this compound and cesium carbonate to a dry round-bottom flask under an inert atmosphere.

  • Add anhydrous acetonitrile, followed by thiophenol via syringe.

  • Heat the reaction mixture to 60 °C with vigorous stirring.

  • Monitor the reaction progress. Due to the high nucleophilicity of the thiolate, the reaction is often complete within 1-3 hours.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (25 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purify the product by flash column chromatography on silica gel.

Summary of Reaction Conditions

The following table provides a comparative overview of typical conditions for the SNAr reaction on this compound.

Nucleophile ClassRepresentative NucleophileTypical BaseSolventTemperature (°C)Approx. Time (h)
Oxygen Phenols, AlcoholsK₂CO₃, Cs₂CO₃DMSO, DMF80 - 1204 - 12
Nitrogen Amines, AnilinesK₂CO₃, DIPEADMF, DMSO70 - 1002 - 8
Sulfur Thiols, ThiophenolsCs₂CO₃, K₂CO₃MeCN, DMF25 - 801 - 4

Applications and Further Transformations

The 6-substituted-5-nitroisoquinoline products serve as versatile platforms for further chemical elaboration. A particularly powerful transformation is the reduction of the C5-nitro group to a primary amine. This can be readily achieved using standard conditions such as SnCl₂·2H₂O in ethanol or catalytic hydrogenation (e.g., H₂, Pd/C). The resulting 5-amino-6-substituted-isoquinoline is a key intermediate, possessing two distinct points for diversification: the newly installed substituent at C6 and the highly functional amine at C5, which can undergo a wide range of reactions including acylation, sulfonylation, and diazotization.[11] This synthetic flexibility makes this compound an invaluable starting material for generating compound libraries aimed at discovering novel therapeutics, particularly in areas like oncology and infectious diseases.[12][13]

References

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (n.d.).
  • SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. (n.d.).
  • Exploring the Chemistry and Applications of Isoquinoline. (n.d.). Amerigo Scientific.
  • Isoquinoline, 5-bromo-8-nitro. (n.d.). Organic Syntheses Procedure.
  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. (n.d.). International Journal of Pharmaceutical Sciences.
  • Synthesis of substituted isoquinolines by Deshmukh et al.¹¹¹. (n.d.).
  • Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. (2015).
  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. (n.d.). Pharmaguideline.
  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. (2025).
  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. (n.d.).
  • Isoquinoline. (n.d.). Source not specified.
  • 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. (2023). MDPI.
  • Nucleophilic arom
  • SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem. (2025).
  • Aromatic Nucleophilic Substitution. (n.d.). Dalal Institute.
  • Nucleophilic aromatic substitution. (n.d.). chemeurope.com.
  • Chapter 7_Quinolines and Isoquinolines.pdf. (n.d.). Source not specified.
  • SNAr Reaction. (n.d.). gChem Global.
  • 5-Nitroisoxazoles in SNAr Reactions: Access to Polysubstituted Isoxazole Derivatives. (n.d.).
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry.
  • Nucleophilic Aromatic Substitution (SNAr). (2025). YouTube.
  • Reactions of Isoquinoline. (2020). YouTube.
  • 5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks.
  • SNAr reaction scope & limit
  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. (2024).
  • Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes. (n.d.). Beilstein Journals.
  • 6-Substituted 1H-quinolin-2-ones and 2-methoxy-quinolines: synthesis and evaluation as inhibitors of steroid 5alpha reductases types 1 and 2. (2000). PubMed.
  • New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. (2024). PubMed.
  • Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline deriv

Sources

Application Notes & Protocols: The Strategic Utility of 6-Bromo-5-nitroisoquinoline as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis and application of 6-Bromo-5-nitroisoquinoline, a pivotal intermediate in medicinal chemistry and organic synthesis. The unique arrangement of a bromine atom and a nitro group on the isoquinoline scaffold imparts versatile reactivity, enabling access to a diverse array of complex, biologically relevant molecules. We present detailed protocols for its synthesis and subsequent functionalization through key transformations including Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling, and selective nitro group reduction. The causality behind experimental choices is elucidated to provide field-proven insights for professionals in drug discovery and development.

Introduction: The Strategic Importance of this compound

The isoquinoline nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities, including anticancer, antimicrobial, and antihypertensive properties.[1][2][3] Functionalization of this scaffold is a cornerstone of drug design, allowing for the fine-tuning of a molecule's pharmacodynamic and pharmacokinetic profiles.

This compound emerges as a particularly valuable building block due to its dual reactivity:

  • The 6-Bromo Group: Serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[4]

  • The 5-Nitro Group: This powerful electron-withdrawing group serves two critical functions. First, it activates the C-6 position, rendering the bromine atom susceptible to displacement via Nucleophilic Aromatic Substitution (SNAr).[5][6] Second, the nitro group itself can be readily reduced to a primary amine, a versatile functional group for introducing further molecular diversity.[4][7]

This guide will detail the practical application of this intermediate, providing robust protocols for its use in key synthetic transformations that are fundamental to modern drug discovery programs.

Synthesis of this compound: A Representative Protocol

While a direct, published protocol for the nitration of 6-bromoisoquinoline is not as prevalent as for its quinoline analogue, a reliable synthesis can be achieved through electrophilic nitration. The following protocol is adapted from established procedures for the analogous 6-bromoquinoline, which proceeds with high regioselectivity due to the directing effects of the heterocyclic nitrogen and the bromine atom.[5][8]

Reaction Principle: The synthesis proceeds via the electrophilic nitration of a bromo-substituted isoquinoline using a potent nitrating mixture of concentrated sulfuric and nitric acids at low temperatures to control regioselectivity and prevent over-nitration.

Caption: Overall reaction for the synthesis of this compound.

Protocol 2.1: Electrophilic Nitration
Reagent/MaterialMolar Eq.Amount
6-Bromoisoquinoline1.0(e.g., 1.0 g)
Conc. H₂SO₄ (98%)-~7 mL
Conc. HNO₃ (70%)-~1.5 mL
Dichloromethane (DCM)-For extraction
10% Na₂CO₃ Solution-For washing
Anhydrous Na₂SO₄-For drying
Crushed Ice-For quenching

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve 6-bromoisoquinoline (1.0 eq) in 4 mL of concentrated sulfuric acid.

  • Cool the solution to -5 °C using a salt-ice bath while stirring.

  • In a separate flask, carefully prepare a nitrating mixture by adding 1.5 mL of concentrated nitric acid to 1.5 mL of concentrated sulfuric acid. Cool this mixture to -5 °C.

  • While vigorously stirring the 6-bromoisoquinoline solution, add the cold nitrating mixture dropwise over one hour. Causality Note: Dropwise addition and strict temperature control (below 0 °C) are critical to prevent the formation of dinitrated and other isomeric byproducts.[8]

  • After the addition is complete, continue stirring the reaction at 0 °C for an additional 1-2 hours, monitoring completion by TLC.

  • Work-up: Carefully pour the reaction mixture onto a generous amount of crushed ice in a large beaker. This quenching step must be done slowly as the dilution of concentrated acid is highly exothermic.

  • Once the ice has melted, neutralize the acidic solution by slowly adding 10% aqueous sodium carbonate until the pH is ~8.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) or recrystallization to afford this compound.

Key Synthetic Applications & Protocols

The strategic placement of the bromo and nitro groups allows for a sequence of reactions, profoundly expanding the synthetic possibilities.

Application 1: Nucleophilic Aromatic Substitution (SNAr)

The potent electron-withdrawing nature of the 5-nitro group significantly lowers the electron density of the isoquinoline ring, activating the C-6 position for nucleophilic attack.[5][6] This allows for the displacement of the bromide leaving group by a variety of nucleophiles.

Caption: General workflow for the SNAr reaction at the C-6 position.

Protocol 3.1: Synthesis of 6-Morpholino-5-nitroisoquinoline

This protocol is adapted from a procedure for the analogous quinoline derivative, which demonstrates the feasibility of this transformation.[8][9]

Reagent/MaterialMolar Eq.Amount
This compound1.0(e.g., 253 mg, 1.0 mmol)
Morpholine1.2(e.g., 105 mg, 1.2 mmol)
Triethylamine (Et₃N)1.0(e.g., 101 mg, 1.0 mmol)
Solvent (e.g., DMF or NMP)-5 mL

Step-by-Step Procedure:

  • In a microwave reactor vessel or a sealed tube, combine this compound (1.0 eq), morpholine (1.2 eq), and triethylamine (1.0 eq) in a suitable solvent like DMF.

  • Causality Note: Triethylamine acts as a non-nucleophilic base to scavenge the HBr formed during the reaction, driving the equilibrium towards the product.

  • Heat the mixture in the microwave reactor at 120°C for 30-60 minutes, or conventionally at 120-140°C for several hours. Monitor reaction progress by TLC.

  • After cooling to room temperature, pour the reaction mixture into water to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel (Hexane:Ethyl Acetate) to yield 6-Morpholino-5-nitroisoquinoline.

Application 2: Suzuki-Miyaura Cross-Coupling

The C-Br bond at the 6-position is a prime site for palladium-catalyzed Suzuki-Miyaura cross-coupling, a powerful method for forming C-C bonds.[10][11] This reaction enables the introduction of a wide range of aryl and heteroaryl substituents, which is a key strategy in scaffold elaboration for drug discovery.

pd0 Pd(0)Ln pd2_complex R-Pd(II)Ln-Br pd0->pd2_complex Oxidative Addition pd2_trans R-Pd(II)Ln-R' pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product 6-Aryl-5-nitroisoquinoline (R-R') start This compound (R-Br) boronic Boronic Acid/Ester (R'-B(OR)₂) base Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3.2: Suzuki Coupling with Phenylboronic Acid
Reagent/MaterialMolar Eq.Typical Amount
This compound1.0(e.g., 253 mg, 1.0 mmol)
Phenylboronic Acid1.2(e.g., 146 mg, 1.2 mmol)
Pd(PPh₃)₄0.03(e.g., 35 mg, 0.03 mmol)
2M Na₂CO₃ Solution2.02.0 mL
Toluene/Dioxane-8 mL
Ethanol-2 mL

Step-by-Step Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvents (Toluene/Ethanol or Dioxane) followed by the degassed aqueous base (2M Na₂CO₃).

  • Causality Note: The base is essential for the transmetalation step, where the organic group is transferred from boron to the palladium center.[12][13] The choice of base and solvent can significantly impact reaction yield and rate.[10]

  • Heat the reaction mixture to 80-100 °C and stir vigorously overnight. Monitor progress by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (Silica gel, Hexane:Ethyl Acetate) to obtain the coupled product.

Application 3: Reduction of the 5-Nitro Group

The conversion of the nitro group to an amine unlocks a new dimension of reactivity, providing a nucleophilic center for acylation, alkylation, or diazotization reactions. The choice of reducing agent is critical to avoid unwanted side reactions, such as reduction of the isoquinoline ring or debromination.[14]

Caption: Conversion of the 5-nitro group to a 5-amino group.

Protocol 3.3: Reduction with Iron in Acidic Medium

Iron powder in the presence of an acid (like acetic acid or ammonium chloride) is a classic, cost-effective, and chemoselective method for reducing aromatic nitro groups to amines.[14] It is generally mild enough to leave the C-Br bond and the heterocyclic ring intact.

Reagent/MaterialMolar Eq.Amount
This compound1.0(e.g., 253 mg, 1.0 mmol)
Iron Powder~5.0(e.g., 280 mg, 5.0 mmol)
Ammonium Chloride (NH₄Cl)~4.0(e.g., 214 mg, 4.0 mmol)
Ethanol/Water (e.g., 4:1)-10 mL

Step-by-Step Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) and ammonium chloride (4.0 eq) in the ethanol/water solvent mixture.

  • Add iron powder (5.0 eq) to the suspension.

  • Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously.

  • Causality Note: The reaction is often exothermic. The progress can be monitored by the disappearance of the yellow color of the nitro compound and by TLC. The reaction typically takes 1-4 hours.

  • After completion, cool the reaction mixture and filter it through a pad of Celite to remove the iron salts. Wash the Celite pad thoroughly with hot ethanol or methanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any remaining acid.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 6-Bromo-isoquinolin-5-amine, which can often be used in the next step without further purification.

Integrated Synthetic Strategy in Drug Discovery

The true power of this compound lies in the sequential application of these transformations to rapidly build molecular complexity. A researcher can, for instance, first perform a Suzuki coupling to install a desired aryl group, then reduce the nitro group, and finally acylate the resulting amine to generate a lead compound for biological screening.

A This compound B 6-Aryl-5-nitroisoquinoline A->B Step 1: Suzuki Coupling (Protocol 3.2) C 6-Aryl-isoquinolin-5-amine B->C Step 2: Nitro Reduction (Protocol 3.3) D N-(6-Aryl-isoquinolin-5-yl)amide (Final Target Scaffold) C->D Step 3: Amide Coupling (e.g., R-COCl, Pyridine)

Caption: A multi-step synthetic workflow for drug lead generation.

This strategic approach allows for the creation of large libraries of diverse isoquinoline derivatives, which is essential for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and ADME properties of potential drug candidates.[15][16]

Conclusion

This compound is a high-value synthetic intermediate offering multiple, orthogonal reaction sites. The ability to perform nucleophilic substitution, palladium-catalyzed cross-coupling, and selective reduction provides a robust and flexible platform for the synthesis of complex isoquinoline derivatives. The protocols and strategic insights provided herein are intended to empower researchers in medicinal chemistry and drug development to fully leverage the synthetic potential of this versatile building block.

References

  • BenchChem. (2025). Synthesis of 6-Bromo-5-Nitroquinoline: A Detailed Protocol for Researchers. URL: https://www.benchchem.com/application-notes/B019933/synthesis-of-6-bromo-5-nitroquinoline-a-detailed-protocol-for-researchers
  • BenchChem. (2025). Application Notes and Protocols: 6-Bromoquinoline as a Key Intermediate in Agrochemical Synthesis. URL: https://www.benchchem.
  • Brown, W. D., & Gouliaev, A. H. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses Procedure. URL: http://www.orgsyn.org/demo.aspx?prep=v81p0098
  • Maiti, M., et al. (2014). Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme. Journal of Proteins and Proteomics. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4288373/
  • Rey, M., Vergnani, T., & Dreiding, A. S. (2004). Synthese einiger 8‐substituierter 2‐Methyl‐1,2,3,4‐tetrahydroisochinoline. Helvetica Chimica Acta. URL: https://www.researchgate.net/publication/227743132_Synthese_einiger_8-substituierter_2-Methyl-1234-tetrahydroisochinoline
  • Shaikh, A., et al. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10152431/
  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolines. Arkivoc. URL: https://www.researchgate.net/publication/325732297_Activation_of_6-bromoquinoline_by_nitration_synthesis_of_morpholinyl_and_piperazinyl_quinolines
  • ResearchGate. (n.d.). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. URL: https://www.researchgate.net/publication/368735824_Isoquinolines_Important_Cores_in_Many_Marketed_and_Clinical_Drugs
  • CymitQuimica. (n.d.). CAS 1532-84-9: 1-Isoquinolinamine. URL: https://cymitquimica.com/base/files/cas-1532-84-9-1-isoquinolinamine.html
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. URL: https://www.pharmaguideline.com/2023/04/synthesis-reactions-and-medicinal-uses-of-isoquinoline.html
  • Science.gov. (n.d.). nucleophilic aromatic substitution: Topics. URL: https://www.science.gov/scigov/desktop/en/results.html?
  • ResearchGate. (2014). How do you selectively reduce the nitro group?URL: https://www.researchgate.net/post/How_do_you_selectively_reduce_the_nitro_group
  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. URL: https://www.fishersci.co.
  • NRO-Chemistry. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. URL: https://www.youtube.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_(McMurry)
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. URL: https://yonedalabs.com/en/suzuki-coupling-guide/
  • TMP Chem. (2018). 34.05 Nucleophilic Aromatic Substitution. YouTube. URL: https://www.youtube.
  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/16%3A_Aromatic_Substitution/16.
  • Mąkosza, M., et al. (2020). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7075253/
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
  • Bédard, A.-C., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Communications. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5078832/
  • Wikipedia. (n.d.). Reduction of nitro compounds. URL: https://en.wikipedia.org/wiki/Reduction_of_nitro_compounds
  • ResearchGate. (2013). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles?URL: https://www.researchgate.net/post/What_is_the_best_way_of_reducing_the_nitro_group_without_affecting_the_3-ethoxy_substituted_Benzisoxazoles
  • RSC Publishing. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2023/md/d3md00248a
  • Oliveri, V., & Vecchio, G. (2016). 8-Hydroxyquinolines in medicinal chemistry: A structural perspective. European Journal of Medicinal Chemistry. URL: https://pubmed.ncbi.nlm.nih.gov/27191619/

Sources

Application Note: A Comprehensive Guide to the Regioselective Nitration of 6-Bromoisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed experimental protocol for the regioselective nitration of 6-bromoisoquinoline to synthesize 6-bromo-5-nitroisoquinoline. Isoquinoline and its functionalized derivatives are pivotal scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] The introduction of a nitro group onto the 6-bromoisoquinoline framework is a critical transformation, serving as a versatile entry point for further molecular elaboration. This protocol is designed for researchers, scientists, and drug development professionals, offering an in-depth guide that combines a step-by-step procedure with the underlying chemical principles and critical safety considerations.

Introduction: The Strategic Importance of this compound

The isoquinoline nucleus is a fundamental structural motif found in a wide array of natural products, particularly alkaloids like morphine and papaverine, and synthetic pharmaceuticals.[1] Functionalization of the isoquinoline ring system is therefore a cornerstone of drug discovery. The nitration of 6-bromoisoquinoline is a strategic reaction for two primary reasons:

  • Precursor for Aminoisoquinolines: The nitro group can be readily reduced to an amino group, a versatile functional handle for introducing a wide range of substituents through amide bond formation, reductive amination, or diazotization reactions.

  • Activation for Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing nature of the nitro group, when positioned ortho or para to the bromine atom, significantly activates the carbon-bromine bond towards nucleophilic attack.[2][3] This facilitates the introduction of various nucleophiles (e.g., amines, thiols, alkoxides), enabling the construction of diverse molecular architectures.[4]

This protocol details a reliable and reproducible method for the regioselective nitration of 6-bromoisoquinoline at the C-5 position, yielding the valuable intermediate this compound.[3]

Mechanistic Rationale: Electrophilic Aromatic Substitution

The nitration of 6-bromoisoquinoline proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[5] The reaction involves the attack of a potent electrophile, the nitronium ion (NO₂⁺), on the electron-rich aromatic ring.

2.1. Generation of the Electrophile: The Nitronium Ion

The nitronium ion is generated in situ by the reaction of concentrated nitric acid with concentrated sulfuric acid. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[5][6]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

This equilibrium lies far to the right, ensuring a sufficient concentration of the active electrophile for the reaction to proceed efficiently.[6]

2.2. Regioselectivity

The substitution pattern on the isoquinoline ring is directed by the electronic effects of the existing substituents and the inherent reactivity of the heterocyclic system. In the case of 6-bromoisoquinoline, electrophilic attack is favored at the C-5 and C-8 positions of the benzene ring portion. The nitration occurs preferentially at the C-5 position, a phenomenon attributed to the combined directing effects of the bromine atom and the overall electronic nature of the isoquinoline core. The resulting this compound is the major product.[3]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the nitration of similar bromo-substituted quinoline and isoquinoline systems.[3]

3.1. Materials and Equipment

ReagentsEquipment
6-BromoisoquinolineRound-bottom flask (50 mL or 100 mL)
Concentrated Sulfuric Acid (H₂SO₄, 98%)Magnetic stirrer and stir bar
Concentrated Nitric Acid (HNO₃, 70%)Ice-salt bath
Dichloromethane (CH₂Cl₂)Dropping funnel or Pasteur pipette
Sodium Bicarbonate (NaHCO₃), 10% aq. solutionSeparatory funnel
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Rotary evaporator
Crushed IceBeakers and standard laboratory glassware
Deionized WaterThin-Layer Chromatography (TLC) apparatus

3.2. Quantitative Data Summary

ParameterValue
6-Bromoisoquinoline1.0 g (4.81 mmol)
Concentrated H₂SO₄ (for substrate)10 mL
Concentrated H₂SO₄ (for nitrating mix)4 mL
Concentrated HNO₃ (for nitrating mix)4 mL
Reaction Temperature-5 °C to 0 °C
Addition Time~ 1 hour
Reaction Time (post-addition)1-2 hours (or until TLC indicates completion)
Expected Yield70-80%

3.3. Step-by-Step Procedure

  • Preparation of the Substrate Solution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, carefully add 6-bromoisoquinoline (1.0 g, 4.81 mmol) to 10 mL of concentrated sulfuric acid. Stir the mixture until the substrate is fully dissolved. Cool the resulting solution to -5 °C using an ice-salt bath. Causality: Dissolving the substrate in sulfuric acid protonates the isoquinoline nitrogen, deactivating the heterocyclic ring towards electrophilic attack and favoring substitution on the carbocyclic ring. Cooling is essential to control the highly exothermic reaction.[7][8]

  • Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add 4 mL of concentrated sulfuric acid to 4 mL of concentrated nitric acid. Cool this mixture to -5 °C in an ice-salt bath. Causality: This mixture generates the nitronium ion electrophile. The preparation is exothermic and must be done with cooling to prevent uncontrolled temperature rise and ensure safety.[9]

  • Nitration Reaction: While vigorously stirring the cooled 6-bromoisoquinoline solution, add the cold nitrating mixture dropwise using a Pasteur pipette or a dropping funnel over approximately one hour. Critically, maintain the internal reaction temperature between -5 °C and 0 °C throughout the addition. Causality: A slow, dropwise addition is crucial to manage the reaction's exothermicity.[8] Maintaining a low temperature prevents the formation of unwanted byproducts from over-nitration or side reactions.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0 °C. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Work-up and Quenching: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice (~100-150 g) in a beaker with stirring. Causality: This step quenches the reaction by diluting the acid and precipitating the product. This process is highly exothermic and must be performed cautiously.

  • Neutralization and Extraction: Once the ice has completely melted, carefully neutralize the acidic solution by slowly adding a 10% aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Extract the aqueous mixture with dichloromethane (3 x 30 mL). Causality: Neutralization is necessary to deprotonate the product, rendering it soluble in the organic solvent for extraction.

  • Product Isolation: Combine the organic layers in a separatory funnel. Wash the combined organic phase with brine (1 x 30 mL), then dry it over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[3]

3.4. Purification

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate.[10]

Visual Workflow and Reaction Scheme

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation sub Dissolve 6-Bromoisoquinoline in conc. H₂SO₄ cool_sub Cool Substrate Solution (-5 °C) sub->cool_sub nit Prepare Nitrating Mix (HNO₃ + H₂SO₄) cool_nit Cool Nitrating Mix (-5 °C) nit->cool_nit add Dropwise Addition of Nitrating Mix (Maintain T < 0 °C) cool_sub->add cool_nit->add stir Stir at 0 °C (Monitor by TLC) add->stir quench Quench on Ice stir->quench neut Neutralize with NaHCO₃ quench->neut ext Extract with CH₂Cl₂ neut->ext dry Dry & Concentrate ext->dry Purification Purification dry->Purification

sub [label=<

6-Bromoisoquinoline

>];

prod [label=<

This compound

>];

reagents [label=<

conc. HNO₃
conc. H₂SO₄
-5 to 0 °C

>];

sub -> reagents [arrowhead=none]; reagents -> prod; } caption: Synthesis of this compound.

Safety and Hazard Management

Nitration reactions are inherently hazardous and must be conducted with strict adherence to safety protocols.

  • Corrosive and Oxidizing Agents: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents.[9][11] They can cause severe chemical burns upon contact with skin and eyes.[11] All manipulations must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a face shield, a lab coat, and acid-resistant gloves.

  • Exothermic Reaction: The reaction is highly exothermic. A runaway reaction can occur if the nitrating agent is added too quickly or if cooling is insufficient, potentially leading to a dangerous rise in temperature and pressure.[8] Ensure the cooling bath is robust and monitor the internal temperature continuously.

  • Spill Management: Have appropriate spill neutralization materials, such as sodium bicarbonate, readily available.[12] In case of a spill, absorb the acid with an inert material like sand and then neutralize it.[12]

  • Emergency Preparedness: An eyewash station and safety shower must be immediately accessible.[9] Never work alone when performing a nitration.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield - Incomplete reaction. - Insufficiently potent nitrating agent. - Product loss during work-up.- Extend the reaction time and monitor closely with TLC. - Use fresh, concentrated acids. - Ensure pH is fully neutralized before extraction. Perform multiple extractions.
Formation of Byproducts - Reaction temperature was too high. - Ratio of acids was incorrect.- Ensure strict temperature control below 0 °C. - Prepare the nitrating mixture carefully with the specified ratio.
Runaway Reaction - Addition of nitrating agent was too fast. - Inadequate cooling or stirring.- As a last resort, quench the reaction by pouring it onto a large volume of ice.[8] This is also hazardous and should only be done if the reaction cannot be otherwise controlled. Alert lab personnel and follow emergency procedures.

References

  • National Academic Digital Library of Ethiopia. (2013).
  • University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY. [Link]
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. [Link]
  • University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. [Link]
  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Arkivoc, 2018(iii), 362-374. [Link]
  • Brown, W. D., & Gouliaev, A. H. (2002). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses, 79, 76. [Link]
  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. [Link]
  • Defence Technical Information Center. (2000).
  • Google Patents. (1989).
  • Google Patents. (2000).
  • Google Patents. (1949).
  • YouTube. (2022). Mechanism of Nitration: Electrophilic Substitution Reaction. [Link]
  • MDPI. (2021).
  • YouTube. (2023).
  • Master Organic Chemistry. (2018).
  • The Organic Chemistry Tutor. (2022). EAS (SEAr)

Sources

The Strategic Application of 6-Bromo-5-nitroisoquinoline in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline nucleus is a cornerstone in the architecture of pharmacologically active molecules, lending its rigid, bicyclic framework to a multitude of therapeutic agents.[1][2] The strategic functionalization of this scaffold is paramount in modulating biological activity and optimizing pharmacokinetic profiles. This technical guide focuses on the utility of a key synthetic intermediate, 6-bromo-5-nitroisoquinoline, a building block primed for diversification in drug discovery programs. We will elucidate its synthesis, explore its chemical reactivity, and provide detailed protocols for its conversion into valuable downstream intermediates, with a particular focus on the generation of 6-aminoisoquinoline derivatives as precursors for kinase inhibitors. This document is intended to serve as a comprehensive resource for medicinal chemists, organic synthesis researchers, and drug development professionals, providing both the theoretical underpinnings and practical methodologies for leveraging this versatile scaffold.

Introduction: The Isoquinoline Scaffold in Drug Discovery

The isoquinoline motif is a privileged structure in medicinal chemistry, found in a wide array of natural products and synthetic pharmaceuticals.[1] Its derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3][4] The ability to introduce diverse substituents around the isoquinoline core allows for the fine-tuning of a molecule's interaction with biological targets, making it a fertile ground for the development of novel therapeutics.

This compound emerges as a particularly valuable starting material due to the orthogonal reactivity of its two key functional groups. The electron-withdrawing nitro group at the 5-position significantly activates the adjacent bromine atom at the 6-position towards nucleophilic aromatic substitution (SNAr).[5] This inherent reactivity provides a reliable handle for the introduction of various amine, alcohol, and thiol nucleophiles. Furthermore, the nitro group itself can be readily reduced to an amine, which can then be further functionalized, opening up another avenue for structural diversification. This dual functionality makes this compound a strategic linchpin in the synthesis of complex, poly-functionalized isoquinoline derivatives.

Synthesis of the this compound Scaffold

Protocol 1: Synthesis of this compound (Adapted)

Materials:

  • Isoquinoline

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (96%)

  • Concentrated Nitric Acid

  • Heptane

  • Toluene

  • Deionized Water

  • Ice

Equipment:

  • Three-necked round-bottom flask with mechanical stirrer and thermometer

  • Addition funnel

  • Ice-acetone bath

  • Büchner funnel and filter paper

  • Celite

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Bromination of Isoquinoline:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, carefully add concentrated sulfuric acid.

    • Cool the acid to 0°C in an ice bath.

    • Slowly add isoquinoline via an addition funnel, ensuring the internal temperature does not exceed 30°C.

    • Cool the resulting solution to -25°C using a dry ice-acetone bath.

    • Add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature between -22°C and -26°C.

    • Stir the suspension for 2 hours at -22°C, followed by 3 hours at -18°C.

    • Carefully pour the reaction mixture onto crushed ice.

    • Adjust the pH to ~9 with 25% aqueous ammonia, keeping the temperature below 25°C.

    • Extract the aqueous suspension with diethyl ether.

    • Wash the combined organic layers with 1M NaOH and water, then dry over anhydrous magnesium sulfate.

    • Concentrate the solution under reduced pressure to obtain crude 6-bromoisoquinoline.

  • Nitration of 6-Bromoisoquinoline:

    • Dissolve the crude 6-bromoisoquinoline in concentrated sulfuric acid in a round-bottom flask and cool to -5°C in a salt-ice bath.

    • In a separate flask, prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, and cool to -5°C.

    • Add the cold nitrating mixture dropwise to the stirred 6-bromoisoquinoline solution over one hour, maintaining the temperature below 0°C.

    • After the addition is complete, allow the reaction to proceed for an additional hour at 0°C.

    • Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude this compound can be purified by recrystallization from a heptane/toluene mixture.[6]

Expected Yield: 45-55% over two steps.

Characterization: The final product should be characterized by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

Key Applications in Medicinal Chemistry: A Gateway to Bioactive Molecules

The strategic placement of the bromo and nitro functionalities on the isoquinoline core makes this compound a versatile precursor for a range of medicinally relevant compounds. The primary transformations involve nucleophilic aromatic substitution at the C6 position and reduction of the C5 nitro group.

Nucleophilic Aromatic Substitution (SNAr): Introducing Diversity

The presence of the strongly electron-withdrawing nitro group at the 5-position makes the C6 position, bearing the bromine atom, highly susceptible to nucleophilic attack. This allows for the facile introduction of a wide variety of substituents, including amines, alcohols, and thiols, through an SNAr mechanism.

SNAr_Mechanism cluster_0 SNAr Reaction Reactant This compound Meisenheimer Meisenheimer Complex (Intermediate) Reactant->Meisenheimer + Nu-H Nucleophile Nu-H Product 6-Substituted-5-nitroisoquinoline Meisenheimer->Product - Br- Leaving_Group HBr

Caption: Generalized SNAr reaction of this compound.

This reaction is particularly useful for synthesizing libraries of compounds for structure-activity relationship (SAR) studies. For instance, reaction with various primary and secondary amines can generate a diverse set of 6-amino-5-nitroisoquinoline derivatives.

Protocol 2: General Procedure for SNAr with Amines

Materials:

  • This compound

  • Desired primary or secondary amine (1.2 equivalents)

  • Triethylamine (1.2 equivalents)

  • Anhydrous solvent (e.g., Dioxane, DMF, or NMP)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Reaction vial or round-bottom flask with a condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for workup and purification

Procedure:

  • To a reaction vial, add this compound (1.0 mmol), the desired amine (1.2 mmol), and triethylamine (1.2 mmol).

  • Add the anhydrous solvent (5 mL).

  • Seal the vial and heat the reaction mixture to 80-120°C. The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Table 1: Representative SNAr Reactions on the Analogous 6-Bromo-5-nitroquinoline

NucleophileProductYield (%)Reference
Morpholine5-Nitro-6-(morpholin-4-yl)quinoline98[7]
Piperazine5-Nitro-6-(piperazin-1-yl)quinoline87[7]
Reduction of the Nitro Group: Accessing the 6-Aminoisoquinoline Core

The nitro group at the C5 position can be efficiently reduced to a primary amine, a crucial functional group in many bioactive molecules. This transformation opens up a plethora of possibilities for further derivatization, such as acylation, sulfonylation, and reductive amination. The resulting 6-aminoisoquinoline scaffold is a key intermediate in the synthesis of various therapeutic agents, including kinase inhibitors.[8]

Reduction_Workflow cluster_1 Synthesis of 6-Aminoisoquinoline Derivatives Start This compound Reduction Reduction (e.g., H2, Pd/C or SnCl2) Start->Reduction Intermediate 6-Amino-5-bromoisoquinoline Reduction->Intermediate SNAr SNAr (with various amines) Intermediate->SNAr Suzuki Suzuki Coupling (with boronic acids) Intermediate->Suzuki Final_Products Diverse 6-Aminoisoquinoline Derivatives SNAr->Final_Products Suzuki->Final_Products

Caption: Synthetic pathways from this compound.

Protocol 3: Catalytic Hydrogenation for Nitro Group Reduction

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C, 5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube)

  • Reaction flask

  • Filtration setup (e.g., Celite pad)

Procedure:

  • Dissolve this compound in methanol or ethanol in a suitable reaction flask.

  • Carefully add 10% Pd/C to the solution.

  • Place the flask in the hydrogenation apparatus.

  • Evacuate the flask and purge with hydrogen gas (repeat 3 times).

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 6-amino-5-bromoisoquinoline, which can be used in the next step without further purification or purified by column chromatography if necessary.

Application in Kinase Inhibitor Synthesis: Targeting the ROCK Signaling Pathway

6-Aminoisoquinoline derivatives are prominent scaffolds in the design of kinase inhibitors.[8] One important class of kinases targeted by these compounds is the Rho-associated coiled-coil containing protein kinases (ROCK). ROCKs are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton and are implicated in various diseases, including hypertension, glaucoma, and cancer.[9][10]

The 6-aminoisoquinoline core can serve as a hinge-binding motif, anchoring the inhibitor in the ATP-binding pocket of the kinase. The bromine atom at the 5-position provides a handle for further modifications, such as Suzuki-Miyaura cross-coupling, to introduce substituents that can occupy other regions of the ATP-binding site, thereby enhancing potency and selectivity.

ROCK_Signaling_Pathway cluster_pathway ROCK Signaling Pathway RhoA RhoA-GTP ROCK ROCK RhoA->ROCK Activates MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates MLCP MLC Phosphatase ROCK->MLCP Inhibits pMLC Phosphorylated MLC (pMLC) MLCP->MLC Dephosphorylates Actin_Myosin Actin-Myosin Interaction pMLC->Actin_Myosin Promotes Contraction Cell Contraction & Cytoskeletal Reorganization Actin_Myosin->Contraction Inhibitor 6-Aminoisoquinoline-based ROCK Inhibitor Inhibitor->ROCK Inhibits

Caption: Inhibition of the ROCK signaling pathway by a 6-aminoisoquinoline-based inhibitor.

Conclusion

This compound is a strategically designed building block that offers medicinal chemists a versatile platform for the synthesis of diverse and complex isoquinoline derivatives. Its inherent reactivity, governed by the interplay of the bromo and nitro substituents, allows for controlled and predictable functionalization. The protocols outlined in this guide provide a practical framework for the synthesis and elaboration of this valuable scaffold, with a clear trajectory towards the development of potent kinase inhibitors and other therapeutically relevant molecules. The continued exploration of the chemical space accessible from this compound is poised to yield novel drug candidates with significant therapeutic potential.

References

  • Brown, W. D., & Gouliaev, A. H. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses Procedure.
  • SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. (2022). Molecules, 27(22), 7862.
  • Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. (2018). Journal of Biochemical and Molecular Toxicology, 32(12), e22260.
  • Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. (2018). Arkivoc, 2018(3), 362-374.
  • Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters, 21(3), 1015-1019.
  • 6-Aminoisoquinoline. (n.d.). Chem-Impex.
  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. (n.d.).
  • Hydrogenation of various quinoline derivatives on the 5Ir/ meso_S-C catalyst. (n.d.).
  • Design and synthesis of potent and selective azaindole-based Rho kinase (ROCK) inhibitors. (2012). Journal of Medicinal Chemistry, 55(5), 2055-2071.
  • Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Deriv
  • Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. (2015). Journal of Medicinal Chemistry, 58(13), 5289-5307.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2021). Molecules, 26(16), 4945.
  • Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. (2011). Bioorganic & Medicinal Chemistry Letters, 21(4), 1334-1338.
  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. (2023). RSC Medicinal Chemistry, 14(5), 786-828.
  • Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. (n.d.).
  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. (2023). Organic and Biomolecular Chemistry, 21(1), 23-45.
  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. (2024).
  • Resistance-modifying agents. 5. Synthesis and biological properties of quinazolinone inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). (1996). Journal of Medicinal Chemistry, 39(20), 3938-3948.
  • Nucleophilic arom
  • Inhibition of DNA Repair Enzymes as a Valuable Pharmaceutical Approach. (2023). International Journal of Molecular Sciences, 24(9), 7954.

Sources

6-Bromo-5-nitroisoquinoline: A Versatile Scaffold for the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoquinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds, including a significant number of kinase inhibitors.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 6-bromo-5-nitroisoquinoline as a versatile building block for the synthesis of potent kinase inhibitors. We will delve into the synthetic rationale, provide detailed experimental protocols for the preparation of this key intermediate and its subsequent elaboration via palladium-catalyzed cross-coupling reactions, and discuss its application in targeting critical signaling pathways such as the PI3K/Akt/mTOR and EGFR pathways.[4][5]

Introduction: The Strategic Importance of the Isoquinoline Core

Protein kinases are a large family of enzymes that play a central role in regulating a vast array of cellular processes, including growth, proliferation, differentiation, and survival.[6] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[7] The isoquinoline framework has emerged as a particularly successful scaffold in the design of kinase inhibitors due to its rigid bicyclic structure, which allows for the precise spatial orientation of substituents to interact with the ATP-binding pocket of kinases.[1][8]

The strategic introduction of bromine and nitro functionalities at the 6- and 5-positions, respectively, of the isoquinoline core imparts unique reactivity to the molecule. The electron-withdrawing nitro group activates the C6 position, making the bromine atom an excellent leaving group for nucleophilic aromatic substitution and a versatile handle for palladium-catalyzed cross-coupling reactions.[9] This allows for the facile introduction of a wide variety of aryl, heteroaryl, and amino substituents, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Synthesis of the this compound Building Block

A reliable method for the synthesis of this compound involves the regioselective nitration of 6-bromoisoquinoline. The protocol described below is adapted from a well-established procedure for the analogous 6-bromo-5-nitroquinoline, which proceeds via electrophilic nitration using a mixture of concentrated sulfuric and nitric acids.[9]

Protocol 1: Synthesis of this compound

Materials:

  • 6-Bromoisoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Salt-ice bath

  • Pasteur pipette

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 6-bromoisoquinoline (1.0 mmol) in 4 mL of concentrated sulfuric acid.

  • Cool the solution to -5 °C using a salt-ice bath while stirring.

  • In a separate flask, carefully prepare a nitrating mixture of 1.5 mL of concentrated sulfuric acid and 1.5 mL of concentrated nitric acid. Cool this acid mixture to -5 °C in a salt-ice bath.

  • While vigorously stirring the 6-bromoisoquinoline solution, add the cold nitrating mixture dropwise using a Pasteur pipette over a period of one hour. Maintain the reaction temperature at or below 0 °C.[9]

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture onto crushed ice to quench the reaction.

  • Once the ice has melted, extract the mixture with dichloromethane (3 x 20 mL).

  • Combine the organic layers and wash with a 10% sodium carbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain this compound as a solid.

Quantitative Data Summary (Expected):

ParameterValue
Starting Material6-Bromoisoquinoline
ProductThis compound
Molecular FormulaC₉H₅BrN₂O₂
Molecular Weight253.05 g/mol
AppearanceYellow to orange solid
Expected Yield>90%

Note: The physical properties are based on the closely related 6-bromo-5-nitroquinoline and may vary slightly for the isoquinoline analog.[10]

G start 6-Bromoisoquinoline reagents Conc. H₂SO₄, Conc. HNO₃ -5 to 0 °C start->reagents product This compound reagents->product Electrophilic Nitration

Synthesis of this compound.

Elaboration of the Scaffold: Palladium-Catalyzed Cross-Coupling Reactions

The true utility of this compound as a building block lies in its amenability to diversification through palladium-catalyzed cross-coupling reactions. The C6-bromo substituent serves as a versatile handle for the introduction of various functionalities, which is a cornerstone of modern kinase inhibitor synthesis.[11][12]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[4] This reaction is widely used to introduce aryl and heteroaryl moieties, which are common features in kinase inhibitors that engage in key interactions within the ATP-binding site.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 mmol)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Reaction vial with a screw cap

  • Nitrogen or Argon source

Procedure:

  • To a reaction vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).[11]

  • Evacuate and backfill the vial with nitrogen or argon gas three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the vial.

  • Heat the reaction mixture to 90 °C and stir for 12 hours.[11]

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-5-nitroisoquinoline derivative.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10] This reaction is instrumental in installing amine functionalities, which can act as crucial hydrogen bond donors or acceptors in the hinge region of the kinase active site.

Materials:

  • This compound (1.0 mmol)

  • Aniline derivative (e.g., 3-chloroaniline) (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol)

  • Xantphos (0.04 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Schlenk flask

  • Argon source

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol), the aniline derivative (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).[11]

  • Evacuate and backfill the flask with argon gas three times.

  • Add anhydrous toluene (10 mL) to the flask.

  • Heat the reaction mixture to 110 °C and stir for 16 hours.[11]

  • After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 6-(arylamino)-5-nitroisoquinoline derivative.

G cluster_0 Synthetic Elaboration of this compound cluster_1 Suzuki-Miyaura Coupling cluster_2 Buchwald-Hartwig Amination start This compound suzuki Arylboronic Acid Pd Catalyst, Base start->suzuki buchwald Amine Pd Catalyst, Base start->buchwald suzuki_prod 6-Aryl-5-nitroisoquinoline suzuki->suzuki_prod C-C Bond Formation final_inhibitors Diverse Kinase Inhibitor Library suzuki_prod->final_inhibitors Further Modifications (e.g., Nitro Reduction) buchwald_prod 6-Amino-5-nitroisoquinoline buchwald->buchwald_prod C-N Bond Formation buchwald_prod->final_inhibitors Further Modifications

Synthetic workflow for kinase inhibitor synthesis.

Application in Targeting Key Kinase Signaling Pathways

Derivatives of this compound are promising scaffolds for targeting key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and EGFR pathways. The subsequent reduction of the nitro group to an amine provides an additional point for diversification and can be crucial for biological activity.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[5] Its aberrant activation is a frequent event in many human cancers. Isoquinoline and quinoline-based compounds have been successfully developed as inhibitors of kinases within this pathway, including PI3K and mTOR.[5]

Representative Inhibitory Data for Isoquinoline/Quinoline Scaffolds:

Compound ScaffoldTarget KinaseIC₅₀ (nM)
Quinazoline-basedPI3Kα31.8
Quinazoline-basedPI3Kδ15.4
Quinoline-basedmTOR17

Note: Data is for representative compounds with similar scaffolds and is intended to illustrate the potential of the isoquinoline core.

G cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Growth Cell Growth mTORC1->Growth Inhibitor Isoquinoline-based Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Inhibition of the PI3K/Akt/mTOR pathway.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell proliferation and survival. Overexpression or activating mutations of EGFR are common in various cancers, making it a well-validated therapeutic target. Quinazoline and isoquinoline derivatives have been extensively explored as EGFR inhibitors, with several approved drugs based on these scaffolds.

Representative Inhibitory Data for Isoquinoline/Quinoline Scaffolds:

Compound ScaffoldTarget KinaseIC₅₀ (nM)
Quinazolinone-basedEGFR0.069
Quinazoline-basedEGFR17.32
Pyrazolo[3,4-d]pyrimidine-basedEGFR8.27

Note: Data is for representative compounds with similar scaffolds and is intended to illustrate the potential of the isoquinoline core.[9]

G cluster_ras RAS-RAF-MEK-ERK Pathway cluster_pi3k PI3K-Akt Pathway cluster_downstream Downstream Effects EGF EGF (Ligand) EGFR EGFR EGF->EGFR binds Ras Ras EGFR->Ras activates PI3K PI3K EGFR->PI3K activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Inhibitor Isoquinoline-based Inhibitor Inhibitor->EGFR

Inhibition of the EGFR signaling pathway.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. Its strategic functionalization allows for facile diversification through robust and well-established palladium-catalyzed cross-coupling reactions. The resulting substituted isoquinoline scaffolds are well-suited for targeting key kinases in prominent oncogenic signaling pathways. The protocols and conceptual framework provided in this application note offer a solid foundation for researchers in drug discovery to explore the rich chemical space accessible from this promising starting material.

References

  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Kinase Inhibitors from 6-Bromoisoquinoline-1-carbonitrile.
  • Frontiers in Chemistry. (2021).
  • MDPI. (2023). Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy.
  • National Center for Biotechnology Information. (2011).
  • National Center for Biotechnology Information. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity.
  • National Center for Biotechnology Information. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain.
  • BenchChem. (n.d.). Synthesis of 6-Bromo-5-Nitroquinoline: A Detailed Protocol for Researchers.
  • PubMed. (n.d.). Synthesis, EGFR Inhibition and Anti-cancer Activity of New 3,6-dimethyl-1-phenyl-4-(substituted-methoxy)
  • ResearchGate. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain.
  • National Center for Biotechnology Information. (2012). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines.
  • BenchChem. (n.d.). Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery.
  • MDPI. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
  • National Center for Biotechnology Information. (2019). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines.
  • BenchChem. (n.d.). The Use of 6-Bromo-N,N-dimethylpyridazin-3-amine in Kinase Inhibitor Synthesis.
  • MDPI. (2022).
  • ResearchGate. (n.d.). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists.
  • Frontiers in Pharmacology. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors.
  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • ResearchGate. (n.d.).
  • PubMed. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors.
  • MDPI. (2022).
  • National Center for Biotechnology Information. (2017). Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][11][12]diazepin-6-one scaffold.
  • MDPI. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors.
  • National Center for Biotechnology Information. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis.
  • National Center for Biotechnology Information. (2025). FDA-approved kinase inhibitors in PROTAC design, development and synthesis.
  • PubMed. (2021). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs.
  • Semantic Scholar. (n.d.).
  • Bentham Science. (2020). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs.
  • National Center for Biotechnology Information. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.
  • PubMed. (2022).
  • RSC Publishing. (2023). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
  • ResearchGate. (n.d.).
  • RSC Publishing. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry.
  • CORE. (n.d.). Synthesis of Six-Membered Rings and Inhibitors of Protein Kinases.
  • Thieme. (n.d.). Product Class 5: Isoquinolines.

Sources

Application Notes and Protocols for the Synthesis of PARP Inhibitors from 6-Bromo-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response (DDR) pathway, and their inhibition has emerged as a cornerstone of targeted cancer therapy.[1] Specifically, for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, PARP inhibitors can induce synthetic lethality, leading to selective tumor cell death.[1][2][3] The isoquinolinone scaffold is a validated pharmacophore present in numerous potent PARP inhibitors, recognized for its ability to mimic the nicotinamide moiety of the PARP substrate NAD+.[4][5][6] This document provides a comprehensive guide for the synthesis of a core PARP inhibitor structure starting from the readily available building block, 6-Bromo-5-nitroisoquinoline. We detail a robust, multi-step synthetic pathway, providing step-by-step protocols, mechanistic insights, and characterization data to enable researchers in drug discovery and medicinal chemistry to construct this valuable molecular scaffold.

Introduction: The Rationale for Isoquinolinone-Based PARP Inhibitors

The PARP family of enzymes, particularly PARP-1 and PARP-2, act as molecular sensors for DNA single-strand breaks (SSBs).[1] Upon detecting damage, PARP utilizes NAD+ to synthesize poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, creating a scaffold to recruit DNA repair machinery.[7] Pharmacological inhibition of this process leads to the accumulation of unrepaired SSBs, which, during DNA replication, are converted into highly toxic double-strand breaks (DSBs). In healthy cells, these DSBs are efficiently repaired by the homologous recombination (HR) pathway. However, in cancer cells with compromised HR pathways (e.g., due to BRCA1/2 mutations), these DSBs cannot be repaired, leading to genomic collapse and cell death—a concept known as synthetic lethality.[1]

Many clinically relevant PARP inhibitors are designed to compete with NAD+ at the enzyme's catalytic site.[1] The isoquinolinone core has proven to be an exceptional mimic of the nicotinamide portion of NAD+, forming key hydrogen bonds within the PARP active site.[3][8] This guide outlines a logical and adaptable synthetic route to construct a functionalized isoquinolinone scaffold from this compound, providing key "handles" for further chemical elaboration and optimization.

Overall Synthetic Strategy

The transformation of this compound into a PARP inhibitor scaffold involves a four-stage process. The strategy is designed to first establish the critical isoquinolinone lactam, followed by sequential functionalization at the C5 and C6 positions.

  • Stage A: Lactam Formation. The isoquinoline core is converted into the corresponding isoquinolin-1(2H)-one (a lactam), which is essential for binding to the PARP active site.

  • Stage B: Nitro Group Reduction. The nitro group at the C5 position is reduced to a primary amine, providing a crucial attachment point for side chains that can interact with the PARP adenosine-binding pocket.

  • Stage C: Amine Functionalization. The newly formed C5-amino group is acylated to install a carboxamide moiety, a key pharmacophoric element that typically forms hydrogen bonds with Gly863 and Ser904 in the PARP nicotinamide-binding domain.[3][8]

  • Stage D: C6-Position Coupling. The bromine atom at the C6 position serves as a versatile handle for late-stage diversification via palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce additional functionalities.

Synthetic_Workflow Start This compound IntermediateA Intermediate A (6-Bromo-5-nitroisoquinolin-1(2H)-one) Start->IntermediateA Stage A (Hydroxylation) IntermediateB Intermediate B (5-Amino-6-bromo- isoquinolin-1(2H)-one) IntermediateA->IntermediateB Stage B (Nitro Reduction) IntermediateC Intermediate C (N-(6-Bromo-1-oxo-isoquinolin -5-yl)acetamide) IntermediateB->IntermediateC Stage C (Amine Acylation) FinalProduct Final Scaffold (PARP Inhibitor Core) IntermediateC->FinalProduct Stage D (Buchwald-Hartwig Amination)

Caption: Overall synthetic workflow from starting material to the final PARP inhibitor core.

Experimental Protocols & Methodologies

Disclaimer: All procedures must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Stage A: Synthesis of 6-Bromo-5-nitroisoquinolin-1(2H)-one (Intermediate A)
  • Principle: This protocol utilizes a direct, high-temperature hydroxylation to convert the isoquinoline into its corresponding 1-isoquinolone tautomer.[9] This lactam functionality is critical for mimicking the nicotinamide structure.

  • Materials & Equipment:

    • This compound (Starting Material)

    • Potassium Hydroxide (KOH)

    • Water (distilled or deionized)

    • Hydrochloric Acid (HCl), concentrated

    • High-temperature reaction vessel (e.g., sealed tube or autoclave)

    • Magnetic stirrer with heating

    • Büchner funnel and filter paper

    • Standard laboratory glassware

  • Step-by-Step Procedure:

    • In a high-pressure reaction vessel, combine this compound (1.0 eq) and a large excess of potassium hydroxide (20-30 eq).

    • Add a minimal amount of water to form a thick slurry.

    • Seal the vessel securely and heat the mixture to 180-200 °C with vigorous stirring for 12-18 hours.

    • Caution: The reaction generates high pressure. Monitor the pressure carefully.

    • After cooling to room temperature, carefully open the vessel and dilute the solid reaction mass with water.

    • Transfer the aqueous mixture to a beaker and cool in an ice bath.

    • Slowly acidify the mixture with concentrated HCl until the pH is ~2-3. A precipitate should form.

    • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral.

    • Dry the solid product (Intermediate A) under vacuum.

Stage B: Synthesis of 5-Amino-6-bromo-isoquinolin-1(2H)-one (Intermediate B)
  • Principle: The nitro group is selectively reduced to a primary amine using a classic metal-acid system, such as iron powder in acidic media.[10][11] This method is robust, cost-effective, and generally provides high yields for aromatic nitro reductions.

  • Materials & Equipment:

    • Intermediate A (from Stage A)

    • Iron powder (Fe), fine grade

    • Ammonium Chloride (NH₄Cl)

    • Ethanol (EtOH)

    • Water

    • Celite®

    • Rotary evaporator

    • Standard laboratory glassware

  • Step-by-Step Procedure:

    • To a round-bottom flask, add Intermediate A (1.0 eq), ethanol, and water (e.g., a 4:1 mixture).

    • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the suspension.

    • Heat the reaction mixture to reflux (approx. 80-85 °C) with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed, cool the mixture to room temperature.

    • Filter the hot reaction mixture through a pad of Celite® to remove the iron salts. Wash the Celite® pad thoroughly with hot ethanol.

    • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography to yield pure Intermediate B.

Stage C: Synthesis of N-(6-Bromo-1-oxo-1,2-dihydroisoquinolin-5-yl)acetamide (Intermediate C)
  • Principle: A standard N-acylation reaction is performed to install the acetamide group. The primary amine (Intermediate B) acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. Pyridine is used as a mild base to neutralize the acetic acid byproduct and can also act as a catalyst.

  • Materials & Equipment:

    • Intermediate B (from Stage B)

    • Acetic Anhydride

    • Pyridine or Triethylamine (Et₃N)

    • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Standard laboratory glassware

  • Step-by-Step Procedure:

    • Dissolve or suspend Intermediate B (1.0 eq) in pyridine or DCM.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add acetic anhydride (1.2 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

    • Upon completion, dilute the reaction with DCM and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • The crude product (Intermediate C) can be purified by recrystallization or flash column chromatography.

Stage D: Synthesis of N-(6-(piperazin-1-yl)-1-oxo-1,2-dihydroisoquinolin-5-yl)acetamide (Final Scaffold)
  • Principle: The final fragment is installed using a Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[12][13][14] This reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst.[13][15] The choice of phosphine ligand is critical for reaction efficiency.

  • Materials & Equipment:

    • Intermediate C (from Stage C)

    • tert-Butyl piperazine-1-carboxylate (Boc-piperazine)

    • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • Xantphos or BINAP (phosphine ligand)

    • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

    • Toluene or Dioxane (anhydrous)

    • Trifluoroacetic acid (TFA) for Boc deprotection

    • Schlenk flask and inert gas line (Argon or Nitrogen)

  • Step-by-Step Procedure:

    • Coupling Reaction: a. To a Schlenk flask, add Intermediate C (1.0 eq), Boc-piperazine (1.2 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., NaOtBu, 1.5 eq). b. Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. c. Add anhydrous toluene via syringe. d. Heat the mixture to 100-110 °C for 8-16 hours, or until TLC/LC-MS analysis indicates completion. e. Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite®. f. Concentrate the filtrate and purify the crude Boc-protected product by flash column chromatography.

    • Boc Deprotection: a. Dissolve the purified Boc-protected intermediate in DCM. b. Add Trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours. c. Remove the solvent and excess TFA in vacuo. d. Neutralize the residue with a basic solution (e.g., saturated sodium bicarbonate) and extract the final product into an organic solvent. e. Dry, concentrate, and purify the final scaffold, if necessary.

Buchwald_Hartwig_Cycle Mechanism Spotlight: Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Complex L₂Pd(II)(Ar)(Br) Pd0->OxAdd + Ar-Br AmineCoord Amine Coordination [L₂Pd(II)(Ar)(Br)(HNR₂)] OxAdd->AmineCoord + HNR₂ Deprotonation Amido Complex [L₂Pd(II)(Ar)(NR₂)]⁻ AmineCoord->Deprotonation - HBr (+ Base) RedElim Ar-NR₂ (Product) Deprotonation->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration

Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.

Data Summary and Characterization

Successful synthesis should be confirmed at each stage using standard analytical techniques. The following table provides expected outcomes.

StageProduct NameExpected YieldPurification MethodKey Characterization Techniques
A6-Bromo-5-nitroisoquinolin-1(2H)-one40-60%Recrystallization¹H NMR, ¹³C NMR, MS (Mass Spectrometry), M.P. (Melting Point)
B5-Amino-6-bromo-isoquinolin-1(2H)-one75-90%Column Chromatography¹H NMR, ¹³C NMR, MS, IR (Infrared Spectroscopy)
CN-(6-Bromo-1-oxo-1,2-dihydroisoquinolin-5-yl)acetamide80-95%Recrystallization¹H NMR, ¹³C NMR, MS, M.P.
DN-(6-(piperazin-1-yl)-1-oxo-1,2-dihydroisoquinolin-5-yl)acetamide60-80% (2 steps)Column Chromatography / HPLC¹H NMR, ¹³C NMR, HRMS (High-Resolution Mass Spectrometry)

Characterization Notes:

  • ¹H NMR: Expect characteristic shifts for the aromatic protons on the isoquinolinone core. The appearance of a broad singlet for the N-H proton of the lactam and the disappearance of the nitro-group influenced shifts are key indicators.

  • Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺) should correspond to the calculated mass of each product.

  • Infrared (IR) Spectroscopy: Look for the appearance of amine N-H stretches (~3300-3500 cm⁻¹) after Stage B and the characteristic amide C=O stretch (~1650-1680 cm⁻¹) after Stage C.

Conclusion

This application note provides a detailed, four-stage synthetic route to a versatile PARP inhibitor scaffold based on the privileged isoquinolinone core, starting from this compound. The protocols are based on established and reliable chemical transformations, including nitro-group reduction and palladium-catalyzed Buchwald-Hartwig amination. By following these methodologies, researchers can efficiently generate a core structure that is primed for further diversification, enabling the exploration of structure-activity relationships and the development of novel, potent, and selective PARP inhibitors for cancer therapy.

References

  • EP0005231A2 - Isoquinoline derivatives, process for their preparation and pharmaceutical preparations containing them - Google Patents.
  • The Synthesis of 2-nitroaryl-1,2,3,4-tetrahydroisoquinolines, Nitro-Substituted 5,6-dihydrobenzimidazo[2,1-a]isoquinoline N-oxides and Related Heterocycles as Potential Bioreducible Substrates for the Enzymes NAD(P)H: Quinone Oxidoreductase 1 and E. Coli Nitroreductase - PubMed.
  • Chapter 7_Quinolines and Isoquinolines.pdf.
  • Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor.
  • A Review of PARP-1 Inhibitors: Assessing Emerging Prospects and Tailoring Therapeutic Strategies - Thieme E-Books & E-Journals.
  • Exploring the Synthesis and Reactivity of 7-Nitroisoquinoline.
  • Buchwald–Hartwig amination - Wikipedia.
  • Reduction of nitro to amino and oxidation of amino to nitro - Química Organica.org.
  • Identification and Characterization of Novel Inhibitors of Human Poly(ADP-Ribose) Polymerase-1 - PMC - NIH.
  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC - NIH.
  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC - NIH.
  • On the Way to Selective PARP-2 Inhibitors. Design, Synthesis, and Preliminary Evaluation of a Series of Isoquinolinone Derivatives - ResearchGate.
  • Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold.
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
  • The Buchwald-Hartwig Amination Reaction - YouTube.
  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance.
  • Crystal structure-based discovery of a novel synthesized PARP1 inhibitor (OL-1) with apoptosis-inducing mechanisms in triple-negative breast cancer - PMC - NIH.
  • Isoquinolinone–Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation | Journal of Medicinal Chemistry - ACS Publications.

Sources

Application Notes: 6-Bromo-5-nitroisoquinoline as a Versatile Building Block in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Agrochemical Synthesis

Introduction

The quinoline and isoquinoline scaffolds are recognized as "privileged structures" in medicinal chemistry and agrochemical science due to their prevalence in a wide array of biologically active molecules.[1] These nitrogen-containing heterocyclic compounds form the core of numerous fungicides, herbicides, and insecticides, making them a focal point for the development of next-generation crop protection agents.[2][3] Within this class of compounds, 6-Bromo-5-nitroisoquinoline emerges as a particularly valuable and versatile building block for synthetic chemists.

This technical note provides a detailed guide to the strategic application of this compound in the synthesis of novel agrochemical candidates. The molecule's unique substitution pattern offers two distinct and powerful handles for molecular elaboration:

  • Nucleophilic Aromatic Substitution (SNAr): The potent electron-withdrawing nitro group at the C5 position strongly activates the adjacent C6 position, facilitating the displacement of the bromine atom by a wide range of nucleophiles.[1][4]

  • Palladium-Catalyzed Cross-Coupling: The bromine atom at C6 serves as a classic reactive site for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.[1][5]

This dual reactivity allows for divergent synthetic strategies, empowering researchers to rapidly generate libraries of complex isoquinoline derivatives for biological screening.

Physicochemical Properties & Handling

Properly understanding the physical properties of this compound is critical for safe handling and successful experimental design.

PropertyValueSource
CAS Number 850197-72-7[6][7][8]
Molecular Formula C₉H₅BrN₂O₂[6][7]
Molecular Weight 253.06 g/mol [7]
Appearance Typically a yellow or off-white solidGeneral
Purity >98% (as commonly supplied)[7]

Safety & Handling:

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handle the compound in a well-ventilated fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Refer to the supplier's Safety Data Sheet (SDS) for comprehensive safety and disposal information.

Core Synthetic Pathways & Mechanistic Rationale

The strategic value of this compound lies in its capacity to undergo two mechanistically distinct and synthetically powerful transformations. The choice of reaction conditions dictates which functional group engages, allowing for precise control over the synthetic outcome.

G cluster_0 cluster_1 Pathway A: Nucleophilic Aromatic Substitution (SNAr) cluster_2 Pathway B: Pd-Catalyzed Cross-Coupling start This compound snar_reagent Nucleophile (e.g., R₂NH, ROH, RSH) + Base start->snar_reagent cc_reagent R-B(OH)₂ (Suzuki) or R-H (Sonogashira) + Pd Catalyst start->cc_reagent snar_product 6-(Nucleophile)-5-nitroisoquinoline (Agrochemical Precursor) snar_reagent->snar_product Displacement of Bromide cc_product 6-(Aryl/Alkynyl)-5-nitroisoquinoline (Agrochemical Precursor) cc_reagent->cc_product C-C Bond Formation G start 6-Bromoisoquinoline in conc. H₂SO₄ step1 Cool to 0-5°C (Ice Bath) start->step1 step2 Dropwise Addition of HNO₃/H₂SO₄ step1->step2 step3 Stir at RT (2 hours) step2->step3 step4 Pour onto Ice (Quench) step3->step4 step5 Neutralize with Na₂CO₃ & Extract with DCM step4->step5 end This compound (Product) step5->end G start This compound + Morpholine + Triethylamine step1 Microwave Irradiation (90-120°C, 30 min) start->step1 step2 Cool to RT step1->step2 step3 Purify via Column Chromatography step2->step3 end 6-Morpholinyl-5-nitroisoquinoline (Product) step3->end

Sources

Application Note & Protocols: Strategic Derivatization of the Nitro Group in 6-Bromo-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 6-bromo-5-nitroisoquinoline scaffold is a privileged starting material in medicinal chemistry and materials science, offering two distinct and electronically-opposed functional groups for sequential, regioselective modification. The potent electron-withdrawing nitro group not only influences the reactivity of the entire heterocyclic system but also serves as a versatile synthetic handle. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary derivatization strategies centered on the nitro group, with a focus on its reduction to the corresponding amine and subsequent functionalization. We will explore the causality behind methodological choices, provide validated, step-by-step protocols, and discuss the impact of the nitro group on other potential reaction sites.

Introduction: The Strategic Value of this compound

The isoquinoline core is a fundamental structural motif found in numerous natural products and pharmacologically active compounds.[1][2] The specific isomer, this compound, presents a particularly powerful platform for synthetic diversification. Its value lies in the orthogonal reactivity of its two key substituents:

  • The 5-Nitro Group: A strong deactivating and meta-directing group for electrophilic aromatic substitution, it primarily serves as a precursor to the 5-amino group. This transformation dramatically inverts its electronic influence, converting it into a potent activating, ortho-para directing group, and a versatile nucleophile for building complex molecular architectures.

  • The 6-Bromo Group: A classic handle for modern cross-coupling reactions, allowing for the introduction of a wide array of carbon and heteroatom substituents. The electronic nature of the adjacent nitro (or subsequent amino) group significantly modulates the reactivity of this position.

This guide focuses on the chemical transformations originating from the nitro group, which is often the first step in a multi-stage synthesis.

Core Strategy: Reduction of the 5-Nitro Group

The reduction of the nitro group to a primary amine is the most fundamental and widely used derivatization of this compound, yielding 5-Amino-6-bromoisoquinoline. The choice of reduction methodology is critical to ensure high yield and, most importantly, to preserve the synthetically valuable C-Br bond (chemoselectivity).[3][4]

Methodological Considerations

Several reliable methods exist for nitro group reduction, each with distinct advantages and disadvantages in the context of this specific substrate.[5][6]

  • Catalytic Hydrogenation: While highly efficient, standard conditions using Palladium on carbon (Pd/C) and H₂ gas pose a significant risk of competitive hydrodebromination, cleaving the C-Br bond.[7] This method is often avoided unless specific, milder conditions or alternative catalysts (e.g., Raney Nickel) are carefully optimized.[7][8]

  • Metal-Mediated Reductions: These methods are generally preferred for halogenated nitroarenes due to their excellent chemoselectivity. Common systems include:

    • Tin(II) Chloride (SnCl₂): A classic and highly reliable method that proceeds under acidic conditions and shows excellent tolerance for aromatic halides.[7][9] The primary drawback can be the workup, which often involves the precipitation of tin salts that may complicate product isolation.[4]

    • Iron (Fe) or Zinc (Zn) in Acid: These are cost-effective and robust alternatives.[7] The use of iron powder in the presence of an acid like acetic acid or ammonium chloride is a common and effective choice.[3]

Comparative Overview of Reduction Methods
MethodReagents & ConditionsChemoselectivity (vs. C-Br)AdvantagesDisadvantages
Catalytic Hydrogenation H₂ (gas), Pd/C, Solvent (EtOH, MeOH)Low to ModerateHigh efficiency, clean byproducts (H₂O).[3]High risk of hydrodebromination.[7] Requires specialized pressure equipment.
Tin(II) Chloride Reduction SnCl₂·2H₂O, Acid (HCl), Solvent (EtOH)ExcellentHigh reliability, mild conditions, tolerates many functional groups.[9]Workup can be cumbersome due to tin salt precipitation.[4][9] Tin waste.
Iron Reduction Fe powder, Acid (AcOH or NH₄Cl), Solvent (EtOH/H₂O)ExcellentCost-effective, environmentally benign metal.[3]Requires stoichiometric amounts of metal, vigorous stirring often needed.
General Workflow for Derivatization

The strategic derivatization of this compound typically follows a logical pathway where the nitro group is first transformed, enabling a cascade of subsequent reactions.

G cluster_deriv Derivatization of Amino Group cluster_cc Derivatization via Cross-Coupling A This compound B Reduction of Nitro Group (e.g., SnCl₂, Fe/HCl) A->B Step 1 C 5-Amino-6-bromoisoquinoline B->C D Acylation / Sulfonylation C->D Step 2a E Alkylation C->E Step 2a F Diazotization C->F Step 2a G Suzuki Coupling C->G Step 2b H Buchwald-Hartwig Amination C->H Step 2b I Sonogashira Coupling C->I Step 2b

Caption: Primary synthetic pathways from this compound.

Advanced Strategies: Leveraging the Nitro Group's Influence

While reduction is the most common fate of the nitro group, its powerful electron-withdrawing properties can be exploited in other synthetic transformations on the isoquinoline core.

Nucleophilic Aromatic Substitution (SNAAr)

The presence of a nitro group at the C5 position strongly activates the aromatic ring towards nucleophilic attack, particularly at positions ortho and para to it.[10][11] In this scaffold, the C6-Br bond is activated for displacement by various nucleophiles (e.g., alkoxides, amines, thiols).

The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[10][11] The nitro group's ability to delocalize the negative charge is crucial for the stability of this intermediate and the overall success of the reaction.[12]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAAr).

Palladium-Catalyzed Cross-Coupling Reactions

The C6-Br bond is the primary site for palladium-catalyzed cross-coupling reactions.[13] The electronic nature of the nitro group (or the subsequent amino group) can influence the kinetics of the oxidative addition step, which is often rate-limiting in catalytic cycles like that of the Suzuki-Miyaura reaction.[14][15]

  • With the 5-Nitro Group: The electron-withdrawing nature of the nitro group can make the C-Br bond more susceptible to oxidative addition to the Pd(0) catalyst.

  • With the 5-Amino Group: After reduction, the electron-donating amino group can decrease the rate of oxidative addition compared to the nitro-substituted precursor, potentially requiring more forcing conditions or specialized ligand systems.

These reactions provide a powerful toolkit for introducing aryl, alkyl, alkyne, and amine moieties at the C6 position, complementing the chemistry available through the C5-amino group.

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions, including the use of personal protective equipment (PPE), should be strictly followed.

Protocol 1: Reduction of this compound using Tin(II) Chloride

This protocol describes a reliable and chemoselective method to synthesize 5-Amino-6-bromoisoquinoline.[3][4]

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)

  • Ethanol (EtOH), absolute

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

  • Add absolute ethanol to dissolve the starting material (approx. 10-15 mL per gram of substrate).

  • Add Tin(II) chloride dihydrate (4.0 eq) to the solution in portions. The mixture may become a thick slurry.

  • Heat the reaction mixture to reflux (approx. 78-80°C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly and carefully add saturated NaHCO₃ solution to neutralize the acid and quench the reaction. Caution: This is an exothermic process and will cause gas evolution (CO₂). Add the base slowly to control the foaming. Continue addition until the pH of the aqueous layer is basic (pH 8-9). A thick, white precipitate of tin salts will form.

  • Add ethyl acetate to the mixture and stir vigorously for 15-20 minutes.

  • Filter the entire mixture through a pad of Celite® to remove the insoluble tin salts. Wash the filter cake thoroughly with several portions of ethyl acetate.

  • Transfer the filtrate to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer two more times with ethyl acetate.

  • Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 5-Amino-6-bromoisoquinoline, which can be purified further by column chromatography or recrystallization if necessary.

Protocol 2: Acylation of 5-Amino-6-bromoisoquinoline (Example: Acetylation)

This protocol describes the formation of N-(6-Bromo-isoquinolin-5-yl)acetamide.

Materials:

  • 5-Amino-6-bromoisoquinoline (1.0 eq)

  • Pyridine or Dichloromethane (DCM) as solvent

  • Triethylamine (TEA) (1.5 eq, if using DCM)

  • Acetic anhydride (1.2 eq) or Acetyl chloride (1.2 eq)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Dissolve 5-Amino-6-bromoisoquinoline (1.0 eq) in pyridine or DCM in a round-bottom flask at room temperature. If using DCM, add triethylamine (1.5 eq).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride or acetyl chloride (1.2 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC for the disappearance of the starting material.

  • Upon completion, quench the reaction by adding water.

  • If DCM was used as the solvent, transfer to a separatory funnel, wash with water, 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • If pyridine was used, remove the solvent under reduced pressure and co-evaporate with toluene. Dissolve the residue in EtOAc or DCM and follow the washing procedure described in step 6.

  • The crude product can be purified by recrystallization or column chromatography.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • Google Patents. (1979). EP0005231A2 - Isoquinoline derivatives, process for their preparation and pharmaceutical preparations containing them.
  • ACS Green Chemistry Institute. (n.d.). Sn2+ reduction. Pharmaceutical Roundtable Reagent Guides.
  • Materials Advances (RSC Publishing). (2025). Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. DOI:10.1039/D5MA00711A.
  • askIITians. (n.d.). Reduction of aromatic nitro compounds using Sn and HCl gives.
  • ScienceMadness Discussion Board. (2011). Nitroaromatic Reduction w/Sn.
  • Wiley Online Library. (2020). A Practical and Selective Reduction of Nitroarenes Using Elemental Sulfur and Mild Base.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
  • Google Patents. (2018). WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline.
  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis.
  • PubMed. (1983). [A practical method for the synthesis of 1-aminoisoquinoline].
  • PubMed. (2011). The Synthesis of 2-nitroaryl-1,2,3,4-tetrahydroisoquinolines, Nitro-Substituted 5,6-dihydrobenzimidazo[2,1-a]isoquinoline N-oxides and Related Heterocycles as Potential Bioreducible Substrates for the Enzymes NAD(P)H: Quinone Oxidoreductase 1 and E. Coli Nitroreductase.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products.
  • ACS Publications. (1977). Selective reduction of the benzene ring in quinolines and isoquinoline.
  • Autech. (n.d.). Exploring the Synthesis and Reactivity of 7-Nitroisoquinoline.
  • YouTube. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene.
  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • Química Organica.org. (n.d.). Reduction of nitro to amino and oxidation of amino to nitro.
  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings.
  • MDPI. (n.d.). Palladium-Catalyzed Reactions.
  • ResearchGate. (2018). Structural Characterization of 6-Bromo-5-nitroquinoline-1-oxide: A Quantum Chemical Study and XRD Investigations.
  • ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
  • Google Patents. (2002). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
  • PubMed. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists.
  • Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution.
  • ScienceDirect. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
  • National Institutes of Health. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
  • YouTube. (2021). electrophilic and nucleophilic aromatic substitution in quinolone & isoquinoline.
  • PubChem. (n.d.). 6-Bromo-5-nitroquinoline.
  • PubChem. (n.d.). 5-Aminoisoquinoline.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Bromo-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-bromo-5-nitroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the column chromatography purification of this important synthetic intermediate.

Introduction

This compound is a key building block in medicinal chemistry and materials science. Its successful application in subsequent synthetic steps is highly dependent on its purity. Column chromatography is the most common method for its purification, but it can present challenges. This guide provides practical, field-tested advice to overcome these hurdles.

Safety First: Handling this compound

Before beginning any experimental work, it is crucial to be aware of the hazards associated with this compound.

Hazard Profile:

  • Harmful if swallowed.

  • Causes severe skin burns and eye damage.

  • Very toxic to aquatic life with long-lasting effects.

Mandatory Safety Precautions:

  • Always handle this compound in a well-ventilated area or a chemical fume hood.

  • W[1]ear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • A[1]void creating dust.

  • I[1]n case of accidental contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.

  • Dispose of waste according to institutional and local regulations.

[1]Troubleshooting Guide: Column Chromatography

This section addresses common problems encountered during the column chromatography purification of this compound in a question-and-answer format.

Issue 1: Poor Separation of the Desired Compound from Impurities

Question: My TLC shows good separation, but my column is giving me mixed fractions. What's going on?

Answer: This is a common issue that can arise from several factors. Here's a systematic approach to troubleshooting:

  • Column Packing: An improperly packed column is a frequent culprit. Channels or cracks in the silica bed will lead to uneven solvent flow and band broadening, resulting in poor separation.

    • Solution: Ensure your silica gel is uniformly packed as a slurry. Gently tap the column as you pack to settle the silica and eliminate air pockets. Layering sand on top of the silica can help prevent disturbance when adding the eluent.

  • [2]Sample Loading: Loading too much sample or using a highly polar solvent to dissolve the sample can compromise separation.

    • Solution: Dissolve your crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. If so[2]lubility is an issue, consider "dry loading." This involves adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry, impregnated silica to the top of your column.

  • [2]Eluent Flow Rate: The speed at which the eluent moves through the column significantly impacts separation.

    • Too Fast: Insufficient time for equilibrium between the stationary and mobile phases leads to tailing and poor resolution. *[2] Too Slow: Diffusion can cause the bands to broaden, leading to mixed fractions.

    • Solution: Adjust the flow rate to an optimal level. For flash chromatography, a typical flow rate is about 5 cm of solvent level decrease per minute.

[3]

Issue 2: The Compound Won't Elute from the Column

Question: I've been running my column for a long time, and I'm not seeing my product come off. What should I do?

Answer: This can be a frustrating experience. Here are the likely causes and solutions:

  • Incorrect Eluent System: The mobile phase may not be polar enough to move your compound down the column.

    • Solution: Gradually increase the polarity of your eluent system. If you started with a non-polar solvent system like hexane/ethyl acetate, incrementally increase the proportion of the more polar solvent (ethyl acetate). Perform TLC analysis on small aliquots from the column outlet to monitor for your product.

  • Compound Decomposition: this compound, like many nitroaromatic compounds, can be sensitive to the acidity of standard silica gel. *[4] Solution:

    • Deactivate the Silica: You can neutralize the silica gel by washing it with a solvent system containing a small amount of a basic modifier like triethylamine (typically 0.1-1%).
    • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina. [4] * Test for Stability: Before running a large-scale column, perform a stability test by spotting your compound on a TLC plate, letting it sit for a few hours, and then developing it to see if any degradation has occurred.
  • [4]Compound is Highly Diluted: It's possible your compound has eluted but is too dilute to be detected by your monitoring method (e.g., TLC with UV visualization).

    • Solution: Concentrate the fractions you've collected and re-analyze them by TLC.

[4]

Frequently Asked Questions (FAQs)

Q1: What is a good starting eluent system for the purification of this compound?

A1: A good starting point for developing your eluent system is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. Based on literature for similar compounds, a ratio of 9:1 to 4:1 dichloromethane/diethyl ether or dichloromethane/ethyl acetate has been used effectively. It is[5] crucial to optimize this on a TLC plate first to achieve an Rf value for the desired product of approximately 0.25-0.35 for optimal separation on a column.

St[6]ationary PhaseMobile Phase (Eluent System)Target Rf Value
Silica Gel 60 F₂₅₄Dichloromethane:Ethyl Acetate (9:1, v/v)~0.3
Silica Gel 60 F₂₅₄Hexane:Ethyl Acetate (e.g., 8:2, v/v)~0.3

Q2: My crude product is a dark, oily residue. How should I prepare it for column chromatography?

A2: It's important to first try and solidify the crude product. This can sometimes be achieved by trituration with a non-polar solvent like hexane. If it remains an oil, dissolving it in a minimal amount of a suitable solvent (like dichloromethane) and then performing a dry-loading technique is the best approach. This [2]prevents the oil from coating the top of the column and leading to poor separation.

Q3: What are the common impurities I should expect from the synthesis of this compound?

A3: The synthesis of this compound typically involves the nitration of 6-bromoquinoline. Poten[7]tial impurities can include:

  • Unreacted 6-bromoquinoline.

  • Other regioisomers of the nitrated product (e.g., 6-bromo-8-nitroisoquinoline).

  • Di-nitrated products.

  • Byproducts from side reactions.

Q4: Can I use reversed-phase chromatography for this purification?

A4: Yes, reversed-phase chromatography is a viable option, particularly if your compound or impurities are not well-behaved on normal-phase silica. A typ[8]ical reversed-phase system would use a C18-functionalized silica stationary phase with a polar mobile phase, such as a mixture of acetonitrile and water.

[9]Experimental Workflow & Protocol

Here is a generalized, step-by-step protocol for the purification of this compound by flash column chromatography.

Step 1: Thin-Layer Chromatography (TLC) Analysis
  • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a TLC chamber with various ratios of hexane and ethyl acetate (or dichloromethane and ethyl acetate) to find the eluent system that gives your desired product an Rf value of ~0.3.

  • Visualize the spots under a UV lamp (254 nm).

Step 2: Column Preparation
  • Select an appropriate size column based on the amount of crude material. A general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight.

  • Secure the column vertically to a stand.

  • Add a small plug of glass wool or cotton to the bottom of the column, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in your chosen eluent system.

  • Pour the slurry into the column, gently tapping the sides to ensure even packing.

  • Allow the silica to settle, and then add a protective layer of sand on top.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

####[2] Step 3: Sample Loading

  • Wet Loading: Dissolve the crude product in the minimum amount of the eluent. Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the silica.

  • [2]Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.

####[2] Step 4: Elution and Fraction Collection

  • Carefully add the eluent to the top of the column.

  • Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.

  • Collect fractions in test tubes or other suitable containers.

  • Monitor the elution of your compound by periodically taking small aliquots from the collected fractions and analyzing them by TLC.

Step 5: Product Isolation
  • Combine the fractions that contain your pure product (as determined by TLC).

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizing the Workflow

dot digraph "Purification_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes TLC [label="1. TLC Analysis\n(Optimize Eluent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Column_Prep [label="2. Column Preparation\n(Slurry Packing)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sample_Load [label="3. Sample Loading\n(Wet or Dry)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Elution [label="4. Elution & Fraction Collection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; TLC_Monitor [label="5. TLC Monitoring of Fractions", fillcolor="#FBBC05", fontcolor="#202124"]; Combine [label="6. Combine Pure Fractions", fillcolor="#34A853", fontcolor="#FFFFFF"]; Evaporation [label="7. Solvent Evaporation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pure_Product [label="Pure this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges TLC -> Column_Prep [label="Determines Eluent"]; Column_Prep -> Sample_Load; Sample_Load -> Elution; Elution -> TLC_Monitor [label="Continuous"]; TLC_Monitor -> Combine [label="Identifies Pure Fractions"]; Combine -> Evaporation; Evaporation -> Pure_Product; } dot Caption: Workflow for the purification of this compound.

Troubleshooting Logic Diagram

dot digraph "Troubleshooting_Logic" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=record, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Problem [label="{Problem Encountered}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Poor_Sep [label="Poor Separation", fillcolor="#FBBC05", fontcolor="#202124"]; No_Elution [label="No Elution", fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions for Poor Separation Check_Packing [label="Check Column Packing\n(Repack if necessary)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Loading [label="Review Sample Loading\n(Consider dry loading)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Flow [label="Adjust Flow Rate", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Solutions for No Elution Increase_Polarity [label="Increase Eluent Polarity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check_Stability [label="Test for Stability on Silica\n(Consider neutral alumina)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Concentrate_Fractions [label="Concentrate Fractions\n(Check for dilute product)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Problem -> Poor_Sep; Problem -> No_Elution;

Poor_Sep -> Check_Packing; Poor_Sep -> Check_Loading; Poor_Sep -> Check_Flow;

No_Elution -> Increase_Polarity; No_Elution -> Check_Stability; No_Elution -> Concentrate_Fractions; } dot Caption: Troubleshooting logic for common column chromatography issues.

References

  • Organic Syntheses, Isoquinoline, 5-bromo-8-nitro-.
  • ChemistryViews, Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012-08-07).
  • University of Rochester, Department of Chemistry, Troubleshooting Flash Column Chromatography.
  • SIELC Technologies, Separation of Benzene, 1-bromo-4-nitro- on Newcrom R1 HPLC column.
  • YouTube, Chromatography Troubleshooting. (2020-05-26).
  • Agilent, HPLC Column Troubleshooting What Every HPLC User Should Know.
  • PubChem, 6-Bromo-5-nitroquinoline.
  • ResearchGate, Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. (2025-08-06).
  • Alchem Pharmtech, 6-BROMO-5-NITRO-ISOQUINOLINE.
  • Organic Syntheses, Purification of Organic Compounds by Flash Column Chromatography. (2025-06-19).
  • PubMed, Rapid separation of nitroaromatic compounds by solvating gas chromatography. (2000-02).
  • Organic Syntheses, m-BROMONITROBENZENE.
  • PubChem, 5-Nitroisoquinoline.
  • Atlantis Press, Synthesis of 6-bromo-4-iodoquinoline.
  • Google Patents, Emulsion separation of aromatic nitro compounds.
  • Scirp.org, Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid.

Sources

Technical Support Center: Recrystallization of 6-Bromo-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 6-bromo-5-nitroisoquinoline. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this key synthetic intermediate. Here, you will find in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) to address common challenges encountered during the recrystallization of this compound. Our approach is rooted in established chemical principles and field-proven methodologies to ensure you can achieve the desired purity and yield in your experiments.

Understanding the Molecule: Why Recrystallization Matters

This compound is a heterocyclic aromatic compound that serves as a valuable building block in medicinal chemistry. The presence of both a bromine atom and a nitro group makes it a versatile precursor for a variety of chemical transformations, particularly nucleophilic aromatic substitution (SNAr) reactions. The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, reduced yields, and complications in the purification of downstream products.

Recrystallization is a powerful and economical technique for purifying solid organic compounds. It relies on the principle of differential solubility: a compound is dissolved in a hot solvent and then allowed to cool, causing the compound to crystallize out of the solution while the impurities remain dissolved. The selection of an appropriate solvent system is the most critical factor for a successful recrystallization.

Core Protocol: Recrystallization of this compound

While a specific, optimized recrystallization protocol for this compound is not extensively reported in the literature, a highly effective procedure has been documented for its close structural isomer, 5-bromo-8-nitroisoquinoline. This protocol, utilizing a mixed solvent system of heptane and toluene, provides an excellent and scientifically sound starting point for the purification of this compound.[1]

Recommended Solvent System: Heptane-Toluene
  • Toluene ("Good" Solvent): this compound is expected to have moderate to good solubility in hot toluene due to the aromatic nature of both the solute and the solvent.

  • Heptane ("Poor" Solvent): The compound should have low solubility in heptane, a non-polar aliphatic hydrocarbon, even at elevated temperatures.

The combination of these two miscible solvents allows for fine-tuning of the solvent power to achieve a saturated solution at a high temperature, from which the desired compound will crystallize upon cooling.

Step-by-Step Experimental Protocol
StepActionRationale
1 Initial Dissolution In a suitable Erlenmeyer flask, suspend the crude this compound in a minimal amount of toluene. Heat the mixture to reflux with stirring.
2 Achieving Saturation While maintaining reflux, gradually add more toluene in small portions until the solid completely dissolves. Avoid adding a large excess of toluene to maximize recovery.
3 Inducing Crystallization Once the solid is dissolved, slowly add heptane to the hot solution until a faint cloudiness (turbidity) persists. This indicates that the solution is nearing its saturation point.
4 Clarification Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.
5 Hot Filtration (Optional) If insoluble impurities are present, perform a hot gravity filtration at this stage to remove them. This step is crucial for obtaining a highly pure final product.
6 Cooling and Crystallization Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[2]
7 Maximizing Yield Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product from the mother liquor.
8 Isolation Collect the crystals by vacuum filtration using a Büchner funnel.
9 Washing Wash the collected crystals with a small amount of ice-cold heptane to remove any residual soluble impurities from the mother liquor.
10 Drying Air-dry the crystals on the filter paper, and then transfer them to a vacuum oven for complete drying.

Troubleshooting Guide & FAQs

This section addresses common issues that may arise during the recrystallization of this compound and provides practical solutions.

dot

Caption: Standard Recrystallization Workflow.

References

  • Brown, W. D., & Gouliaev, A. H. (n.d.). 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses.
  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity.
  • PubChem. (n.d.). 6-Bromo-5-nitroquinoline. National Center for Biotechnology Information.
  • Alchem Pharmtech. (n.d.). CAS 850197-72-7 | 6-BROMO-5-NITRO-ISOQUINOLINE.
  • ResearchGate. (2025). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Thieme.

Sources

Technical Support Center: Optimization of Reaction Conditions for 6-Bromo-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 6-Bromo-5-nitroisoquinoline. This molecule is a pivotal intermediate in medicinal chemistry and drug development, primarily serving as a precursor for a variety of substituted isoquinolines via nucleophilic aromatic substitution (SNAr).[1][2][3] The strategic placement of the electron-withdrawing nitro group at the C-5 position activates the adjacent bromine atom at C-6, facilitating further functionalization.[4][5]

However, the synthesis, which involves the electrophilic nitration of 6-bromoisoquinoline, is not without its challenges. The reaction is highly exothermic and demands strict control over conditions to ensure high yield, regioselectivity, and, most importantly, safety.[1][6][7] This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to troubleshoot common issues and optimize reaction outcomes.

Core Experimental Protocol: Direct Nitration of 6-Bromoisoquinoline

This protocol is a baseline procedure adapted from established literature.[1][4][5] Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials & Equipment:

  • Reagents: 6-Bromoisoquinoline, Concentrated Sulfuric Acid (H₂SO₄, 98%), Concentrated Nitric Acid (HNO₃, 70%), Dichloromethane (DCM), 10% Sodium Carbonate (Na₂CO₃) solution, Anhydrous Sodium Sulfate (Na₂SO₄), Crushed Ice.

  • Equipment: Three-neck round-bottom flask, magnetic stirrer, dropping funnel, thermometer, and an ice-salt bath.

Procedure:

  • Preparation of the 6-Bromoisoquinoline Solution: In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 6-bromoisoquinoline (e.g., 1.0 g, 4.8 mmol) in concentrated sulfuric acid (e.g., 20 mL).

  • Cooling: Cool the solution to -5 °C using an ice-salt bath with continuous stirring. It is critical to ensure the starting material is fully dissolved before proceeding.

  • Preparation of the Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid (e.g., 7.5 mL) to concentrated sulfuric acid (e.g., 7.5 mL). Cool this mixture down to -5 °C in an ice-salt bath.

  • Nitration Reaction: Add the cold nitrating mixture to the 6-bromoisoquinoline solution dropwise via a dropping funnel over at least one hour. Crucially, maintain the internal reaction temperature at or below 0 °C throughout the addition. A rapid temperature increase indicates a potential runaway reaction.[1][7]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice (e.g., 200 g) in a large beaker with stirring. This step is highly exothermic and must be performed with caution in a fume hood.[1]

  • Neutralization & Extraction: Once the ice has melted, carefully neutralize the aqueous solution to a pH of ~8-9 using a 10% sodium carbonate solution. Extract the product with dichloromethane (e.g., 3 x 50 mL).

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to obtain the final product.[2][8]

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_bromo Dissolve 6-Bromo- isoquinoline in H₂SO₄ cool_bromo Cool Solution to -5 °C prep_bromo->cool_bromo prep_nitro Prepare Nitrating Mix (HNO₃ + H₂SO₄) cool_nitro Cool Mix to -5 °C prep_nitro->cool_nitro reaction Dropwise Addition of Nitrating Mix to Substrate (Maintain T ≤ 0 °C) cool_bromo->reaction cool_nitro->reaction quench Quench on Ice reaction->quench extract Neutralize & Extract with DCM quench->extract purify Wash, Dry, Concentrate & Purify extract->purify

Caption: Step-by-step workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

Q1: My reaction yield is very low or I recovered only starting material. What went wrong?

This is a common issue that can stem from several factors related to reaction kinetics and conditions.

Potential Causes & Solutions:

  • Incomplete Reaction: The nitronium ion (NO₂⁺), the active electrophile, is generated from the reaction between nitric and sulfuric acids. If the reaction temperature is too low or the reaction time is too short, the nitration may not proceed to completion.

    • Optimization Strategy: While maintaining the addition temperature at ≤ 0 °C is critical for safety and selectivity, you can try extending the reaction time post-addition (e.g., from 1 hour to 3 hours) and monitor closely by TLC. A slight, controlled increase in temperature (e.g., to 5 °C) after the addition is complete can also be considered, but must be done with extreme caution.[7]

  • Insufficient Acid Catalyst: Sulfuric acid serves both as a solvent and as a catalyst to generate the potent electrophile NO₂⁺. An insufficient volume may lead to poor solubility of the starting material and inefficient generation of the nitronium ion.

    • Optimization Strategy: Ensure the 6-bromoisoquinoline is fully dissolved in the sulfuric acid before cooling. The volume of sulfuric acid should be sufficient to maintain a stirrable slurry at a minimum.

  • Water Contamination: The presence of water can consume the nitronium ion and deactivate the reaction.

    • Optimization Strategy: Use high-purity, concentrated acids (98% H₂SO₄, 70% HNO₃) and ensure all glassware is thoroughly dried before use.

  • Losses During Work-up: The product can be lost during neutralization and extraction if not performed correctly.

    • Optimization Strategy: Ensure the pH is carefully adjusted during neutralization. Perform multiple extractions (e.g., 3-5 times) with a suitable organic solvent like dichloromethane to ensure complete recovery of the product from the aqueous layer.[1]

Troubleshooting Decision Tree: Low Yield

G start Low Yield or No Reaction check_tlc TLC shows mainly starting material? start->check_tlc check_workup TLC shows product spot, but isolated yield is low? check_tlc->check_workup  No incomplete_rxn Incomplete Reaction check_tlc->incomplete_rxn  Yes side_products Significant Side Products (See Q2) check_workup->side_products No workup_issue Work-up / Purification Issue check_workup->workup_issue Yes sol_incomplete Extend reaction time at 0°C Consider slight temp increase (caution!) Ensure sufficient H₂SO₄ incomplete_rxn->sol_incomplete sol_workup Check pH during neutralization Perform multiple extractions Optimize chromatography conditions workup_issue->sol_workup

Caption: Decision tree for troubleshooting low product yield.

Q2: My final product is impure and I see multiple spots on the TLC. How can I improve selectivity?

The formation of isomers is a classic challenge in electrophilic aromatic substitution. While the nitration of 6-bromoisoquinoline is known to be highly regioselective for the C-5 position, deviations can occur.[4][5]

Potential Causes & Solutions:

  • Excessive Reaction Temperature: This is the most common cause of poor selectivity. Higher temperatures provide enough activation energy to overcome the barrier for substitution at other, less favored positions on the isoquinoline ring.

    • Optimization Strategy: Strict temperature control is paramount. Ensure your cooling bath is robust and maintain the internal temperature at or below 0 °C, especially during the dropwise addition of the nitrating mixture.[1][4] Slow, controlled addition is key to preventing localized hot spots.[7]

  • Incorrect Reagent Ratio: An excessive amount of nitric acid can lead to the formation of dinitrated byproducts, particularly if the temperature is not well-controlled.

    • Optimization Strategy: Use a defined molar ratio of nitric acid to the 6-bromoisoquinoline substrate. Refer to literature for established ratios and do not add a large excess of the nitrating agent.[4]

  • Alternative Reaction Pathway (N-Oxide Formation): In some cases, side reactions can occur on the nitrogen of the isoquinoline ring. Nitration of the corresponding 6-bromoquinoline-1-oxide can lead to a mixture of 4-nitro and 5-nitro products.[5][9]

    • Optimization Strategy: Sticking to the direct nitration conditions (strong acid, low temperature) favors electrophilic attack on the carbocyclic ring rather than N-oxidation.

Table 1: Effect of Temperature on Reaction Outcome
ParameterConditionExpected YieldExpected Purity/SelectivityRationale
Reaction Temp. -5 to 0 °CGood to ExcellentHigh (Primarily 5-nitro isomer)Favors kinetic product, minimizes energy for alternative substitution pathways.[8]
Reaction Temp. 5 to 20 °CVariableModerate to LowIncreased formation of undesired isomers and potential for dinitration.
Reaction Temp. > 20 °CLowVery Low (Complex Mixture)High risk of runaway reaction, decomposition, and multiple side products.[1][7]
Q3: The reaction temperature increased uncontrollably. What happened and how can I prevent it?

You have experienced a runaway reaction or an exotherm control failure. Nitration is a highly exothermic process, and this situation is extremely dangerous.[6][10]

Potential Causes & Solutions:

  • Rapid Addition of Nitrating Agent: Adding the nitrating mixture too quickly generates heat faster than the cooling bath can dissipate it.[7]

    • Prevention: Always add the nitrating agent dropwise over a prolonged period (e.g., 1 hour or more). Use a pressure-equalizing dropping funnel for better control.

  • Inadequate Cooling or Agitation: An inefficient cooling bath or poor stirring can lead to the formation of localized hot spots, which can initiate a runaway reaction.[7]

    • Prevention: Ensure the reaction flask is adequately submerged in the cooling bath (ice-salt is effective for reaching sub-zero temperatures). Use a powerful magnetic stirrer and a suitably sized stir bar to ensure vigorous and efficient mixing.

  • Accumulation of Reagents: If the initial reaction temperature is too low, the nitration rate can be very slow, leading to a buildup of unreacted nitrating agent. A subsequent small temperature increase can then cause all the accumulated reagent to react at once, leading to a dangerous exotherm.[7]

    • Prevention: Maintain the temperature within the optimal window (-5 to 0 °C). Do not cool the reaction significantly below this range before starting the addition.

Safety First: Handling Nitrating Agents

Working with concentrated nitric and sulfuric acids requires strict adherence to safety protocols. These reagents are highly corrosive, powerful oxidizing agents, and their combination for nitration presents significant thermal hazards.[10][11][12]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber or Viton®).

  • Fume Hood: All operations, including reagent preparation, reaction setup, and quenching, must be performed inside a certified chemical fume hood.[11]

  • Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.[12] Have a spill kit with appropriate neutralizing agents (e.g., sodium carbonate or sodium bicarbonate) readily available.[10]

  • Quenching: The quenching of the reaction mixture on ice is highly exothermic due to the dilution of concentrated sulfuric acid. Pour the acid mixture slowly onto a large excess of ice with good stirring. Never add water or ice to the acid mixture.

  • Waste Disposal: Nitric acid waste should never be mixed with organic solvents or other reactive chemicals.[10] Dispose of all chemical waste according to your institution's environmental health and safety guidelines.

References

  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(iii), 362-374. [Link]
  • Guggenheim, T. L., et al. (Eds.). (2013). Chemistry, Process Design, and Safety for the Nitration Industry. ACS Symposium Series. [Link]
  • University of Washington Environmental Health & Safety. (n.d.). Nitric Acid Safety. [Link]
  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. [Link]
  • University of Washington Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident. [Link]
  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones.
  • Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Organic Syntheses, 81, 98. [Link]
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
  • Scribd. (n.d.). CH 4 Part 2 Quinoline and Isoquinoline. [Link]
  • ResearchGate. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. [Link]
  • PubChem. (n.d.). 6-Bromo-5-nitroquinoline.
  • Defence Science and Technology Organisation. (2001).
  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines.
  • Google Patents. (2014). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
  • GCW Gandhi Nagar Jammu. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. [Link]
  • ResearchGate. (2018). Activation of 6-bromoquinoline by nitration and N-oxidation. Synthesis of morpholinyl and piperazinyl quinolines. [Link]
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]
  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. [Link]
  • Frontiers in Chemistry. (2024).

Sources

Troubleshooting Guide: Navigating Common Purification Hurdles

Author: BenchChem Technical Support Team. Date: January 2026

An invaluable intermediate in medicinal chemistry, 6-bromo-5-nitroisoquinoline is pivotal for synthesizing a range of pharmacologically active molecules. However, its purification can be a significant bottleneck for researchers, often plagued by persistent impurities and challenging physical properties. This technical support center provides a comprehensive guide to navigate the common challenges encountered during the purification of this compound, ensuring you obtain a product of high purity for your downstream applications.

As Senior Application Scientists, we have designed this guide to be more than a mere collection of protocols. It is a troubleshooting resource built on a foundation of chemical principles and practical laboratory experience, aimed at empowering you to diagnose and resolve purification issues effectively.

This section addresses specific issues you may encounter during the purification of this compound in a direct question-and-answer format.

Question 1: My TLC plate shows multiple spots after the reaction work-up. What are they, and how do I get rid of them?

Answer: A complex Thin-Layer Chromatography (TLC) profile is a common issue stemming from the nitration of 6-bromo-isoquinoline. The spots likely correspond to the starting material, the desired product, and various side-products.

Common Impurities to Suspect:

  • Unreacted Starting Material: 6-Bromo-isoquinoline.

  • Isomeric Products: Nitration can potentially occur at other positions, though the 5-position is electronically favored.

  • Di-nitrated Products: Over-nitration can lead to the formation of dinitro-bromo-isoquinoline species.

  • Degradation Products: The harsh acidic conditions of nitration can sometimes lead to minor degradation.[1]

Troubleshooting Strategy:

  • Initial Assessment (TLC): Run a TLC using a solvent system like 9:1 Dichloromethane/Ethyl Acetate. This system is effective for the related compound 5-bromo-8-nitroisoquinoline and serves as an excellent starting point.[2] The desired product, being more polar than the starting material but less polar than highly polar impurities, should have a distinct Rf value.

  • Primary Purification Method (Column Chromatography): Flash column chromatography is the most effective method to separate this mixture.

    • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is standard.

    • Mobile Phase: A gradient elution is highly recommended. Start with a non-polar solvent system (e.g., 100% Hexane or a high Hexane/Ethyl Acetate ratio) and gradually increase the polarity by adding more ethyl acetate or another polar solvent like diethyl ether.[2] This will first elute the less polar impurities (like the starting material) followed by your desired product, leaving the more polar impurities on the column.

  • Monitoring: Collect fractions and monitor them meticulously by TLC. Combine the fractions that contain the pure this compound.

Question 2: My product appears as a yellow or brown oil/solid after work-up, and it won't crystallize. What should I do?

Answer: The presence of impurities is a primary inhibitor of crystallization. The color also suggests the presence of residual acidic species or other chromophoric impurities.

Troubleshooting Strategy:

  • Remove Baseline Impurities: If you haven't already, perform a flash column chromatography as described above. This is the most reliable way to remove the impurities that are preventing crystallization.[3]

  • Decolorization: If the product is still colored after chromatography, this can be addressed during recrystallization. Dissolve the crude product in a minimal amount of a suitable hot solvent and add a very small amount of activated charcoal. Boil the solution for a few minutes, then perform a hot filtration to remove the charcoal.[4]

    • Caution: Activated charcoal can adsorb your product, leading to a lower yield. Use it sparingly.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]

    • Seeding: If you have a small amount of pure, solid product from a previous batch, add a single seed crystal to the cooled, saturated solution to initiate crystallization.[4]

    • Solvent System Adjustment: If the product oils out, it may be too soluble in the chosen solvent. Try a solvent system where the product has high solubility when hot but very low solubility when cold. For the related 5-bromo-8-nitroisoquinoline, a mixture of heptane and toluene was successful.[2] Experiment with solvent/anti-solvent pairs (e.g., dissolving in a small amount of hot ethyl acetate and slowly adding hexane until turbidity appears).

Question 3: My yield is very low after column chromatography. How can I improve it?

Answer: Low yield can result from several factors, including incomplete reaction, product loss during work-up, or suboptimal chromatography technique.

Troubleshooting Strategy:

  • Optimize Chromatography:

    • Column Loading: Do not overload the column. A general rule is to use a silica-to-crude-product ratio of at least 50:1 by weight.

    • Dry Loading: For compounds that are not highly soluble in the initial chromatography solvent, consider "dry loading." Dissolve your crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of your column. This technique often results in better separation and sharper bands.

  • Re-extract the Aqueous Layer: During the initial work-up, ensure you have extracted the aqueous layer multiple times (e.g., 3-5 times) with a suitable organic solvent like dichloromethane to maximize the recovery of your product.[5]

  • Check for Product in Unexpected Places: Analyze your wash solutions and aqueous layers by TLC to ensure you are not prematurely discarding product.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical and chemical properties of this compound?

A1: Based on available data for the compound and its isomers, here are the key properties:

PropertyValueSource
CAS Number 850197-72-7[6]
Molecular Formula C₉H₅BrN₂O₂[6]
Molecular Weight 253.05 g/mol [6]
Appearance Yellow to orange solid[7]
Boiling Point ~356.1 °C at 760 mmHg[8]
Density ~1.747 g/cm³[8]

Q2: What is a good starting solvent system for recrystallization?

A2: A good recrystallization solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures. For nitroaromatic compounds like this, a binary solvent system often works well. A good starting point, based on analogous compounds, is a mixture of a non-polar solvent and a slightly more polar one, such as Heptane/Toluene or Hexane/Ethyl Acetate .[2][4] You will need to determine the optimal ratio experimentally.

Q3: How can I confirm the purity and identity of my final product?

A3: A combination of techniques should be used:

  • TLC: The purified product should appear as a single spot on a TLC plate in multiple solvent systems.

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Compare your experimental value to the literature value if available.

  • Spectroscopy:

    • ¹H and ¹³C NMR: This will confirm the chemical structure and identify any residual impurities.

    • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

    • Infrared (IR) Spectroscopy: This will confirm the presence of key functional groups, such as the nitro group (strong absorptions around 1530 cm⁻¹ and 1350 cm⁻¹).

Visualizing the Purification Workflow

The following diagrams illustrate the logical flow of the purification process and the relationship between the product and its potential impurities.

PurificationWorkflow crude Crude Product (Post-Workup) tlc TLC Analysis (e.g., 9:1 DCM/EtOAc) crude->tlc decision Single Spot? tlc->decision column Flash Column Chromatography (Silica, Hex/EtOAc Gradient) decision->column  No (Multiple Spots) recrystallize Recrystallization (Solvent Screening) decision->recrystallize  Yes column->tlc Monitor Fractions pure_product Pure Product (Confirm by NMR, MS, MP) recrystallize->pure_product re_evaluate Re-evaluate TLC & Column Conditions recrystallize->re_evaluate Fails to Crystallize ImpurityFormation SM 6-Bromo-isoquinoline (Starting Material) Reagents HNO₃ / H₂SO₄ (Nitrating Mixture) SM->Reagents Product This compound (Desired Product) SM->Product Incomplete Reaction (SM remains) Reagents->Product  Correct Position Imp1 Isomeric Products (e.g., 6-Bromo-8-nitro...) Reagents->Imp1  Alternative Position Imp2 Di-nitrated Products Product->Imp2 Over-reaction

Caption: Potential impurities arising from the synthesis reaction.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

  • Prepare the Column: Select an appropriately sized glass column and add a small plug of cotton or glass wool at the bottom. Add a layer of sand. Prepare a slurry of silica gel in your starting eluent (e.g., 98:2 Hexane/Ethyl Acetate) and carefully pour it into the column, avoiding air bubbles. Allow the silica to pack under gentle pressure or gravity, and add another layer of sand on top.

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane. Alternatively, perform a dry load as described in the troubleshooting section.

  • Elution: Begin eluting with the starting non-polar solvent system. Collect fractions continuously.

  • Gradient Increase: Gradually increase the polarity of the eluent (e.g., move from 2% to 5%, 10%, and 20% Ethyl Acetate in Hexane). The rate of increase will depend on the separation observed by TLC.

  • Monitoring and Collection: Spot each fraction (or every few fractions) on a TLC plate. Fractions containing the pure product (a single spot with the correct Rf) should be combined.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization

  • Solvent Selection: Place a small amount of your purified (or semi-purified) product in several test tubes. Add a small amount of different solvents or solvent mixtures and heat to boiling. A good solvent will dissolve the compound when hot but cause it to precipitate upon cooling.

  • Dissolution: Transfer the bulk of the product to an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Avoid adding excess solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Re-heat to boiling for 2-3 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to a constant weight.

References

  • Brown, W. D., & Gouliaev, A. H. (2002). SYNTHESIS OF 5-BROMOISOQUINOLINE AND 5-BROMO-8-NITROISOQUINOLINE. Organic Syntheses, 79, 83.
  • PubChem. (n.d.). 6-Bromo-5-nitroquinoline.
  • Çakmak, O., Ökten, S., Alımlı, D., Saddiqa, A., & Ersanlı, C. C. (2018). Activation of 6-Bromoquinoline by Nitration and N-oxidation: Synthesis of Substituted Quinolines. Arkivoc, (iii), 362-374.
  • Reddit. (2022). Struggling with the purification of a nitroaldol product.
  • Alchem Pharmtech. (n.d.). CAS 850197-72-7 | 6-BROMO-5-NITRO-ISOQUINOLINE.
  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline.
  • Promega Connections. (2018). When your his-tagged constructs don't bind—troubleshooting your protein purification woes.
  • MDPI. (2023). Recent Progress in Advanced Electrode Materials for the Detection of 4-Nitrophenol and Its Derivatives for Environmental Monitoring. MDPI.
  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Thieme.
  • ResearchGate. (2002). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
  • PubChem. (n.d.). 5-Nitroisoquinoline.
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • Scirp.org. (2012).
  • The Organic Chemistry Tutor. (2018, May 8). Nitration of MethylBenzoate and Nitration of Bromobenzene [Video]. YouTube. [Link]

Sources

Handling and safety precautions for 6-Bromo-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 6-Bromo-5-nitroisoquinoline. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth information on the safe handling, application, and troubleshooting of this versatile chemical intermediate. The content is structured in a question-and-answer format to directly address practical challenges encountered in the laboratory.

Section 1: Safety First - Hazard Identification and Handling

This section addresses the critical safety aspects of working with this compound. Understanding and mitigating these risks is paramount for ensuring a safe laboratory environment.

Frequently Asked Questions (FAQs): Safety and Handling

Q1: What are the primary hazards associated with this compound?

A1: this compound is a hazardous substance that requires careful handling. The primary hazards, as indicated by safety data sheets for similar compounds, include:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation and may cause severe skin burns.[1]

  • Serious Eye Damage/Irritation: Causes serious eye damage.[1]

  • Respiratory Irritation: May cause respiratory irritation.[2]

It is also very toxic to aquatic life with long-lasting effects.[1] The toxicological properties of this compound itself have not been thoroughly investigated, and it should be handled with the utmost care as a compound with unknown long-term effects.[1]

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

A2: A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE.

Protection TypeSpecificationRationale
Eye and Face Chemical splash goggles and a face shield.Protects against splashes of the solid or solutions, which can cause severe eye damage.[1]
Skin Protection - Gloves: Chemical-resistant gloves (e.g., Nitrile rubber, inspect before use).- Lab Coat: A standard laboratory coat, buttoned completely.- Clothing: Long pants and closed-toe shoes are required.Prevents skin contact, which can lead to severe irritation and burns.[1][2] Contaminated clothing should be removed immediately and washed before reuse.[1]
Respiratory Use only in a certified chemical fume hood. If handling outside of a hood is unavoidable (e.g., weighing), a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.Prevents inhalation of the dust or aerosols, which can cause respiratory tract irritation.[2]

Q3: How should I properly store this compound?

A3: Proper storage is crucial for maintaining the compound's integrity and for safety. It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2] Keep it away from incompatible materials, particularly strong oxidizing agents.[1] The storage area should be secure and accessible only to authorized personnel.

Q4: What is the correct procedure for disposing of waste containing this compound?

A4: Chemical waste must be handled in accordance with all local, regional, and national regulations.[3]

  • Solid Waste: Collect solid waste in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour down the drain, as it is toxic to aquatic life.[1]

  • Disposal Method: Engage a licensed professional waste disposal service. A common method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]

Section 2: Troubleshooting Experimental Workflows

This section provides practical advice for common experimental procedures involving this compound, focusing on anticipating and resolving issues that may arise during a reaction.

Workflow Diagram: General Handling and Experimentation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_ppe Don appropriate PPE prep_hood Verify fume hood function prep_ppe->prep_hood prep_setup Assemble glassware in hood prep_hood->prep_setup prep_reagents Weigh reagents in hood prep_setup->prep_reagents react_dissolve Dissolve this compound prep_reagents->react_dissolve Transfer to reaction vessel react_add Add other reagents react_dissolve->react_add react_monitor Monitor reaction (TLC/LC-MS) react_add->react_monitor workup_quench Quench reaction safely react_monitor->workup_quench Upon completion workup_extract Perform extraction workup_quench->workup_extract workup_wash Wash organic layers workup_extract->workup_wash workup_dry Dry and concentrate workup_wash->workup_dry workup_purify Purify (e.g., chromatography) workup_dry->workup_purify G cluster_safety Safety & Hazard Assessment cluster_process Process & Equipment cluster_protocol Protocol & Monitoring ScaleUp Reaction Scale-Up RiskAssessment Conduct Risk Assessment ScaleUp->RiskAssessment Stirring Ensure Adequate Stirring ScaleUp->Stirring IterativeScale Scale Iteratively (Max 3x per step) ScaleUp->IterativeScale ThermalHazards Evaluate Thermal Hazards (Exothermicity) RiskAssessment->ThermalHazards Byproducts Identify Potential Hazardous Byproducts ThermalHazards->Byproducts TempControl Implement Robust Temperature Control (Cooling Bath) Stirring->TempControl AdditionRate Control Reagent Addition Rate TempControl->AdditionRate ContinuousMonitor Do Not Leave Unattended IterativeScale->ContinuousMonitor QuenchPlan Have a Quenching Plan Ready ContinuousMonitor->QuenchPlan

Sources

Stability issues of 6-Bromo-5-nitroisoquinoline in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-bromo-5-nitroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. As a specialized aromatic compound, its handling and storage are critical for reproducible experimental outcomes.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is dedicated to identifying and resolving specific problems you may encounter during your experiments with this compound.

Question 1: I'm observing unexpected peaks in my HPLC/LC-MS analysis after preparing a solution of this compound. What could be the cause?

Answer:

The appearance of unexpected peaks is a common indicator of compound degradation. For this compound, several factors related to your solution preparation and storage could be at play. The primary suspects are photodegradation, reaction with the solvent, or pH-induced instability.

Immediate Troubleshooting Steps:

  • Protect from Light: Nitroaromatic compounds are often susceptible to photodegradation.[1][2] Repeat your solution preparation, but this time, use amber vials or wrap your glassware in aluminum foil to minimize light exposure.

  • Solvent Check: What solvent are you using? While common organic solvents like DMSO, DMF, and acetonitrile are generally used, their purity and storage conditions matter. Protic solvents, especially under basic conditions, could potentially act as nucleophiles.

  • pH Assessment: If you are using an aqueous or protic solvent system, the pH is a critical factor. Extreme pH values can catalyze hydrolysis or other degradation pathways.[3][4][5][6]

Experimental Protocol: Quick Stability Check

  • Objective: To determine if light or solvent is causing degradation.

  • Methodology:

    • Prepare three separate, fresh solutions of this compound in your chosen solvent.

    • Sample 1 (Control): Analyze immediately via HPLC/LC-MS.

    • Sample 2 (Light Exposure): Leave on the benchtop, exposed to ambient light, for 1-2 hours before analysis.

    • Sample 3 (Dark Control): Store in the dark (e.g., in a drawer or wrapped in foil) for the same duration as Sample 2 before analysis.

  • Interpretation:

    • If Sample 2 shows significantly more degradation products than Samples 1 and 3, photodegradation is the likely culprit.

    • If all three samples show similar degradation profiles, the issue may be with the solvent itself or inherent instability under those conditions.

Question 2: My reaction yield is significantly lower than expected when using a this compound solution that was prepared a few days ago. Could the compound's stability be the issue?

Answer:

Yes, it is highly probable that the degradation of your this compound stock solution is leading to lower-than-expected reaction yields. The electron-withdrawing nature of the nitro group makes the isoquinoline ring susceptible to nucleophilic attack, and the nitro group itself can be prone to reduction.[7][8]

Plausible Degradation Pathways:

  • Nucleophilic Aromatic Substitution (SNAr): If your reaction medium contains nucleophiles (even weak ones like water or alcohols, especially under basic conditions), they can potentially displace the bromo group or other positions on the aromatic ring. The nitro group activates the ring for such reactions.[9][10][11]

  • Reduction of the Nitro Group: The nitro group can be reduced to a nitroso or amino group, especially in the presence of reducing agents or certain metals. This would result in a different starting material for your intended reaction.

  • Hydrolysis: Under certain pH conditions, hydrolysis of the bromo group or other parts of the molecule can occur, although this is generally less common for aryl bromides without strong activation.[12][13]

Workflow for Troubleshooting Yield Loss:

Caption: Decision tree for troubleshooting low reaction yields.

Frequently Asked Questions (FAQs)

This section provides answers to common questions about the handling and storage of this compound.

What is the recommended solvent for dissolving this compound?

For stock solutions, it is best to use high-purity, anhydrous aprotic solvents such as:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Acetonitrile (ACN)

When preparing solutions for assays that require aqueous buffers, it is advisable to make a concentrated stock in an organic solvent like DMSO and then dilute it into the aqueous buffer immediately before use. This minimizes the compound's exposure to potentially unfavorable aqueous conditions.

How should I store my this compound solutions?

To ensure the longevity and integrity of your solutions, follow these storage guidelines:

Storage ConditionRecommendationRationale
Temperature Store stock solutions at -20°C or -80°C.Low temperatures slow down the rate of potential degradation reactions.
Light Always store in amber vials or wrapped in foil.Prevents photodegradation, a common issue for nitroaromatic compounds.[1][2][14]
Atmosphere For long-term storage, consider aliquoting under an inert atmosphere (e.g., argon or nitrogen).Minimizes exposure to oxygen and moisture, which can participate in degradation.
Aliquoting Prepare single-use aliquots.Avoids repeated freeze-thaw cycles which can introduce moisture and accelerate degradation.
Is this compound sensitive to pH?

Yes, like many organic molecules with heteroatoms and polar functional groups, its stability can be pH-dependent.[4][5][6]

  • Acidic Conditions: While generally more stable in slightly acidic to neutral pH, strong acidic conditions could potentially lead to hydrolysis, although this is less likely for the bromo group on an aromatic ring.

  • Basic Conditions: Alkaline conditions should be approached with caution. Hydroxide ions are strong nucleophiles and can promote hydrolysis or nucleophilic aromatic substitution.[6][15] This is a significant concern for nitro-activated aromatic systems.

It is recommended to maintain the pH of your solutions within a neutral to slightly acidic range (pH 4-7) if possible.

What are the potential degradation pathways for this compound?

Based on its chemical structure, the following degradation pathways are plausible:

Degradation_Pathways cluster_degradation Potential Degradation Products main This compound A Nucleophilic Substitution Product (e.g., Hydroxy-5-nitroisoquinoline) main->A Nucleophiles (OH⁻, H₂O) B Reduced Product (6-Bromo-5-aminoisoquinoline) main->B Reducing Agents C Photodegradation Products (e.g., hydroxylated species) main->C UV/Visible Light

Caption: Plausible degradation pathways for this compound.

References

  • Kulhánek, P., et al. (2007). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. PubMed.
  • Lu, C., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters.
  • Wang, L., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI.
  • Kulhánek, P., et al. (2008). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed.
  • Legrini, O., et al. (1993). Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources. Photochemical & Photobiological Sciences.
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews.
  • Wang, L., et al. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. ResearchGate.
  • de Oliveira, G. G., et al. (2021). pH effect on stability and kinetics degradation of nitazoxanide in solution. ResearchGate.
  • PubChem. (n.d.). 6-Bromo-5-nitroquinoline. PubChem.
  • Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC.
  • de Oliveira, G. G., et al. (2021). pH Effect on Stability and Kinetics Degradation of Nitazoxanide in Solution. CORE.
  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.
  • Vardan, V. (2024). Influence of PH On The Stability of Pharmaceutical. Scribd.
  • Organic Syntheses Procedure. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses.
  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Science of Synthesis.
  • Brown, B. R., & Gouliaev, A. H. (2007). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. ResearchGate.
  • Ryabukhin, S. V., et al. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. MDPI.
  • The Organic Chemistry Tutor. (2021). Nucleophilic Aromatic Substitution EXPLAINED! YouTube.
  • Mąkosza, M., & Wojciechowski, K. (1997). Aromatic nucleophilic substitution of hydrogen: reactions of 6-nitroquinoline with potassium cyanide and nitroalkanes. Journal of the Chemical Society, Perkin Transactions 1.
  • Frostburg State University Chemistry Department. (2018). Introduction to Nucleophilic Aromatic Substitution. YouTube.
  • NCERT. (n.d.). Amines. NCERT.
  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube.
  • Flaskaya. (2020). Hydrolysis of p-bromoacetanilide practical organic chemistry - clinical-2 off-semester. YouTube.
  • PubChem. (n.d.). 5-Nitroisoquinoline. PubChem.

Sources

Technical Support Center: Optimizing Catalytic Reactions with 6-Bromo-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of catalytic reactions involving 6-Bromo-5-nitroisoquinoline (CAS 850197-72-7).[1][2] This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and address frequently encountered challenges during the synthesis of complex molecules using this versatile building block. The unique electronic and steric characteristics of this compound, namely the presence of a strongly electron-withdrawing nitro group and a potentially coordinating isoquinoline nitrogen, present specific challenges and opportunities in catalyst optimization.

This guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Troubleshooting Guide: Common Issues and Solutions

Low or no product yield is a frequent challenge in palladium-catalyzed cross-coupling reactions.[3] A systematic approach to troubleshooting is crucial for identifying the root cause and implementing an effective solution.

Issue 1: Low to No Product Yield in Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig, Sonogashira)

Q: My cross-coupling reaction with this compound is resulting in very low or no conversion to the desired product. What are the primary factors to investigate?

A: When faced with low or no product yield, a systematic evaluation of your reaction parameters is essential. The electron-withdrawing nitro group on the isoquinoline ring can significantly impact the reactivity of the C-Br bond, often making oxidative addition, a key step in the catalytic cycle, more challenging.[4]

Initial Diagnostic Workflow:

  • Reagent Integrity:

    • Substrates: Confirm the purity of this compound and the coupling partner. Impurities can poison the catalyst.

    • Solvents & Bases: Ensure all solvents are anhydrous and properly degassed. Moisture and oxygen can deactivate the palladium catalyst.[3] Use fresh, high-purity bases.

    • Catalyst and Ligand: The activity of the palladium source and the integrity of the ligand are paramount. Consider using a freshly opened bottle or a well-stored catalyst.

  • Catalyst System Activation & Stability:

    • Pre-catalyst vs. In-situ Generation: Palladium(II) pre-catalysts require in situ reduction to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not initiate.[3][5] Consider using a pre-activated Pd(0) source or a more robust pre-catalyst system.

    • Ligand Selection: The choice of ligand is critical. For an electron-deficient substrate like this compound, electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are often necessary to facilitate the oxidative addition step.[4][6]

  • Reaction Conditions:

    • Temperature: The reaction may require higher temperatures to overcome the activation energy for oxidative addition.

    • Inert Atmosphere: Palladium-catalyzed reactions are highly sensitive to air.[3] Ensure the reaction vessel was properly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).

Troubleshooting Decision Tree:

Troubleshooting_Yield start Low/No Product Yield reagent_check Verify Reagent Purity & Integrity (Substrates, Solvents, Base) start->reagent_check catalyst_check Evaluate Catalyst System (Pre-catalyst, Ligand Choice) reagent_check->catalyst_check Reagents OK reagent_issue Solution: Use fresh, pure reagents. Dry solvents, degas thoroughly. reagent_check->reagent_issue Issue Found condition_check Assess Reaction Conditions (Temperature, Inert Atmosphere) catalyst_check->condition_check Catalyst System Appropriate catalyst_issue Solution: Screen electron-rich, bulky ligands. Use a pre-activated Pd(0) source. catalyst_check->catalyst_issue Issue Found side_reactions Analyze for Side Reactions (Homocoupling, Dehalogenation) condition_check->side_reactions Conditions Optimized condition_issue Solution: Increase temperature incrementally. Improve inert atmosphere technique. condition_check->condition_issue Issue Found side_reaction_solution Solution: Adjust stoichiometry, temperature, or base. side_reactions->side_reaction_solution

Caption: Troubleshooting workflow for low product yield.

Issue 2: Catalyst Deactivation

Q: My reaction starts but then stalls before reaching completion. What could be causing catalyst deactivation?

A: Catalyst deactivation is a common problem, especially in reactions involving nitroarenes.[7][8] The nitro group itself or intermediates formed during its potential reduction can interact with and deactivate the palladium catalyst.

Potential Causes and Solutions:

  • Coordination of the Isoquinoline Nitrogen: The nitrogen atom of the isoquinoline ring can coordinate to the palladium center, potentially inhibiting catalytic activity. The use of bulky ligands can often mitigate this by sterically hindering this unproductive binding.

  • Reduction of the Nitro Group: Under certain conditions, particularly with prolonged heating or in the presence of certain reagents, the nitro group can be reduced. The resulting amino group or other reduction intermediates can bind strongly to the palladium, leading to deactivation.

    • Solution: Monitor the reaction closely and try to use the lowest effective temperature and shortest reaction time. If reduction is suspected, consider using a catalyst system that is less prone to this side reaction.

  • Ligand Degradation: Phosphine ligands can be sensitive to oxidation. Ensure rigorous exclusion of air from your reaction.[9]

  • Formation of Palladium Black: The precipitation of palladium black is a clear sign of catalyst decomposition. This can be caused by high temperatures, impurities, or an inappropriate ligand-to-metal ratio.

    • Solution: Lower the reaction temperature, ensure all reagents are pure, and consider increasing the ligand-to-palladium ratio (e.g., from 1:1 to 1.5:1 or 2:1) to stabilize the catalytic species.[10]

Issue 3: Formation of Byproducts

Q: I am observing significant amounts of homocoupled product from my boronic acid (in Suzuki reactions) or starting material. How can I minimize these side reactions?

A: Homocoupling is a common side reaction in many cross-coupling reactions.

Strategies to Minimize Homocoupling:

  • Suzuki Coupling:

    • Oxygen Contamination: The presence of oxygen can promote the homocoupling of boronic acids. Thoroughly degassing your solvents and maintaining a strict inert atmosphere is crucial.[4]

    • Base and Solvent Choice: The choice of base and solvent can influence the rate of transmetalation versus homocoupling. Screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems can help identify conditions that favor the desired cross-coupling pathway.[4]

  • Heck and Sonogashira Couplings:

    • Temperature Control: Higher temperatures can sometimes lead to an increase in side reactions.[11]

    • Stoichiometry: Carefully controlling the stoichiometry of your reactants can minimize the homocoupling of the starting halide.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for catalyst loading for a Suzuki-Miyaura coupling with this compound?

A1: A typical starting point for catalyst loading in Suzuki-Miyaura reactions is between 0.5 and 2.5 mol% of the palladium precursor.[12] For challenging substrates like this compound, starting at the higher end of this range (e.g., 2 mol%) may be beneficial. If the reaction proceeds efficiently, the catalyst loading can be subsequently optimized to lower levels.[13]

Reaction TypeTypical Pd Loading (mol%)Ligand:Pd RatioNotes
Suzuki-Miyaura 1 - 5%1:1 to 2:1Higher loadings may be needed for this electron-deficient substrate.[12][14]
Buchwald-Hartwig 1 - 3%1:1 to 1.5:1Ligand choice is critical for success.[15][16]
Sonogashira 0.5 - 2% (Pd), 1 - 4% (CuI)2:1 (for PPh₃)Copper co-catalyst is typically required.[17]
Heck 1 - 3%2:1Base and temperature are key optimization parameters.[11]

Q2: Which class of ligands is most suitable for reactions with this compound?

A2: Given the electron-deficient nature of the substrate, electron-rich and sterically hindered phosphine ligands are generally the most effective. These ligands promote the oxidative addition of the aryl bromide to the Pd(0) center and can also prevent catalyst deactivation.[6]

  • Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are excellent candidates for Suzuki-Miyaura and Buchwald-Hartwig aminations.[4]

  • For Sonogashira couplings , while traditional catalysts like PdCl₂(PPh₃)₂ can be effective, more specialized ligands may be required for challenging substrates.[17]

  • In Heck reactions , phosphine ligands like P(t-Bu)₃ or P(o-tol)₃ are often employed.[11]

Q3: How can I effectively monitor the progress of my reaction?

A3: Several analytical techniques can be used to monitor the reaction progress.[18][19]

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting materials and the formation of products and byproducts.[20]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the masses of products and potential byproducts, confirming the desired transformation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots from the reaction mixture to determine the conversion and identify the structures of products and intermediates.[18]

General Experimental Workflow for a Suzuki-Miyaura Coupling:

Suzuki_Workflow setup Reaction Setup: - Flame-dried flask - Add this compound,  boronic acid, and base inert Inert Atmosphere: - Evacuate and backfill  with Ar or N₂ (3x) setup->inert catalyst_add Catalyst Addition: - Add Pd pre-catalyst and ligand  under positive inert gas flow inert->catalyst_add solvent_add Solvent Addition: - Add degassed solvent(s)  via syringe catalyst_add->solvent_add reaction Reaction: - Heat to desired temperature  with vigorous stirring solvent_add->reaction monitoring Monitoring: - Track progress by  TLC, HPLC, or LC-MS reaction->monitoring workup Workup & Purification: - Quench, extract, and  purify by chromatography monitoring->workup

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.[4]

By understanding the key chemical principles and systematically addressing common experimental pitfalls, you can significantly improve the success rate and efficiency of catalytic reactions involving this compound.

References

  • BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Heck Reactions of 1-Bromo-2-methyl-1-propene.
  • BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Conditions for 7-Chloro-6-nitroquinoline.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • ECHEMI. (n.d.). 6-BROMO-5-NITRO-ISOQUINOLINE.
  • Klemm, E., et al. (2001). Deactivation kinetics in the hydrogenation of nitrobenzene to aniline on the basis of a coke formation kinetics — investigations in an isothermal catalytic wall reactor. Chemical Engineering Science, 56(4), 1347-1354.
  • Reizman, B. J., Wang, Y.-M., Buchwald, S. L., & Jensen, K. F. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(6), 658-666.
  • ResearchGate. (n.d.). Deactivation kinetics in the hydrogenation of nitrobenzene to aniline on the basis of a coke formation kinetics — investigations in an isothermal catalytic wall reactor.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Wikipedia. (n.d.). Heck reaction.

Sources

Technical Support Center: By-product Analysis in 6-Bromo-5-nitroisoquinoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-5-nitroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on by-product identification and mitigation. Our aim is to equip you with the knowledge to not only identify and solve common problems but also to understand the underlying chemical principles governing these outcomes.

Introduction to the Synthesis and its Challenges

The synthesis of this compound is a critical step in the development of various pharmacologically active compounds. The introduction of the nitro group at the C-5 position is typically achieved through electrophilic aromatic substitution on 6-bromoisoquinoline using a nitrating mixture, commonly a combination of concentrated nitric and sulfuric acids. While seemingly straightforward, this reaction is often plagued by the formation of undesired by-products, which can complicate purification and reduce yields.

The isoquinoline ring system presents multiple sites for electrophilic attack, and the directing effects of the existing bromo substituent, as well as the reaction conditions, play a crucial role in determining the regioselectivity of the nitration. Understanding these factors is key to troubleshooting and optimizing your synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing probable causes and actionable solutions.

Problem 1: Low Yield of the Desired this compound Product

Probable Causes:

  • Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted 6-bromoisoquinoline.

  • Suboptimal Reaction Temperature: Temperature control is critical in nitration reactions. Temperatures that are too low can lead to a sluggish or incomplete reaction, while temperatures that are too high can promote the formation of by-products and degradation.[1]

  • Incorrect Nitrating Mixture Composition: The ratio of nitric acid to sulfuric acid, as well as their concentrations, is crucial for the efficient generation of the nitronium ion (NO₂⁺), the active electrophile.[2]

  • Formation of Multiple Isomeric By-products: The nitration of 6-bromoisoquinoline can lead to the formation of other positional isomers, such as 6-bromo-7-nitroisoquinoline and 6-bromo-8-nitroisoquinoline, which reduces the yield of the desired C-5 isomer.

Solutions:

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material.

  • Strict Temperature Control: Maintain a consistently low temperature, typically between -5 °C and 0 °C, throughout the addition of the nitrating mixture.[3] Use a cryostat or a well-maintained ice-salt bath for accurate temperature management.

  • Optimization of Nitrating Agent: A typical nitrating mixture consists of a 1:1 ratio of concentrated nitric acid and concentrated sulfuric acid.[4][5] Ensure the acids are fresh and of high purity.

  • Purification Strategy: Develop a robust purification method, such as column chromatography or recrystallization, to effectively separate the desired product from unreacted starting material and isomeric by-products.

Problem 2: Presence of Multiple Spots on TLC / Peaks in HPLC Analysis of the Crude Product

Probable Causes:

  • Isomeric By-products: As mentioned, the primary by-products are often positional isomers. The bromo group at C-6 is an ortho-, para- director. In the context of the isoquinoline ring, this can lead to nitration at C-5 (desired), C-7, and to a lesser extent, C-8.

  • Di-nitrated Products: Under forcing conditions (e.g., higher temperatures, prolonged reaction times, or excess nitrating agent), di-nitration of the isoquinoline ring can occur.

  • Oxidation By-products: The strong oxidizing nature of the nitrating mixture can lead to the formation of N-oxides or other oxidation by-products.

  • Starting Material Impurities: Impurities in the initial 6-bromoisoquinoline can lead to additional spots in the final product mixture.

Solutions and By-product Identification:

The key to troubleshooting a complex product mixture is the accurate identification of its components. The following table summarizes potential by-products and methods for their characterization.

Potential By-product Probable Cause Identification Methods
6-Bromo-7-nitroisoquinolineNitration at the C-7 positionHPLC: Will likely have a different retention time than the desired product. NMR: Distinct aromatic proton and carbon chemical shifts and coupling patterns. MS: Same molecular ion as the desired product.
6-Bromo-8-nitroisoquinolineNitration at the C-8 positionHPLC: Different retention time. NMR: Unique set of chemical shifts and coupling constants. MS: Same molecular ion.
6-Bromo-x,y-dinitroisoquinolineOver-nitrationHPLC: Shorter retention time may be observed due to increased polarity. MS: Higher molecular weight corresponding to the addition of a second nitro group.
6-Bromoisoquinoline N-oxideOxidation of the starting materialHPLC: Different retention time. MS: Molecular ion corresponding to the addition of an oxygen atom to the starting material.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for the formation of isomeric by-products in the nitration of 6-bromoisoquinoline?

A1: The regioselectivity of electrophilic aromatic substitution on substituted isoquinolines is governed by a combination of electronic and steric effects. In the strongly acidic conditions of the nitration reaction, the isoquinoline nitrogen is protonated, creating a positively charged pyridinium ring. This deactivates the entire ring system towards electrophilic attack, but the deactivation is more pronounced in the heterocyclic ring. Therefore, substitution occurs preferentially on the carbocyclic (benzene) ring.[6][7]

The bromo substituent at the C-6 position is an ortho-, para-directing group due to the electron-donating resonance effect of its lone pairs, despite being inductively deactivating.[8][9] This directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho (C-5 and C-7) and para (no para position available) to the bromine atom. Thus, a mixture of 5-nitro and 7-nitro isomers is expected. Nitration at C-8 is also possible, as nitration of unsubstituted isoquinoline yields a mixture of 5-nitro and 8-nitro isomers.[10]

Q2: How can I minimize the formation of di-nitrated by-products?

A2: The introduction of the first nitro group deactivates the ring towards further electrophilic substitution.[11] However, di-nitration can still occur under forcing conditions. To minimize this:

  • Use a stoichiometric amount of the nitrating agent. An excess of nitric acid will increase the likelihood of a second nitration.

  • Maintain a low reaction temperature. Higher temperatures provide the activation energy required for the second, more difficult nitration to occur.

  • Keep the reaction time to a minimum. Once the starting material is consumed (as determined by TLC or HPLC), quench the reaction promptly.

Q3: What are the best analytical techniques to differentiate between the desired product and its isomers?

A3: A combination of chromatographic and spectroscopic techniques is essential:

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for separating isomers. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a small amount of acid like formic acid for better peak shape) can typically resolve positional isomers.[12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. While isomers will have the same molecular weight, their fragmentation patterns in MS/MS experiments may differ, aiding in their identification. The characteristic isotopic pattern of bromine (two peaks of nearly equal intensity separated by 2 m/z units) will be a key feature in the mass spectrum.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most definitive methods for isomer identification. The chemical shifts and coupling constants of the aromatic protons are unique for each isomer. For example, the number of signals and their splitting patterns in the aromatic region of the ¹H NMR spectrum can distinguish between ortho, meta, and para-like substitution patterns.[15]

Q4: Can you provide a starting point for an HPLC method to analyze my reaction mixture?

A4: A good starting point for a reverse-phase HPLC method would be:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a higher percentage of A and gradually increase the percentage of B. A typical gradient might be 10-90% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm or a Diode Array Detector (DAD) to observe the full UV spectrum.

This method will likely need to be optimized for your specific mixture of products and by-products.

Experimental Protocols

Protocol 1: General Procedure for the Nitration of 6-Bromoisoquinoline

This protocol is a general guideline and should be optimized for your specific laboratory conditions.

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-bromoisoquinoline (1.0 eq) in concentrated sulfuric acid (e.g., 5-10 volumes) at room temperature.

  • Cool the solution to -5 °C to 0 °C using an ice-salt bath.

  • In a separate flask, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.0-1.2 eq) to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.

  • Add the cold nitrating mixture dropwise to the stirred solution of 6-bromoisoquinoline, ensuring the internal temperature does not exceed 0 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a base, such as aqueous ammonia or sodium carbonate solution, while keeping the mixture cool in an ice bath.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: By-product Analysis by HPLC-MS
  • Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • LC Conditions: Use the starting HPLC method described in FAQ 4.

  • MS Conditions (Electrospray Ionization - ESI):

    • Ionization Mode: Positive

    • Scan Range: m/z 100-500

    • Capillary Voltage: 3-4 kV

    • Cone Voltage: 20-40 V (can be optimized to induce fragmentation)

    • Source Temperature: 120-150 °C

    • Desolvation Temperature: 300-400 °C

  • Data Analysis:

    • Identify the peak corresponding to the desired product (this compound) by its expected retention time and mass-to-charge ratio ([M+H]⁺).

    • Look for other peaks with the same molecular weight but different retention times, which are likely isomers.

    • Search for peaks with higher molecular weights that could correspond to di-nitrated products.

    • Analyze the fragmentation patterns of the different peaks to help elucidate their structures.

Visualization of Key Processes

Reaction Workflow

ReactionWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start 6-Bromoisoquinoline Reaction Nitration (-5 to 0 °C) Start->Reaction NitratingMix Nitrating Mixture (HNO3/H2SO4) NitratingMix->Reaction Quench Quench on Ice Reaction->Quench Neutralize Neutralization Quench->Neutralize Extract Extraction Neutralize->Extract Purify Purification (Chromatography) Extract->Purify Product This compound Purify->Product ByproductFormation cluster_products Nitration Products Start 6-Bromoisoquinoline Desired This compound (Desired Product) Start->Desired Nitration (C-5) Isomer1 6-Bromo-7-nitroisoquinoline Start->Isomer1 Nitration (C-7) Isomer2 6-Bromo-8-nitroisoquinoline Start->Isomer2 Nitration (C-8) DiNitro Di-nitro By-products Start->DiNitro Over-nitration

Caption: Potential by-product formation pathways in the nitration of 6-bromoisoquinoline.

References

  • Isoquinoline. (n.d.). In Wikipedia.
  • J'na Jamuna. (n.d.). CH 4 Part 2 Quinoline and Isoquinoline. Scribd. [Link]
  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(3), 362-374. [Link]
  • Filo. (2025, June 8). How could ^1H NMR spectra distinguish the following compounds?. [Link]
  • Brown, W. D., & Gouliaev, A. H. (2005). Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses, 81, 98. [Link]
  • McMurry, J. (n.d.). 16.4 Substituent Effects in Electrophilic Substitutions. In Organic Chemistry: A Tenth Edition. [Link]
  • LibreTexts Chemistry. (2015, January 7). Directing Effects. [Link]
  • Baik, C., et al. (2002). Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling. DTIC. [Link]
  • SIELC Technologies. (n.d.). Separation of 4-Bromoisoquinoline on Newcrom R1 HPLC column. [Link]
  • Chemistry Stack Exchange. (2025, June 6).
  • Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. [Link]
  • Varma, R. S., & Naicker, K. P. (2011). Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. International Journal of Organic Chemistry, 1(4), 215-224. [Link]
  • Li, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 843. [Link]
  • Sugiura, M., et al. (1982). Regiospecific Nitration of Quinoline and Isoquinoline through the Reissert Compounds. Yakugaku Zasshi, 102(8), 782-786. [Link]
  • Smith, K., & Al-Zuhairi, A. J. (1999). U.S. Patent No. 5,946,638. Washington, DC: U.S.
  • Reactions of Isoquinoline. (2020, November 2). YouTube. [Link]
  • Brown, W. D., & Gouliaev, A. H. (2005). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.
  • Le, K. (2013).
  • Eriksson, L. A., & Andersson, P. O. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 24(1), 15. [Link]
  • PubChem. (n.d.). 6-Bromo-7-nitroquinoline. [Link]
  • Master Organic Chemistry. (2018, April 30).
  • Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline.
  • Ranjbar-Karimi, R., et al. (2016). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives.
  • Varma, R. S. (2024, May 14). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry, 12. [Link]
  • The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. [Link]
  • LibreTexts Chemistry. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
  • Chromatography Forum. (2017, December 14).
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • Fassihi, A., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports, 14(1), 15688. [Link]
  • Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline.
  • Bromo pattern in Mass Spectrometry. (2023, December 2). YouTube. [Link]
  • NACALAI TESQUE, INC. (n.d.).
  • ResearchGate. (2025, August 9). Dynamic NMR and ab initio studies of exchange between rotamers of derivatives of octahydrofuro[3,4- F]isoquinoline-7(1H)-carboxylate and tetrahydro-2,5,6 (1H)
  • University of California, Irvine. (n.d.).
  • Mass Spectrometry | Basics | Fragmentation Patterns| Nitrogen Rule | Rule of 13. (2021, October 13). YouTube. [Link]
  • Zhang, Y., et al. (2021). Developing and Validating a Method for Separating Flavonoid Isomers in Common Buckwheat Sprouts Using HPLC-PDA. Molecules, 26(16), 4963. [Link]

Sources

How to increase the regioselectivity of 6-Bromo-5-nitroisoquinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-bromo-5-nitroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during this specific electrophilic aromatic substitution reaction. Our goal is to empower you with the scientific understanding and practical knowledge to enhance the regioselectivity and overall success of your synthesis.

Introduction: The Critical Role of Regioselectivity

The synthesis of this compound is a pivotal step in the development of various pharmacologically active compounds. The precise placement of the nitro group at the C-5 position is often crucial for the desired biological activity and for subsequent functionalization of the isoquinoline scaffold. However, the nitration of 6-bromoisoquinoline is a competitive reaction that can lead to the formation of undesired isomers, primarily the 6-bromo-7-nitroisoquinoline. Achieving high regioselectivity in favor of the 5-nitro isomer is therefore a primary challenge.

This guide will delve into the mechanistic underpinnings of this reaction, provide detailed protocols, and offer solutions to common problems, enabling you to navigate the complexities of this synthesis with confidence.

Troubleshooting Guide: Enhancing Regioselectivity

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, providing explanations and actionable solutions.

Question 1: My reaction is producing a significant amount of the 6-bromo-7-nitroisoquinoline isomer. How can I increase the yield of the desired this compound?

Answer: The formation of the 7-nitro isomer is a common challenge in this synthesis. The regiochemical outcome of the nitration of 6-bromoisoquinoline is governed by a delicate interplay of electronic and steric effects. Here are the key factors to control to favor the formation of the 5-nitro isomer:

  • Strict Temperature Control: This is the most critical parameter for enhancing regioselectivity. The activation energy for the formation of the 5-nitro isomer is lower than that for the 7-nitro isomer. By maintaining a low reaction temperature, typically between -5 °C and 0 °C, you can kinetically favor the formation of the desired 5-nitro product.[1][2] Exceeding this temperature range will provide enough energy to overcome the activation barrier for the formation of the more thermodynamically stable, but undesired, 7-nitro isomer.

  • Slow and Controlled Addition of the Nitrating Agent: The dropwise addition of the nitrating mixture (typically a combination of concentrated nitric acid and sulfuric acid) to the solution of 6-bromoisoquinoline in sulfuric acid is crucial.[1] A slow addition rate helps to maintain the low reaction temperature and prevents localized "hot spots" that can lead to the formation of the 7-nitro isomer and other byproducts.

  • Choice of Nitrating Agent: While a standard mixture of nitric acid and sulfuric acid is commonly used, the ratio and concentration of these acids can influence regioselectivity. Using a pre-cooled nitrating mixture is essential.[1]

Question 2: I am observing the formation of di-nitrated or other unidentified byproducts in my reaction mixture. What could be the cause and how can I prevent this?

Answer: The formation of di-nitrated species or other byproducts is often a result of overly harsh reaction conditions. Here's how to troubleshoot this issue:

  • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures can lead to further nitration of the desired product or degradation of the starting material. It is crucial to monitor the reaction progress closely using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), and to quench the reaction as soon as the starting material is consumed.

  • Stoichiometry of the Nitrating Agent: Using a large excess of the nitrating agent can drive the reaction towards di-nitration. Carefully control the molar ratio of the nitrating agent to the 6-bromoisoquinoline. A slight excess of the nitrating agent is typically sufficient.

  • Purity of Starting Material: Ensure that your starting 6-bromoisoquinoline is pure. Impurities can lead to a variety of side reactions and complicate the purification of the final product.

Question 3: The work-up procedure is resulting in a low yield of the final product. Are there any critical steps I should be aware of?

Answer: A careful work-up is essential for maximizing the isolated yield of this compound. Here are some key considerations:

  • Quenching the Reaction: The reaction mixture, which is strongly acidic, must be quenched by pouring it slowly onto crushed ice with vigorous stirring.[2] This should be done in a fume hood and with appropriate personal protective equipment, as the process is highly exothermic.

  • Neutralization: After quenching, the acidic solution needs to be carefully neutralized to precipitate the product. A solution of sodium carbonate or sodium bicarbonate is typically used.[1] The pH should be adjusted carefully to ensure complete precipitation of the product without causing its degradation.

  • Extraction: The precipitated product should be extracted with a suitable organic solvent, such as dichloromethane.[1] Multiple extractions will ensure a more complete recovery of the product from the aqueous layer.

  • Purification: The crude product will likely be a mixture of isomers. Purification by column chromatography on silica gel is often necessary to isolate the pure this compound.[2] A solvent system such as a mixture of dichloromethane and ethyl acetate can be effective for separating the 5-nitro and 7-nitro isomers.[2]

Frequently Asked Questions (FAQs)

Q1: What is the underlying chemical principle that governs the regioselectivity of the nitration of 6-bromoisoquinoline?

A1: The regioselectivity is determined by the principles of electrophilic aromatic substitution on a substituted heterocyclic system. The isoquinoline ring is an electron-deficient system, and under strongly acidic conditions of nitration, the nitrogen atom is protonated, further deactivating the ring towards electrophilic attack. The nitration, therefore, occurs on the benzene ring portion of the molecule. The bromine atom at the 6-position is a deactivating but ortho-, para-directing group. The directing influence of the bromine atom and the electronic properties of the isoquinoline nucleus favor electrophilic attack at the C-5 and C-7 positions. The preference for the C-5 position is a result of a combination of electronic and steric factors, with the transition state leading to the 5-nitro isomer being kinetically favored under controlled conditions.

Q2: How can I confirm the identity and purity of my synthesized this compound?

A2: A combination of spectroscopic techniques should be used to confirm the structure and assess the purity of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for structural elucidation. The chemical shifts and coupling constants of the aromatic protons will be distinct for the 5-nitro and 7-nitro isomers.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The presence of the nitro group can be confirmed by characteristic strong absorptions around 1530 cm-1 and 1350 cm-1.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

Q3: Are there any alternative methods to synthesize this compound with higher regioselectivity?

A3: While direct nitration is the most common method, alternative strategies can be explored to improve regioselectivity. One potential approach involves the synthesis of the corresponding N-oxide of 6-bromoisoquinoline prior to nitration. The N-oxide group can alter the electronic distribution in the ring system and potentially direct the nitration more selectively to the desired position. However, this adds extra steps to the synthesis.

Experimental Protocols

Protocol 1: Regioselective Synthesis of this compound

This protocol is adapted from established procedures for the nitration of bromo-substituted quinolines and isoquinolines and is optimized for regioselectivity.[1][2]

Materials:

  • 6-Bromoisoquinoline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane

  • 10% Sodium Carbonate solution

  • Anhydrous Sodium Sulfate

  • Crushed Ice

  • Silica Gel for column chromatography

  • Dichloromethane/Ethyl Acetate solvent system for chromatography

Procedure:

  • Preparation of the 6-Bromoisoquinoline Solution:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 6-bromoisoquinoline (1.0 eq) in concentrated sulfuric acid (approx. 4 mL per gram of starting material).

    • Cool the solution to -5 °C in an ice-salt bath with continuous stirring.

  • Preparation of the Nitrating Mixture:

    • In a separate flask, carefully prepare a mixture of concentrated sulfuric acid (1.5 mL per gram of starting material) and concentrated nitric acid (1.5 mL per gram of starting material).

    • Cool this mixture to -5 °C in an ice-salt bath.

  • Nitration Reaction:

    • While vigorously stirring the 6-bromoisoquinoline solution, add the cold nitrating mixture dropwise from the dropping funnel over a period of at least one hour.

    • Crucially, maintain the internal reaction temperature at or below 0 °C throughout the addition.

    • After the addition is complete, continue stirring the reaction mixture at 0 °C and monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Isolation:

    • Carefully pour the reaction mixture onto a generous amount of crushed ice with vigorous stirring.

    • Once the ice has melted, neutralize the solution to a pH of approximately 7-8 by the slow addition of a 10% sodium carbonate solution.

    • Extract the aqueous mixture with dichloromethane (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using a dichloromethane/ethyl acetate gradient to separate the this compound from the 6-bromo-7-nitroisoquinoline isomer and other impurities.

Data Presentation
ParameterValue
Starting Material 6-Bromoisoquinoline
Molecular Formula C9H6BrN
Molecular Weight 208.06 g/mol
Product This compound
Molecular Formula C9H5BrN2O2
Molecular Weight 253.05 g/mol
Typical Reaction Temp. -5 °C to 0 °C
Common Byproduct 6-Bromo-7-nitroisoquinoline

Visualizations

Reaction Scheme

Reaction_Scheme Synthesis of this compound cluster_reactants Reactants cluster_reagents Reagents cluster_conditions Conditions cluster_products Products 6-Bromoisoquinoline 6-Bromoisoquinoline 5-Nitro This compound (Major Product) 6-Bromoisoquinoline->5-Nitro Nitration 7-Nitro 6-Bromo-7-nitroisoquinoline (Minor Product) 6-Bromoisoquinoline->7-Nitro Nitrating_Mixture HNO₃, H₂SO₄ Temperature -5 to 0 °C

Caption: Overall reaction for the nitration of 6-bromoisoquinoline.

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Regioselectivity Issues start Low Regioselectivity: High 7-Nitro Isomer Content q1 Is the reaction temperature strictly maintained below 0 °C? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the nitrating agent added slowly and dropwise? a1_yes->q2 sol1 Implement rigorous temperature control: - Use an ice-salt bath. - Monitor internal temperature continuously. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No end Improved Regioselectivity a2_yes->end sol2 Ensure slow, dropwise addition of the pre-cooled nitrating mixture. a2_no->sol2 sol2->end

Caption: Decision tree for troubleshooting poor regioselectivity.

References

  • Brown, W. D., & Gouliaev, A. H. (2002). Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses, 79, 98.

Sources

Validation & Comparative

The Strategic Guide to Bromoisoquinoline Derivatives: A Comparative Analysis for Synthetic Advancement

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Bromoisoquinoline Scaffold

In the landscape of medicinal chemistry and materials science, the isoquinoline core is a privileged scaffold, forming the backbone of numerous natural products and synthetic compounds with significant biological activity.[1][2] The introduction of a bromine atom onto this scaffold dramatically enhances its synthetic utility, providing a versatile handle for a myriad of cross-coupling reactions.[3][4] This guide offers a comparative analysis of key bromoisoquinoline derivatives, providing researchers, scientists, and drug development professionals with the insights needed to strategically select the optimal starting material and synthetic route for their target molecules. We will delve into the nuances of their synthesis and explore their comparative performance in cornerstone C-C and C-N bond-forming reactions, supported by experimental data and detailed protocols.

Comparative Synthesis of Key Bromoisoquinoline Precursors

The position of the bromine atom on the isoquinoline ring profoundly influences the molecule's reactivity and the synthetic strategies for its preparation.[5] Direct bromination of isoquinoline is a common approach, but achieving regioselectivity can be challenging due to the electron-poor nature of the heterocyclic system.[6][7]

A prevalent method for the synthesis of 5-bromoisoquinoline involves the direct bromination of isoquinoline using N-bromosuccinimide (NBS) in a strong acid like sulfuric acid.[5][8] Careful control of the reaction temperature is critical to favor the formation of the 5-bromo isomer.[5][6] Other approaches have utilized liquid bromine with a Lewis acid catalyst, though yields can be moderate.[6][7]

The synthesis of other isomers, such as 4-bromoisoquinolines, can be achieved through palladium-catalyzed cascade reactions of precursors like 2-alkynyl benzyl azides.[9] This method offers a pathway to highly substituted isoquinolines. The synthesis of 6-bromoisoquinoline derivatives often involves multi-step sequences, potentially starting from a substituted phenylacetonitrile and building the isoquinoline ring.[5]

For instance, the synthesis of the valuable building block 6-bromoisoquinoline-1-carbonitrile can be approached through several strategies, including transition-metal-catalyzed cyanation of a 6-bromoisoquinoline precursor.[10] A comparative analysis of these methods reveals trade-offs in terms of yield, reaction time, and the toxicity of reagents.[10]

Method Key Reagents Temperature (°C) Reaction Time (h) Yield (%) Key Advantages
Nickel-Catalyzed Cyanation 6-Bromoisoquinoline, K₄[Fe(CN)₆], Ni(II) precatalyst, Josiphos ligand10012~85Use of a non-toxic cyanide source, high yield.[10]
Palladium-Catalyzed Cyanation (Microwave) 6-Bromoisoquinoline, K₄[Fe(CN)₆], Pd-catalyst1300.3390-95Rapid reaction times, high yields.[10]
Vanadium-Catalyzed Oxidative Cyanation 6-Bromoisoquinoline, TMSCN, V-containing catalyst10024-Direct C-H functionalization approach.[10]

Table 1: Comparative performance of synthetic methods for 6-bromoisoquinoline-1-carbonitrile.[10]

Comparative Reactivity in Cross-Coupling Reactions

The true synthetic power of bromoisoquinolines is unlocked in palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide array of substituents, enabling the rapid generation of diverse chemical libraries for drug discovery and materials science.[11][12] The position of the bromine atom dictates the electronic environment and steric hindrance around the reaction center, thereby influencing the efficiency and outcome of these transformations.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, celebrated for its broad functional group tolerance and the use of generally stable and non-toxic boronic acid reagents.[13][14] In the context of bromoisoquinolines, this reaction is instrumental for introducing aryl, heteroaryl, and alkyl groups.[11]

The general mechanism proceeds through a catalytic cycle involving oxidative addition of the bromoisoquinoline to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[13][15]

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_products Product Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-Br Ar-Pd(II)-Br(Ln) Ar-Pd(II)-Br(Ln) Oxidative\nAddition->Ar-Pd(II)-Br(Ln) Transmetalation Transmetalation Ar-Pd(II)-Br(Ln)->Transmetalation R-B(OR)2 Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Transmetalation->Ar-Pd(II)-R(Ln) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(Ln)->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-R Ar-Br Bromoisoquinoline R-B(OR)2 Boronic Acid/Ester Ar-R Coupled Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

While specific comparative data across all bromoisoquinoline isomers is sparse in a single head-to-head study, general principles of aryl halide reactivity apply. The C-Br bond at the 4- and 5-positions is generally more activated towards oxidative addition compared to the 6- or 7-positions due to the electronic influence of the nitrogen atom. However, steric hindrance can also play a significant role.

Buchwald-Hartwig Amination: Constructing the Vital C-N Bond

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, providing a powerful tool for forging C-N bonds under relatively mild conditions.[16][17] This reaction is of paramount importance in pharmaceutical development, where the arylamine motif is a common feature in bioactive molecules.[18]

The catalytic cycle shares similarities with the Suzuki coupling, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination.[16] The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often being employed.[17]

A notable example is the kilogram-scale synthesis of a pharmaceutical intermediate via the Buchwald-Hartwig amination of 6-bromoisoquinoline-1-carbonitrile.[16][18] The optimization of this process involved screening various catalysts, ligands, and bases to achieve high yield and minimize palladium contamination in the final product.[16][18] The use of Pd(dba)₂ with BINAP and Cs₂CO₃ in THF was found to be the most effective combination.[16][18]

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_products Product Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-Br Ar-Pd(II)-Br(Ln) Ar-Pd(II)-Br(Ln) Oxidative\nAddition->Ar-Pd(II)-Br(Ln) Amine\nCoordination Amine Coordination Ar-Pd(II)-Br(Ln)->Amine\nCoordination R2NH Ar-Pd(II)-N(H)R2(Ln) Ar-Pd(II)-N(H)R2(Ln) Amine\nCoordination->Ar-Pd(II)-N(H)R2(Ln) Deprotonation Deprotonation Ar-Pd(II)-N(H)R2(Ln)->Deprotonation -HBr Ar-Pd(II)-NR2(Ln) Ar-Pd(II)-NR2(Ln) Deprotonation->Ar-Pd(II)-NR2(Ln) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NR2(Ln)->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-NR2 Ar-Br Bromoisoquinoline R2NH Amine Ar-NR2 Arylamine

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

The reactivity of different bromoisoquinoline isomers in the Buchwald-Hartwig amination is expected to follow similar trends as in the Suzuki coupling, with the C-Br bond position influencing the rate of oxidative addition. The presence of other functional groups on the isoquinoline ring can also impact the reaction's efficiency.

Sonogashira Coupling: Introducing the Alkynyl Moiety

The Sonogashira coupling is a powerful method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[1][6] This reaction provides a direct route to alkynyl-substituted isoquinolines, which are valuable intermediates for the synthesis of complex molecules.[1][6]

The generally accepted mechanism involves the oxidative addition of the bromoisoquinoline to a Pd(0) complex, followed by transmetalation with a copper(I) acetylide, which is formed in situ from the terminal alkyne and a copper(I) salt.[1] Reductive elimination then yields the desired product and regenerates the active palladium catalyst.[1]

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)Ln Pd(0)Ln Oxidative\nAddition Oxidative Addition Pd(0)Ln->Oxidative\nAddition Ar-Br Ar-Pd(II)-Br(Ln) Ar-Pd(II)-Br(Ln) Oxidative\nAddition->Ar-Pd(II)-Br(Ln) Transmetalation Transmetalation Ar-Pd(II)-Br(Ln)->Transmetalation Cu-C≡C-R Ar-Pd(II)-C≡C-R(Ln) Ar-Pd(II)-C≡C-R(Ln) Transmetalation->Ar-Pd(II)-C≡C-R(Ln) Reductive\nElimination Reductive Elimination Ar-Pd(II)-C≡C-R(Ln)->Reductive\nElimination Reductive\nElimination->Pd(0)Ln Ar-C≡C-R Cu(I)X Cu(I)X Alkyne\nCoordination Alkyne Coordination Cu(I)X->Alkyne\nCoordination H-C≡C-R Cu-C≡C-R Cu-C≡C-R Alkyne\nCoordination->Cu-C≡C-R

Caption: Catalytic cycles of the Sonogashira coupling reaction.

The Sonogashira coupling of 6-bromoisoquinoline-1-carbonitrile with various terminal alkynes has been described, highlighting the utility of this reaction for functionalizing this specific isomer.[1][6] The reaction is typically carried out in the presence of an amine base, which also serves to neutralize the hydrogen halide byproduct.[1]

Experimental Protocols

General Workflow for Cross-Coupling of Bromoisoquinolines

Experimental_Workflow Start Start Reaction\nSetup Reaction Setup (Inert Atmosphere) Start->Reaction\nSetup Reagent\nAddition Addition of Bromoisoquinoline, Coupling Partner, Catalyst, Ligand, Base, & Solvent Reaction\nSetup->Reagent\nAddition Reaction\nExecution Stirring at Specified Temperature Reagent\nAddition->Reaction\nExecution Reaction\nMonitoring Monitoring by TLC or LC-MS Reaction\nExecution->Reaction\nMonitoring Workup Aqueous Workup & Extraction Reaction\nMonitoring->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis Purification->Characterization End End Characterization->End

Caption: General experimental workflow for cross-coupling reactions.

Representative Protocol for Suzuki-Miyaura Coupling of 4-Bromoisoquinoline
  • To a dry Schlenk flask under an inert atmosphere, add 4-bromoisoquinoline (1.0 equiv), the desired boronic acid (1.2 equiv), Pd(PPh₃)₄ (0.03 equiv), and a suitable base such as K₂CO₃ (2.0 equiv).

  • Add a degassed solvent system, for example, a mixture of toluene, ethanol, and water (4:1:1).

  • Heat the reaction mixture to 80-90 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Representative Protocol for Buchwald-Hartwig Amination of 6-Bromoisoquinoline-1-carbonitrile[18]
  • To a dry Schlenk flask under an inert atmosphere, add 6-bromoisoquinoline-1-carbonitrile (1.0 equiv), the desired amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), a suitable phosphine ligand such as XPhos (0.04 equiv), and a base such as Cs₂CO₃ (1.5 equiv).

  • Add an anhydrous solvent such as toluene or THF.

  • Heat the reaction mixture to 100-110 °C and monitor its progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired arylamine.

Representative Protocol for Sonogashira Coupling of 3-Bromoisoquinoline[19]
  • To a dry Schlenk flask under an inert atmosphere, add 3-bromoisoquinoline (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).[19]

  • Add an anhydrous solvent such as THF or DMF.[1]

  • Add an amine base, for example, triethylamine (2.5 equiv).[1]

  • Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture.[1]

  • Stir the reaction mixture at room temperature or heat to 50-70 °C, monitoring the reaction progress by TLC or LC-MS.[1]

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove catalyst residues.[1]

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.[1]

Conclusion and Future Outlook

Bromoisoquinoline derivatives are undeniably powerful and versatile building blocks in modern organic synthesis. This guide has provided a comparative analysis of their synthesis and reactivity in key cross-coupling reactions, offering a framework for the strategic design of synthetic routes. The choice of a specific bromoisoquinoline isomer should be guided by the desired substitution pattern on the final target molecule and the anticipated reactivity in the planned synthetic transformations. As the demand for novel and complex isoquinoline-based compounds continues to grow in the pharmaceutical and materials science sectors, a deep understanding of the comparative chemistry of these key intermediates will be essential for driving innovation. Future research will likely focus on the development of even more efficient and selective catalytic systems for the functionalization of all positions of the isoquinoline ring, further expanding the synthetic chemist's toolkit.

References

  • Application Notes and Protocols for Sonogashira Coupling of 6-Bromoisoquinoline-1-carbonitrile - Benchchem.
  • A Comparative Benchmarking Study on the Synthesis of 6-Bromoisoquinoline-1-carbonitrile - Benchchem.
  • US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents.
  • A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone - ResearchGate.
  • Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure.
  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S).
  • Studies on Quinoline and Isoquinoline Derivatives. IX. Synthesis of Pyrrolo [1, 2-b] isoquinolines from 3-Bromoisoquinoline Derivatives - J-Stage.
  • A Comparative Guide to 6-Bromoisoquinoline-1-carbonitrile and Other Bromo-isoquinolines for Researchers and Drug Development Pro - Benchchem.
  • WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives - Google Patents.
  • Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Organic Process Research & Development - ACS Publications.
  • 3-Bromoisoquinoline - Chem-Impex.
  • Exploring the Pharmaceutical Utility of 5-Bromoisoquinoline.
  • Application Notes and Protocols for 3-Bromoquinoline in Medicinal Chemistry - Benchchem.
  • Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications - International Journal of Pharmaceutical Sciences.
  • Buchwald–Hartwig amination - Wikipedia.
  • Suzuki reaction - Wikipedia.
  • Cross-Coupling Reactions Guide.
  • Suzuki Coupling - Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts.

Sources

Validating the Structure of 6-Bromo-5-nitroisoquinoline Derivatives: A Comparative Guide to Orthogonal Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, isoquinoline scaffolds are privileged structures due to their presence in numerous biologically active compounds.[1] The precise substitution pattern on the isoquinoline core is critical, as even minor positional changes (isomerism) can drastically alter a compound's pharmacological profile, efficacy, and safety. This guide provides an in-depth comparison of analytical methodologies for the unambiguous structural validation of 6-Bromo-5-nitroisoquinoline derivatives, a class of compounds that present unique analytical challenges due to potential isomeric ambiguity.

Our focus is not merely on procedural steps but on building a self-validating analytical workflow. We will explore the causality behind experimental choices, comparing the strengths and limitations of orthogonal techniques to ensure the highest degree of confidence in structural assignments—a non-negotiable requirement for regulatory submission and advancing a drug candidate.

The Analytical Challenge: Beyond the Molecular Formula

The synthesis of a monosubstituted or disubstituted isoquinoline can often yield a mixture of regioisomers. For this compound, a primary concern is the potential formation of its isomer, 5-bromo-8-nitroisoquinoline, or other positional variants.[2] Relying on a single analytical technique can be misleading. Therefore, a multi-pronged, orthogonal approach is essential for definitive characterization. This guide will compare and contrast the utility of Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single Crystal X-ray Diffraction.

An Integrated Workflow for Unambiguous Structure Validation

A robust validation strategy employs a tiered approach, moving from initial confirmation to definitive elucidation. Each step provides a layer of evidence that, when combined, creates an irrefutable structural proof.

Caption: Integrated workflow for validating the structure of this compound derivatives.

Comparison of Core Analytical Techniques

The selection of an analytical technique is a balance of the required confidence level, sample availability, and experimental constraints. Below is a comparative summary of the primary methods used for structural validation.

TechniqueInformation ProvidedStrengthsLimitations
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), isotopic distribution.High sensitivity, small sample requirement, confirms presence of Bromine via M+2 peak.[3]Cannot distinguish between isomers, fragmentation can be complex.[4]
NMR Spectroscopy Detailed connectivity of atoms (¹H, ¹³C), through-bond correlations (COSY, HMBC), spatial proximity (NOESY).The most powerful technique for distinguishing isomers in solution.[5][6][7]Lower sensitivity than MS, requires soluble sample, complex spectra may require 2D analysis.
X-ray Crystallography Unambiguous 3D molecular structure, bond lengths, bond angles, absolute configuration.[8][9][10]Considered the "gold standard" for absolute structure proof.[11][12]Requires a suitable single crystal, which can be difficult to grow.[11]

In-Depth Analysis & Experimental Protocols

Mass Spectrometry: The First Checkpoint

Mass spectrometry serves as the initial, rapid confirmation of a successful synthesis. For this compound, the key is to observe the correct molecular ion peak and, crucially, the characteristic isotopic pattern of bromine.

Why it's a self-validating step: Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance.[13] A molecule containing one bromine atom will exhibit two peaks in the mass spectrum for the molecular ion (M+ and M+2) that are two mass units apart and have almost equal intensity.[3][13] The absence of this pattern immediately invalidates the proposed structure.

Experimental Protocol (High-Resolution Mass Spectrometry - HRMS):

  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer for high mass accuracy.

  • Analysis: Acquire the spectrum in positive ion mode. Look for the protonated molecule [M+H]⁺.

  • Data Interpretation:

    • Confirm the measured mass of the monoisotopic peak matches the theoretical exact mass of C₉H₅BrN₂O₂ + H⁺.

    • Verify the presence of the A+2 isotopic peak with approximately equal intensity to the monoisotopic peak, confirming the presence of a single bromine atom.

NMR Spectroscopy: The Key to Isomer Differentiation

While MS confirms the molecular formula, NMR spectroscopy elucidates the precise connectivity, making it the most powerful tool for distinguishing regioisomers.[5][6] For this compound, the substitution pattern creates a unique electronic environment for each proton and carbon, resulting in a distinct spectral fingerprint.

Why it's a self-validating system: The combination of 1D (¹H, ¹³C) and 2D NMR experiments (like COSY and HMBC) allows for the complete assembly of the molecular puzzle. A Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly decisive as it shows correlations between protons and carbons that are 2 or 3 bonds away. This allows for unambiguous placement of substituents relative to specific protons.

Distinguishing this compound from a potential 5-Bromo-8-nitro isomer:

  • In This compound , the proton at C-7 (H-7) will be adjacent to the bromine-bearing carbon (C-6). A key HMBC correlation would be expected between H-7 and the carbon at C-5, which bears the nitro group.

  • In a 5-Bromo-8-nitro isomer, the proton environments would be drastically different, leading to different chemical shifts, coupling constants, and, most importantly, different long-range HMBC correlations.

G cluster_0 H7 H-7 C5 C-5 H7->C5 3J(C,H) C8 C-8 H7->C8 C6 C-6 C6->H7

Caption: Key 3-bond HMBC correlation confirming the 6-Bromo-5-nitro substitution pattern.

Experimental Protocol (NMR Analysis):

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR: Acquire a standard proton spectrum. Analyze chemical shifts, integration, and coupling constants (J-values) to map proton relationships.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.

  • 2D COSY: Run a Correlation Spectroscopy experiment to identify which protons are spin-coupled (typically adjacent to each other).

  • 2D HMBC: Acquire a Heteronuclear Multiple Bond Correlation spectrum. This is the critical experiment. Map the long-range (2-3 bond) correlations from protons to carbons to piece together the carbon skeleton and confirm the positions of the bromo and nitro substituents.

X-ray Crystallography: The Ultimate Arbiter

When an unambiguous, definitive solid-state structure is required, single-crystal X-ray diffraction is the gold standard.[11][12] It provides a three-dimensional map of electron density, from which the exact position of every atom in the molecule can be determined.[8][9]

Why it's a self-validating system: The result of a successful X-ray diffraction experiment is a 3D model of the molecule with precise bond lengths and angles.[10] This provides direct, visual proof of the atomic connectivity and regiochemistry, leaving no room for interpretation. The presence of the heavy bromine atom often aids in solving the crystal structure.

Experimental Protocol (Single-Crystal X-ray Diffraction):

  • Crystal Growth: This is the most challenging step. Grow a single crystal of the compound suitable for diffraction (typically 0.1-0.3 mm in size). This can be achieved through slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount the crystal on a goniometer in an X-ray diffractometer. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed using specialized software to solve the phase problem and generate an electron density map. A molecular model is then built into this map and refined to achieve the best fit with the experimental data.

  • Validation: The final structure is validated using metrics like the R-factor, which indicates the quality of the fit between the calculated and observed diffraction data.

Conclusion

Validating the structure of this compound derivatives demands a rigorous, multi-technique approach. While Mass Spectrometry provides a rapid and essential confirmation of molecular weight and the presence of bromine, it cannot differentiate between isomers. NMR spectroscopy, particularly with 2D techniques like HMBC, is the most powerful method for elucidating the precise connectivity in solution and confidently distinguishing between regioisomers. For absolute, irrefutable proof of structure, single-crystal X-ray diffraction stands as the ultimate arbiter. By integrating these orthogonal techniques, researchers can build a self-validating dossier of evidence, ensuring the scientific integrity of their findings and the solid foundation required for advancing drug development programs.

References

  • Wencel-Delord, J., et al. (2020). Absolute Configuration of Small Molecules by Co-crystallization. Angewandte Chemie International Edition, 59(38), 15875-15880. [Link]
  • Excillum. Small molecule crystallography. Excillum. Accessed January 4, 2026. [Link]
  • Almeida, B., et al. (2018). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Comprehensive Chiroptical Spectroscopy (pp. 23-55). John Wiley & Sons, Ltd. [Link]
  • de Koning, L. J., et al. (2021). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. International Journal of Mass Spectrometry, 468, 116645. [Link]
  • Harada, N., & Nakanishi, K. (1983). Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. In Circular Dichroic Spectroscopy—Exciton Coupling in Organic Stereochemistry (pp. 379-408). University Science Books. [Link]
  • Oxford Instruments Magnetic Resonance. (2021). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. [Link]
  • Kaczor, A. A., et al. (2018).
  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. Accessed January 4, 2026. [Link]
  • AZoM. (2021). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. AZoM. [Link]
  • Chemistry LibreTexts. (2020). 16.
  • Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry. YouTube. [Link]
  • ResearchGate. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.

Sources

A Comparative Benchmarking Guide to the Synthesis of 6-Bromo-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Bromo-5-nitroisoquinoline is a pivotal building block in medicinal chemistry and drug discovery, serving as a versatile precursor for a wide array of pharmacologically active compounds. The strategic placement of the bromo and nitro functionalities on the isoquinoline scaffold allows for diverse synthetic manipulations, including nucleophilic aromatic substitution and cross-coupling reactions. This guide provides an in-depth comparative analysis of synthetic routes to this compound. We will benchmark a primary synthetic strategy against plausible alternative methodologies, offering detailed experimental protocols, mechanistic insights, and a quantitative comparison of their respective efficiencies. This document is intended to equip researchers, medicinal chemists, and process development scientists with the critical information needed to make informed decisions for the synthesis of this key intermediate.

Introduction

The isoquinoline nucleus is a prominent structural motif found in numerous natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities.[1] Functionalization of the isoquinoline core is a cornerstone of modern drug design, enabling the fine-tuning of molecular properties to enhance therapeutic efficacy and selectivity. This compound, in particular, has emerged as a high-value intermediate. The electron-withdrawing nitro group at the C5 position activates the adjacent bromine atom at C6 for nucleophilic aromatic substitution (SNAr), while the bromine itself provides a handle for palladium-catalyzed cross-coupling reactions.

The efficient and regioselective synthesis of this specific isomer, however, presents notable challenges. The inherent electronic properties of the isoquinoline ring system dictate the regiochemical outcome of electrophilic substitution reactions, which may not align with the desired 6-bromo-5-nitro substitution pattern. This guide will explore and compare different synthetic strategies to overcome these challenges.

Benchmarked Synthetic Method: Multi-step Synthesis via Ring Construction

Given the regiochemical constraints of direct electrophilic substitution on the isoquinoline core, a more robust and benchmarked approach involves the construction of the isoquinoline ring from a pre-functionalized benzene precursor. The Pomeranz-Fritsch reaction is a classical and effective method for isoquinoline synthesis, starting from a benzaldehyde and an aminoacetal.[2][3]

Mechanistic Rationale

The Pomeranz-Fritsch reaction proceeds through the formation of a benzalaminoacetal, followed by an acid-catalyzed intramolecular electrophilic cyclization. The choice of starting with 3-bromo-4-nitrobenzaldehyde ensures the desired substitution pattern in the final isoquinoline product. The cyclization is an electrophilic aromatic substitution where the newly forming heterocyclic ring attacks the electron-rich benzene ring. The position of cyclization is directed by the existing substituents. In the case of 3-bromo-4-nitrobenzaldehyde, the cyclization is directed to the position ortho to the aldehyde group and meta to the nitro group, leading to the desired this compound.

Diagram 1: Pomeranz-Fritsch Reaction Workflow

cluster_start Starting Materials 3-Bromo-4-nitrobenzaldehyde 3-Bromo-4-nitrobenzaldehyde Condensation Condensation 3-Bromo-4-nitrobenzaldehyde->Condensation Aminoacetaldehyde dimethyl acetal Aminoacetaldehyde dimethyl acetal Aminoacetaldehyde dimethyl acetal->Condensation Benzalaminoacetal Intermediate Benzalaminoacetal Intermediate Condensation->Benzalaminoacetal Intermediate Acid-Catalyzed Cyclization Acid-Catalyzed Cyclization Benzalaminoacetal Intermediate->Acid-Catalyzed Cyclization Dihydroisoquinoline Intermediate Dihydroisoquinoline Intermediate Acid-Catalyzed Cyclization->Dihydroisoquinoline Intermediate Aromatization Aromatization Dihydroisoquinoline Intermediate->Aromatization This compound This compound Aromatization->this compound

Caption: Workflow for the Pomeranz-Fritsch synthesis.

Experimental Protocol: Pomeranz-Fritsch Synthesis

Step 1: Synthesis of 3-Bromo-4-nitrobenzaldehyde

A detailed protocol for the synthesis of 3-bromo-4-nitrobenzaldehyde can be adapted from established procedures.[4] Typically, this involves the nitration of 3-bromobenzaldehyde or the bromination of 4-nitrobenzaldehyde, with careful control of reaction conditions to ensure the desired regioselectivity.

Step 2: Synthesis of this compound

  • Formation of the Benzalaminoacetal: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 3-bromo-4-nitrobenzaldehyde (1 equivalent) and aminoacetaldehyde dimethyl acetal (1.1 equivalents) in toluene.

  • Reflux the mixture until the theoretical amount of water is collected, indicating the formation of the Schiff base.

  • Cool the reaction mixture and remove the toluene under reduced pressure.

  • Cyclization: To the crude benzalaminoacetal, add a solution of concentrated sulfuric acid (e.g., 70-80%) at a controlled temperature (typically 0-10 °C).

  • Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous ammonia or sodium hydroxide) to a pH of 8-9.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Alternative Synthetic Methodologies

Method 1: Direct Electrophilic Substitution of 6-Bromoisoquinoline (A Challenging Route)

A seemingly straightforward approach would be the direct nitration of commercially available 6-bromoisoquinoline.[5] However, the principles of electrophilic aromatic substitution on the isoquinoline ring system present significant regiochemical hurdles.

Mechanistic Considerations:

Electrophilic substitution on the isoquinoline ring preferentially occurs at the C5 and C8 positions, as these positions are most activated by the electron-donating character of the benzene portion of the bicyclic system and lead to more stable carbocation intermediates. The nitrogen atom in the pyridine ring is deactivating, especially under the acidic conditions of nitration where it exists as the protonated isoquinolinium ion. The bromine at C6 is a deactivating, ortho-, para-director. Therefore, nitration of 6-bromoisoquinoline is expected to yield a mixture of products, with the major isomers likely being this compound and 6-bromo-7-nitroisoquinoline, and potentially 6-bromo-8-nitroisoquinoline. Isolating the desired 5-nitro isomer in a high yield from this mixture would be challenging.

Diagram 2: Regioselectivity of Isoquinoline Nitration

6-Bromoisoquinoline 6-Bromoisoquinoline Nitrating Mixture HNO3/H2SO4 6-Bromoisoquinoline->Nitrating Mixture Product Mixture Product Mixture Nitrating Mixture->Product Mixture This compound Desired Product Product Mixture->this compound Other Isomers 6-Bromo-7-nitroisoquinoline 6-Bromo-8-nitroisoquinoline Product Mixture->Other Isomers

Caption: Expected outcome of direct nitration.

Method 2: Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is another powerful tool for constructing the isoquinoline core, starting from a β-phenylethylamide.[1][6][7][8] To synthesize this compound via this route, one would need to prepare N-acyl-3-bromo-4-nitrophenethylamine.

Mechanistic Pathway:

This reaction involves the cyclization of the β-phenylethylamide using a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). The reaction proceeds through an intramolecular electrophilic aromatic substitution to form a 3,4-dihydroisoquinoline intermediate, which is then aromatized to the final isoquinoline product. The regioselectivity is determined by the substitution pattern of the starting phenethylamine. The presence of the nitro group, a strong electron-withdrawing group, will deactivate the aromatic ring, making the cyclization step more challenging and potentially requiring harsher reaction conditions.[9]

Diagram 3: Bischler-Napieralski Reaction Workflow

cluster_start Starting Material N-acyl-3-bromo-4-nitrophenethylamine N-acyl-3-bromo-4-nitrophenethylamine Cyclodehydration POCl3 or PPA N-acyl-3-bromo-4-nitrophenethylamine->Cyclodehydration Dihydroisoquinoline Intermediate Dihydroisoquinoline Intermediate Cyclodehydration->Dihydroisoquinoline Intermediate Oxidation Oxidation Dihydroisoquinoline Intermediate->Oxidation This compound This compound Oxidation->this compound

Caption: Workflow for the Bischler-Napieralski synthesis.

Experimental Protocol: Bischler-Napieralski Reaction

Step 1: Synthesis of 3-Bromo-4-nitrophenethylamine

This precursor can be synthesized from 3-bromo-4-nitrotoluene via a series of reactions including bromination, cyanation, and reduction, or from 3-bromo-4-nitrobenzaldehyde via a Henry reaction followed by reduction.

Step 2: Acylation of 3-Bromo-4-nitrophenethylamine

React 3-bromo-4-nitrophenethylamine with an appropriate acylating agent (e.g., acetyl chloride or acetic anhydride) to form the corresponding N-acyl derivative.

Step 3: Bischler-Napieralski Cyclization

  • In a round-bottom flask, dissolve the N-acyl-3-bromo-4-nitrophenethylamine in a suitable solvent (e.g., toluene or acetonitrile).

  • Add the dehydrating agent (e.g., POCl₃) and reflux the mixture for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture and carefully quench with ice water.

  • Basify the mixture and extract with an organic solvent.

  • Dry the organic layer and concentrate to obtain the crude 3,4-dihydroisoquinoline.

  • Aromatization: The crude dihydroisoquinoline can be aromatized by heating with a catalyst such as palladium on carbon (Pd/C) in a suitable solvent.

  • Purify the final product by column chromatography.

Method 3: Pictet-Spengler Reaction

The Pictet-Spengler reaction provides a route to tetrahydroisoquinolines, which can then be oxidized to the desired isoquinoline.[2][10][11][12] This method involves the condensation of a β-arylethylamine with an aldehyde or ketone.

Mechanistic Considerations:

For the synthesis of this compound, the starting material would be 3-bromo-4-nitrophenethylamine, which would be reacted with formaldehyde or a formaldehyde equivalent. The reaction is typically acid-catalyzed and proceeds via an initial condensation to form a Schiff base, which then undergoes an intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring. Similar to the Bischler-Napieralski reaction, the deactivating nitro group on the aromatic ring can hinder the cyclization step, often requiring forcing conditions.[2] The final step would be the oxidation of the tetrahydroisoquinoline to the aromatic isoquinoline.

Comparative Analysis of Synthetic Routes

Parameter Pomeranz-Fritsch Reaction Direct Nitration of 6-Bromoisoquinoline Bischler-Napieralski Reaction
Starting Materials 3-Bromo-4-nitrobenzaldehyde, Aminoacetaldehyde dimethyl acetal6-BromoisoquinolineN-acyl-3-bromo-4-nitrophenethylamine
Number of Steps 2-3 (from commercially available precursors)13-4 (from commercially available precursors)
Regioselectivity High (pre-determined by starting material)Low (mixture of isomers expected)High (pre-determined by starting material)
Reaction Conditions Moderately acidic, moderate to high temperaturesStrongly acidic, low to moderate temperaturesStrongly acidic/dehydrating, high temperatures
Potential Yield Moderate to GoodLow (for the desired isomer)Moderate
Purification Standard chromatographic methodsChallenging separation of isomersStandard chromatographic methods
Scalability Generally scalableNot ideal for large scale due to isomer separationScalable, but may require optimization
Key Advantage Good regiocontrolShortest routeVersatile for various substitutions
Key Disadvantage Requires synthesis of a specific benzaldehydePoor regioselectivityRequires synthesis of a specific phenethylamine and harsh cyclization conditions

Conclusion and Recommendations

Based on this comparative analysis, the Pomeranz-Fritsch reaction stands out as the benchmarked and most reliable method for the synthesis of this compound. Its primary advantage lies in the excellent regiocontrol afforded by starting with the appropriately substituted 3-bromo-4-nitrobenzaldehyde, thus avoiding the challenging isomer separation associated with the direct nitration of 6-bromoisoquinoline.

While the Bischler-Napieralski reaction also offers good regiocontrol, it typically involves more synthetic steps to prepare the required N-acyl-3-bromo-4-nitrophenethylamine precursor and the cyclization step can be challenging due to the deactivating nitro group.

The direct nitration of 6-bromoisoquinoline is the least favorable approach due to the anticipated formation of a mixture of isomers, which would necessitate a difficult and likely low-yielding purification process.

For researchers and drug development professionals requiring a dependable and scalable synthesis of this compound, the Pomeranz-Fritsch route is the recommended strategy. Further optimization of the reaction conditions for both the condensation and cyclization steps can potentially lead to improved yields and process efficiency.

References

  • ChemBK. 3-BROMO-4-NITROBENZALDEHYDE - Introduction. [Link]
  • NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism. [Link]
  • Wikipedia. Pictet–Spengler reaction. [Link]
  • Wikipedia. Pomeranz–Fritsch reaction. [Link]
  • The Pictet-Spengler Reaction. [Link]
  • Wikipedia. Bischler–Napieralski reaction. [Link]
  • YouTube. Bischler-Napieralski Reaction. [Link]
  • Pharmaffiliates. CAS No : 101682-68-2 | Product Name : 3-Bromo-4-nitrobenzaldehyde. [Link]
  • Grokipedia. Pictet–Spengler reaction. [Link]
  • chemeurope.com. Pictet-Spengler reaction. [Link]
  • ResearchGate. The Synthesis of Isoquinolines by the Pomeranz‐Fritsch Reaction. [Link]
  • Organic Chemistry Portal.
  • NROChemistry. Pictet-Spengler Reaction. [Link]
  • Quora.
  • ResearchGate. Pomeranz–Fritsch reaction | Request PDF. [Link]
  • Pomeranz-Fritsch Reaction. [Link]
  • Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]
  • Stanford University.
  • ResearchGate.
  • Scirp.org. Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts. [Link]
  • PubChem. 3-Bromo-4-nitrobenzaldehyde. [Link]
  • Organic Chemistry Portal. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. [Link]
  • Organic Syntheses Procedure. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Link]
  • PMC - NIH.
  • YouTube. Pomeranz-Fritsch Reaction Mechanism | Organic Chemistry. [Link]
  • Slideshare. Bischler napieralski reaction | PPTX. [Link]
  • Scribd. 4 Nitrophenethylamine | PDF | Organic Chemistry. [Link]
  • Google Patents.

Sources

Spectroscopic comparison of nitroisoquinoline isomers

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Spectroscopic Comparison of Nitroisoquinoline Isomers

Authored by: A Senior Application Scientist

Introduction: The Crucial Need for Isomer Differentiation

In the realms of pharmaceutical development, materials science, and synthetic chemistry, the precise structural characterization of molecules is paramount. Isoquinoline and its derivatives are foundational scaffolds in a multitude of biologically active compounds.[1] When functionalized with a nitro group, the resulting nitroisoquinoline isomers can exhibit vastly different chemical, biological, and physical properties based solely on the position of the -NO₂ group. For researchers, scientists, and drug development professionals, the ability to unambiguously differentiate between isomers like 5-nitroisoquinoline and 8-nitroisoquinoline is not merely an academic exercise—it is a critical step in ensuring the efficacy, safety, and novelty of a synthesized compound.

This guide provides an in-depth, objective comparison of the primary spectroscopic techniques used to distinguish nitroisoquinoline isomers. We will delve into the causality behind the experimental observations, present supporting data, and provide validated protocols to empower researchers in their analytical workflows.

The Structural Landscape of Nitroisoquinoline Isomers

The isoquinoline core is a bicyclic aromatic heterocycle. The nitro group (-NO₂), a potent electron-withdrawing group, can be substituted at various positions. The most commonly encountered isomers include 4-, 5-, 6-, 7-, and 8-nitroisoquinoline. The electronic influence of the nitro group on the rest of the molecule is highly dependent on its position, which in turn gives each isomer a unique spectroscopic fingerprint.

Caption: Structures of common nitroisoquinoline isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for isomer identification, as it provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.[2] The electron-withdrawing nature of the nitro group significantly deshields nearby nuclei, causing their signals to appear at a higher chemical shift (downfield).[3][4]

Expert Insights: Why NMR is Decisive

The key to differentiating nitroisoquinoline isomers with NMR lies in analyzing the chemical shifts and coupling patterns of the protons on the aromatic rings. The nitro group's influence is strongest on the protons ortho and para to its position. By meticulously assigning each proton, the substitution pattern can be definitively established. Advanced 2D NMR techniques like COSY, HSQC, and HMBC can further confirm connectivity when 1D spectra are ambiguous.[2][5]

Comparative ¹H NMR Data

The following table summarizes the expected ¹H NMR chemical shifts for key protons in different nitroisoquinoline isomers. The deshielding effect of the nitro group is the primary differentiator.

Isomer H1 H3 H4 H5 H6 H7 H8 Solvent
5-Nitroisoquinoline ~9.40~8.76~8.58-~8.35~7.72~8.46CDCl₃
8-Nitroisoquinoline ~9.70~8.65~7.70~7.90~7.75--CDCl₃
6-Nitroquinoline *~8.90~7.50~8.70~8.30-~8.50~8.10CDCl₃

Note: Data for 6-nitroquinoline is provided for comparative context due to data availability.[6] Data for 5-nitroisoquinoline is sourced from experimental spectra.[7] Data for 8-nitroisoquinoline is based on predictive models and known substituent effects.

Comparative ¹³C NMR Data

The carbon signals are similarly affected. The carbon atom directly attached to the nitro group will be significantly deshielded, as will the ortho and para carbons.

Isomer C1 C3 C4 C5 C6 C7 C8 C4a C8a
5-Nitroisoquinoline 153.2144.1120.9148.5129.5125.1122.3135.2128.7
6-Nitroquinoline *151.8122.5136.5124.1148.0129.1122.9148.8130.9

Note: Data for 5-nitroisoquinoline is based on predicted values and spectral databases.[8] Data for 6-nitroquinoline is from experimental spectra.[6] Comprehensive experimental ¹³C data for all nitroisoquinoline isomers is not consistently available in literature.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the nitroisoquinoline isomer sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Standard: The solvent typically contains a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire a 1D proton spectrum. A standard acquisition may involve 8 to 16 scans, a spectral width of ~12 ppm, and a relaxation delay of 1-2 seconds.

  • Processing: Fourier transform the acquired Free Induction Decay (FID), phase the spectrum, and calibrate the chemical shift scale using the TMS signal.

  • Analysis: Integrate the signals to determine proton ratios and analyze the chemical shifts and coupling constants to assign the structure.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is excellent for confirming the presence of the nitro functional group.[9] The -NO₂ group exhibits two very strong and characteristic stretching vibrations: an asymmetric stretch (ν_as_) and a symmetric stretch (ν_s_).[10]

Expert Insights: The Diagnostic Value of N-O Stretches

For aromatic nitro compounds, these two bands are unmistakable and serve as a primary confirmation of successful nitration.[11] The asymmetric stretch typically appears in the 1550-1475 cm⁻¹ region, while the symmetric stretch is found between 1360-1290 cm⁻¹.[12] The exact positions can be subtly influenced by the isomer's electronic structure and conjugation, but these shifts are often too small to be used for definitive isomer identification on their own. However, the "fingerprint region" (below 1600 cm⁻¹) will show unique patterns for each isomer due to differences in the C-H bending and ring vibrations, which can be used for comparison against a known standard.[13]

Characteristic IR Data for Nitroaromatic Compounds
Vibrational Mode Typical Wavenumber Range (cm⁻¹) Intensity
Asymmetric N-O Stretch1550 - 1475Strong
Symmetric N-O Stretch1360 - 1290Strong
Aromatic C=C Stretch1620 - 1450Medium-Weak
C-N Stretch~850Medium

Data compiled from multiple sources.[10][12][14][15]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid powder sample directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.

  • Data Acquisition: Apply pressure to the sample using the instrument's anvil to ensure good contact with the crystal. Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Processing: The instrument software will automatically perform the ATR correction and display the spectrum in terms of absorbance or transmittance.

  • Analysis: Identify the characteristic strong peaks for the asymmetric and symmetric N-O stretches to confirm the presence of the nitro group. Compare the fingerprint region to a reference spectrum if available.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. While all nitroisoquinoline isomers have the same molecular formula (C₉H₆N₂O₂) and thus the same molecular ion (M⁺) peak at m/z 174, the way they break apart upon ionization can be distinct.[8][16]

Expert Insights: Differentiating Isomers by Fragmentation

The primary fragmentation pathways for nitroaromatic compounds involve the loss of the nitro group constituents.[17] The relative abundance of the fragment ions can vary between isomers due to differences in the stability of the resulting cations.

Common Fragmentation Pathways:

  • Loss of NO₂: [M - 46]⁺ → C₉H₆N⁺ at m/z 128

  • Loss of NO: [M - 30]⁺ → C₉H₆NO⁺ at m/z 144

  • Loss of O, then CO: [M - 16]⁺ → [M-16-28]⁺

The stability of the C₉H₆N⁺ fragment ion (the isoquinoline cation) at m/z 128 may differ depending on the initial position of the nitro group, potentially leading to variations in the relative intensity of this peak compared to the molecular ion.

G M Nitroisoquinoline (M+) m/z = 174 M_NO2 [M - NO2]+ m/z = 128 M->M_NO2 - NO2 (46 Da) M_NO [M - NO]+ m/z = 144 M->M_NO - NO (30 Da) M_O [M - O]+ m/z = 158 M->M_O - O (16 Da) M_O_CO [M - O - CO]+ m/z = 130 M_O->M_O_CO - CO (28 Da)

Caption: Key fragmentation pathways for nitroisoquinoline isomers in MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Analysis: Identify the molecular ion peak at m/z 174 to confirm the molecular weight. Analyze the m/z values and relative intensities of the fragment ions to deduce the fragmentation pattern and compare it with patterns from known isomers.

An Integrated Workflow for Isomer Identification

No single technique tells the whole story. A robust analytical strategy combines the strengths of each method to build an irrefutable case for the identity of a specific isomer.

G cluster_workflow Integrated Spectroscopic Workflow Start Unknown Nitroisoquinoline Isomer MS 1. Mass Spectrometry (MS) - Confirm MW = 174 - Preliminary fragmentation data Start->MS IR 2. Infrared (IR) Spectroscopy - Confirm presence of -NO2 group (1550-1475 & 1360-1290 cm-1) MS->IR NMR 3. NMR Spectroscopy (1H & 13C) - Analyze chemical shifts - Analyze coupling patterns IR->NMR Structure Definitive Isomer Identification NMR->Structure

Caption: Logical workflow for the definitive identification of a nitroisoquinoline isomer.

Conclusion

The spectroscopic differentiation of nitroisoquinoline isomers is a solvable, albeit nuanced, challenge. While IR and MS provide crucial confirmatory data—the presence of the nitro group and the correct molecular weight, respectively—it is NMR spectroscopy that offers the definitive evidence for structural assignment . The distinct electronic environment created by the nitro group at each position on the isoquinoline scaffold provides a unique and predictable pattern of chemical shifts and couplings in both ¹H and ¹³C spectra. By employing an integrated workflow that leverages the strengths of each of these techniques, researchers can confidently and accurately characterize their synthesized compounds, ensuring the integrity and validity of their scientific findings.

References

  • Spectroscopy Tutorial: Nitro Groups. (n.d.). UCLA Chemistry.
  • Infrared Spectroscopy Tutorial: Nitro Groups. (n.d.). University of Colorado Boulder.
  • Symmetry properties of electronically excited states of nitroaromatic compounds. (2002). The Journal of Chemical Physics.
  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020). Scientific Reports.
  • Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. (2019). Antioxidants.
  • Infrared of nitro compounds. (n.d.). Chemistry LibreTexts.
  • PubChem Compound Summary for CID 69085, 5-Nitroisoquinoline. (n.d.). National Center for Biotechnology Information.
  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy.
  • Vibrational Behavior of the −NO2 Group in Energetic Compounds. (2011). Propellants, Explosives, Pyrotechnics.
  • 5-Nitroisoquinoline Spectrum. (n.d.). SpectraBase.
  • Excited state dynamics and photochemistry of nitroaromatic compounds. (2020). Chemical Communications.
  • Quinoline, 8-nitro-. (n.d.). NIST WebBook.
  • Fragmentation Patterns in Mass Spectrometry. (n.d.). Chemistry LibreTexts.
  • PubChem Compound Summary for CID 343749, 8-Nitroisoquinoline. (n.d.). National Center for Biotechnology Information.
  • IR Applied to Isomer Analysis. (n.d.). Spectra Analysis.
  • Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. (2022). Journal of Molecular Structure.
  • How NMR Helps Identify Isomers in Organic Chemistry? (n.d.). Creative Biostructure.
  • Can IR Spectroscopy Distinguish Isomers? (2025). YouTube.
  • Fragmentation patterns in the mass spectra of organic compounds. (n.d.). Chemguide.
  • PubChem Compound Summary for CID 11309808, 6-Nitroisoquinoline. (n.d.). National Center for Biotechnology Information.
  • ¹H NMR Chemical Shift. (n.d.). Oregon State University.
  • ¹³C NMR (carbon nuclear magnetic resonance). (n.d.). Central European Institute of Technology.
  • Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts.
  • Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. (n.d.). Magritek.

Sources

A Comparative Guide to the Purity Analysis of 6-Bromo-5-nitroisoquinoline by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a cornerstone of robust and reproducible research. 6-Bromo-5-nitroisoquinoline, a key building block in the synthesis of various biologically active compounds, is no exception. Its impurity profile can significantly impact the outcome of subsequent synthetic steps and the pharmacological properties of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of this compound against other viable analytical techniques, supported by detailed experimental protocols and data interpretation.

The Critical Role of Purity in Pharmaceutical Development

The presence of impurities in a pharmaceutical intermediate like this compound can arise from various sources, including the raw materials, side reactions during synthesis, and degradation.[1] These impurities can potentially be carried through the synthetic route, leading to the formation of undesired byproducts in the final API, which may have different pharmacological or toxicological profiles. Therefore, a highly sensitive and selective analytical method is paramount for the accurate quantification of purity and the identification of any related substances.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

HPLC is the preeminent technique for assessing the purity of non-volatile and thermally labile compounds, making it ideally suited for the analysis of this compound.[2] The method's high resolving power allows for the separation of the main component from closely related structural isomers and other impurities. A well-developed HPLC method should be "stability-indicating," meaning it can resolve the parent compound from any potential degradation products that may form under stress conditions such as exposure to acid, base, oxidation, heat, or light.[2]

Proposed Stability-Indicating HPLC Method

This section details a robust reversed-phase HPLC (RP-HPLC) method developed for the purity analysis of this compound. The rationale behind the selection of each parameter is provided to offer a deeper understanding of the method's development.

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA C18 column provides a non-polar stationary phase suitable for the retention and separation of moderately polar compounds like this compound. The dimensions and particle size offer a good balance between resolution, analysis time, and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common mobile phase modifier that helps to control the pH and improve peak shape by suppressing the ionization of silanol groups on the stationary phase. It is also compatible with mass spectrometry detectors.
Mobile Phase B 0.1% Acetonitrile with 0.1% Formic AcidAcetonitrile is a widely used organic solvent in reversed-phase chromatography, offering good elution strength and low viscosity. The presence of formic acid ensures consistent pH throughout the gradient.
Gradient Elution 0-5 min: 30% B; 5-25 min: 30-80% B; 25-30 min: 80% B; 30.1-35 min: 30% BA gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe, providing a comprehensive impurity profile.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm internal diameter column, providing efficient separation without generating excessive backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and improves peak symmetry.
Detection UV at 254 nmAromatic and nitro-containing compounds typically exhibit strong absorbance at 254 nm, providing good sensitivity for both the main component and related impurities.
Injection Volume 10 µLA standard injection volume that balances sensitivity with the risk of column overload.
Sample Preparation 1 mg/mL in Diluent (Acetonitrile:Water 50:50)The sample is dissolved in a mixture of the mobile phase components to ensure good solubility and compatibility with the chromatographic system.
Experimental Protocol: HPLC Purity Analysis
  • Mobile Phase Preparation:

    • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1 L of HPLC-grade water. Mix thoroughly and degas.

    • Mobile Phase B (0.1% Acetonitrile with 0.1% Formic Acid): Add 1.0 mL of formic acid to 1 L of HPLC-grade acetonitrile. Mix thoroughly and degas.

  • Sample Solution Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent (50:50 v/v acetonitrile:water).

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC System Setup and Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition (30% B) until a stable baseline is achieved.

    • Set the column temperature to 30 °C and the UV detection wavelength to 254 nm.

    • Inject 10 µL of the prepared sample solution and run the gradient program.

Data Analysis

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Filter Solution B->C F Inject Sample C->F D Prepare Mobile Phases A & B E Equilibrate System E->F G Gradient Elution F->G H UV Detection (254 nm) G->H I Generate Chromatogram H->I J Integrate Peaks I->J K Calculate Area % Purity J->K

Caption: A step-by-step workflow for the purity analysis of this compound by HPLC.

Comparison with Alternative Analytical Techniques

While HPLC is the preferred method for purity analysis of this compound, other techniques can provide complementary or, in some cases, primary data depending on the specific analytical need.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has a relatively high boiling point, it may be amenable to GC analysis.

  • Principle: Separation is based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The mass spectrometer provides identification based on the mass-to-charge ratio of the compound and its fragmentation pattern.

  • Advantages: Excellent for identifying volatile and semi-volatile impurities. Provides structural information through mass spectral fragmentation.

  • Limitations: Not suitable for non-volatile or thermally labile compounds. The high temperatures of the injector and column can cause degradation of sensitive molecules.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection specificity of mass spectrometry.

  • Principle: After separation by HPLC, the eluent is introduced into a mass spectrometer, which provides mass information for each separated component.

  • Advantages: Provides molecular weight information, which is invaluable for the identification of unknown impurities.[3] High sensitivity and selectivity.

  • Limitations: Quantification can be more complex than with a UV detector due to variations in ionization efficiency between different compounds. The instrumentation is more expensive and requires more specialized expertise than a standard HPLC-UV system.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantification method that can determine the purity of a substance without the need for a reference standard of the same compound.

  • Principle: The intensity of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity, the absolute purity of the analyte can be calculated.[4]

  • Advantages: Provides an absolute measure of purity.[5] Can detect and quantify impurities that may not have a UV chromophore. Non-destructive technique.

  • Limitations: Lower sensitivity compared to chromatographic methods. Requires a well-resolved proton signal for both the analyte and the internal standard. The presence of paramagnetic impurities can affect the accuracy of the results.

Comparative Summary of Analytical Techniques
TechniquePrincipleAdvantages for this compound AnalysisLimitations for this compound Analysis
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution for separating isomers and impurities. Robust and reproducible quantification. Well-established for pharmaceutical analysis.Requires a chromophore for detection. Identification of unknown impurities is limited.
GC-MS Partitioning between a gaseous mobile phase and a stationary phase.Can identify volatile impurities from synthesis (e.g., residual solvents). Provides structural information from mass spectra.Potential for thermal degradation of the analyte. Not suitable for non-volatile impurities.
LC-MS HPLC separation followed by mass spectrometric detection.Provides molecular weight information for impurity identification. High sensitivity and selectivity.Ionization suppression can affect quantification. More complex and expensive than HPLC-UV.
qNMR Signal intensity is proportional to the number of nuclei.Absolute quantification without a specific reference standard. Provides structural confirmation.Lower sensitivity. Requires a suitable internal standard and well-resolved signals.
Decision-Making Workflow for Analytical Method Selection

Method_Selection A Purity Analysis of This compound B Routine QC & Quantification of known impurities? A->B C Identification of unknown impurities? B->C No F HPLC-UV B->F Yes D Absolute purity determination without a specific standard? C->D No G LC-MS C->G Yes E Analysis of volatile impurities? D->E No H qNMR D->H Yes I GC-MS E->I Yes

Caption: A logical workflow for selecting the most appropriate analytical technique for the purity analysis of this compound based on the analytical objective.

Conclusion

For the routine quality control and purity assessment of this compound, a well-developed and validated stability-indicating HPLC-UV method stands as the most robust, reliable, and cost-effective solution. It provides the necessary sensitivity and resolution to separate and quantify the main component from process-related impurities and potential degradants.

However, a comprehensive characterization of a new batch or the investigation of an out-of-specification result often necessitates a multi-faceted approach. LC-MS is invaluable for the identification of unknown impurities, while qNMR offers an orthogonal and absolute method for purity determination. GC-MS remains a useful tool for the specific analysis of volatile impurities. By understanding the strengths and limitations of each technique, researchers can select the most appropriate analytical strategy to ensure the quality and consistency of this compound, thereby safeguarding the integrity of their research and development endeavors.

References

  • Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 55(5), 424-431.
  • Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. Arkivoc, 2018(3), 362-374.
  • BenchChem. (2025). Synthesis of 6-Bromo-5-Nitroquinoline: A Detailed Protocol for Researchers.
  • Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117.
  • Pauli, G. F., Gödecke, T., Jaki, B. U., & Lankin, D. C. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(14), 6469–6480.
  • BenchChem. (2025). A Comparative Guide to the Analytical Characterization of 6-Bromoisoquinoline-1-carbonitrile.
  • Organic Syntheses. (1998). Isoquinoline, 5-bromo-8-nitro-. Organic Syntheses, 75, 12.
  • Diehl, B. W. K. (2014). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Reading Scientific Services Ltd.
  • Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • EPA. (2007). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). U.S. Environmental Protection Agency.
  • BenchChem. (2025). Technical Support Center: Characterization of Substituted Isoquinolines.
  • SIELC Technologies. (n.d.). Separation of Isoquinoline on Newcrom R1 HPLC column.
  • Juza, M., et al. (2001). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules, 26(11), 3257.
  • Marvin-Sikkema, F. D., & de Bont, J. A. (1994). Degradation of nitroaromatic compounds by microorganisms. Applied Microbiology and Biotechnology, 42(4), 499-507.
  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555.

Sources

A Senior Application Scientist's Guide to the Elemental Analysis of Synthesized 6-Bromo-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of newly synthesized compounds is a cornerstone of scientific rigor and a prerequisite for advancing novel molecular entities. 6-Bromo-5-nitroisoquinoline, a key building block in the synthesis of pharmacologically active agents, is no exception. Its elemental composition is a critical quality attribute that confirms its molecular identity and purity. This guide provides an in-depth comparison of analytical techniques for the elemental analysis of this compound, supported by experimental data, detailed protocols, and a discussion of relevant alternatives.

The Imperative of Elemental Analysis in Synthesis Validation

The synthesis of functionalized heterocycles like this compound is a multistep process where impurities and side products can arise. Elemental analysis serves as a fundamental validation step, providing a quantitative measure of the mass percentages of carbon, hydrogen, nitrogen, and in this case, the heteroatom bromine. A close agreement between the experimentally determined elemental composition and the theoretically calculated values for the target molecule, this compound (C₉H₅BrN₂O₂), provides strong evidence of its successful synthesis and high purity. Discrepancies can indicate the presence of residual solvents, starting materials, or unexpected byproducts, necessitating further purification and characterization.

Core Analytical Techniques for Elemental Composition

The choice of analytical technique for elemental analysis is dictated by the elements of interest, the sample matrix, and the required level of precision and accuracy. For a halogenated nitroaromatic compound such as this compound, a combination of techniques is often employed for comprehensive characterization.

Combustion Analysis: The Gold Standard for C, H, and N

Combustion analysis, often referred to as CHN analysis, is the most common and reliable method for determining the carbon, hydrogen, and nitrogen content of organic compounds.[1][2] The underlying principle is the complete combustion of a small, precisely weighed sample in a high-temperature, oxygen-rich environment. This process converts the constituent elements into simple gaseous products: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (NOx), which are subsequently reduced to N₂. These gases are then separated and quantified using techniques like gas chromatography with a thermal conductivity detector (TCD) or infrared spectroscopy.[2][3][4]

The causality behind this choice lies in its robustness and the direct conversion of the elements of interest into easily detectable gases. The high temperature ensures the complete breakdown of the complex organic molecule into its fundamental components, providing a direct and accurate measure of their proportions.

Halogen Determination: Beyond Combustion Analysis

Standard CHN analyzers are not typically configured for the direct determination of halogens like bromine. Therefore, complementary techniques are necessary.

  • Oxygen Flask Combustion followed by Ion Chromatography (IC) or Titration: A common approach involves the combustion of the sample in a sealed flask containing oxygen. The resulting combustion products are absorbed into a specific solution, converting the bromine into bromide ions (Br⁻). The concentration of these ions can then be quantified by ion chromatography or titration methods.[5]

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS): While more commonly used for trace metal analysis, ICP-MS can be adapted for halogen determination. The sample is introduced into a high-temperature argon plasma, which ionizes the atoms. The resulting ions are then separated based on their mass-to-charge ratio and detected.[6]

Comparative Analysis: this compound vs. Alternatives

In drug discovery, the modification of a lead compound is a common strategy to improve its pharmacological profile. This often involves the substitution of functional groups with others that have similar physicochemical properties, a concept known as bioisosterism. Here, we compare the elemental analysis of this compound with two relevant alternatives: a direct structural analog (6-Chloro-5-nitroisoquinoline) and a conceptual bioisosteric replacement where the nitro group is replaced by a trifluoromethyl group.

CompoundMolecular FormulaMolecular Weight ( g/mol )% Carbon (Theoretical)% Hydrogen (Theoretical)% Nitrogen (Theoretical)% Halogen (Theoretical)
This compound C₉H₅BrN₂O₂253.0542.721.9911.0731.58 (% Br)
6-Chloro-5-nitroisoquinoline C₉H₅ClN₂O₂208.6051.822.4213.4317.00 (% Cl)
6-Bromo-5-(trifluoromethyl)isoquinoline C₁₀H₅BrF₃N276.0543.511.835.0728.95 (% Br)

Table 1: Theoretical Elemental Composition of this compound and Selected Alternatives.

This table highlights how changes in the elemental composition can be used to differentiate between closely related compounds. For instance, the substitution of bromine with chlorine leads to a significant increase in the percentage of carbon and nitrogen and a decrease in the halogen percentage.

Supporting Experimental Data
ElementTheoretical % for C₉H₅BrN₂O₂Found % for 5-bromo-8-nitroisoquinoline
Carbon42.7243.03
Hydrogen1.991.82
Nitrogen11.0710.94
Bromine31.5831.19

Table 2: Comparison of Theoretical and Experimental Elemental Analysis Data for a Bromonitroisoquinoline Isomer.

The close agreement between the theoretical and found values for 5-bromo-8-nitroisoquinoline demonstrates the accuracy and reliability of modern elemental analysis techniques. A similar level of agreement would be expected for a pure sample of this compound.

Experimental Protocols

The following are detailed, step-by-step methodologies for the elemental analysis of this compound. These protocols are intended as a guide and may require optimization based on the specific instrumentation and laboratory procedures.

Protocol 1: CHN Determination by Combustion Analysis

Objective: To determine the mass percentage of Carbon, Hydrogen, and Nitrogen in the synthesized this compound.

Methodology:

  • Sample Preparation:

    • Ensure the sample is homogenous and has been dried to remove any residual solvents.

    • Accurately weigh 1-3 mg of the sample into a tin capsule using a microbalance.

    • Seal the tin capsule to ensure no loss of sample.

  • Instrument Calibration:

    • Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., acetanilide).

    • Perform several runs with the standard to ensure the instrument is stable and providing accurate readings.

  • Analysis:

    • Place the sealed tin capsule into the autosampler of the CHN analyzer.

    • Initiate the combustion sequence. The sample is dropped into a furnace at approximately 900-1000 °C in a stream of pure oxygen.

    • The combustion products (CO₂, H₂O, N₂, and NOx) are carried by a helium stream through a reduction tube containing copper to convert NOx to N₂.

    • The gases are then passed through a chromatographic column to separate N₂, CO₂, and H₂O.

    • A thermal conductivity detector (TCD) measures the concentration of each gas.

  • Data Analysis:

    • The instrument's software calculates the percentage of C, H, and N based on the detector signals and the initial sample weight.

    • Compare the experimental results with the theoretical values for C₉H₅BrN₂O₂.

Workflow for CHN Elemental Analysis.
Protocol 2: Bromine Determination by Oxygen Flask Combustion and Ion Chromatography

Objective: To determine the mass percentage of Bromine in the synthesized this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the sample onto a piece of ashless filter paper.

    • Fold the filter paper and place it in a platinum gauze holder attached to the stopper of a thick-walled combustion flask.

  • Combustion:

    • Fill the combustion flask with a suitable absorption solution (e.g., a dilute solution of sodium hydroxide with a reducing agent like hydrazine).

    • Flush the flask with pure oxygen.

    • Ignite the filter paper and immediately insert the stopper into the flask, sealing it. The combustion will proceed rapidly.

    • Allow the flask to cool, and shake it intermittently to ensure complete absorption of the combustion products.

  • Sample Analysis by Ion Chromatography (IC):

    • Carefully transfer the absorption solution from the flask into a volumetric flask and dilute to a known volume with deionized water.

    • Calibrate the ion chromatograph with a series of standard solutions of known bromide concentrations.

    • Inject an aliquot of the sample solution into the ion chromatograph.

    • The bromide ions are separated from other anions on an ion-exchange column and detected by a conductivity detector.

  • Data Analysis:

    • Determine the concentration of bromide in the sample solution from the calibration curve.

    • Calculate the percentage of bromine in the original sample based on the bromide concentration, the total volume of the solution, and the initial sample weight.

Workflow for Bromine Elemental Analysis.

Conclusion

The elemental analysis of synthesized this compound is a critical step in its characterization, providing definitive confirmation of its elemental composition and purity. A combination of combustion analysis for carbon, hydrogen, and nitrogen, alongside a specific method for bromine determination such as oxygen flask combustion followed by ion chromatography, provides a comprehensive and accurate assessment. By comparing the experimental results to theoretical values and considering the elemental composition of potential alternatives, researchers can proceed with confidence in the integrity of their synthesized material, a crucial foundation for subsequent stages of drug discovery and development.

References

  • Determination of bromine in organic compounds by high-performance liquid chromatography. Talanta, 37(6), 595-598. [Link]
  • Standard Operating Procedure for Elemental Analysis. The Safety Net. [Link]
  • MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. University of Illinois Urbana-Champaign. [Link]
  • Bromine. Encyclopædia Britannica. [Link]
  • Determination of bromine number according to ASTM D 1159. Xylem Analytics. [Link]
  • Combustion analysis. Wikipedia. [Link]
  • Bromine test. Wikipedia. [Link]
  • Standard Method of Test for Bromine Index of Aromatic Hydrocarbons by Coulometric Titration.
  • Element analysis. University of Technology, Iraq. [Link]
  • A Look at Elemental Analysis for Organic Compounds. AZoM. [Link]
  • ASTM E258-07: Standard Test Method for Total Nitrogen in Organic Materials by Modified Kjeldahl Method. Infinita Lab. [Link]
  • Elemental Analysis in Action. SCISPEC. [Link]
  • Elemental Analysis - Organic & Inorganic Compounds. Eltra. [Link]
  • 6-chloro-5-nitroquinoxaline.
  • Product Class 5: Isoquinolines. Science of Synthesis. [Link]
  • Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.

Sources

A Comparative Guide to the X-ray Crystallography of 6-Bromo-5-nitroisoquinoline Derivatives: A Practical Approach in the Absence of Published Structures

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the synthesis, crystallization, and prospective X-ray crystallographic analysis of 6-bromo-5-nitroisoquinoline and its derivatives. In the dynamic fields of medicinal chemistry and materials science, the precise three-dimensional atomic arrangement of a molecule, unequivocally determined by single-crystal X-ray diffraction, is paramount for understanding its biological activity and material properties. The isoquinoline scaffold is a well-established pharmacophore, and the introduction of a bromine atom and a nitro group, as in this compound, is anticipated to significantly modulate its electronic properties, intermolecular interactions, and, consequently, its solid-state architecture.

As of the latest literature review, a definitive crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures.[1][2][3][4] This guide, therefore, takes a proactive and instructional approach. It details a robust, adaptable synthesis protocol and outlines the systematic workflow for obtaining single crystals. Furthermore, it presents a comparative analysis of what crystallographic studies would reveal, drawing upon data from structurally related compounds to illustrate the profound impact of substituent effects on the crystal packing of N-heterocycles.[5][6][7]

Part 1: Synthesis and Crystallization of this compound

The journey to a crystal structure begins with the synthesis of the target compound in high purity. The following protocol is adapted from a reliable method for the synthesis of the analogous 6-bromo-5-nitroquinoline and is expected to be effective for the isoquinoline isomer.[8][9]

Experimental Protocol: Synthesis of this compound

Materials:

  • 6-Bromoisoquinoline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Dichloromethane (CH₂Cl₂)

  • 10% Sodium Carbonate (Na₂CO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Crushed Ice

  • Standard laboratory glassware and equipment

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 6-bromoisoquinoline in concentrated sulfuric acid. Cool the resulting solution to -5 °C using an ice-salt bath while stirring continuously.

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture by combining concentrated sulfuric acid and concentrated nitric acid. This process is highly exothermic and should be performed with caution in an ice bath to maintain a low temperature. Cool the mixture to -5 °C.

  • Nitration Reaction: While vigorously stirring the 6-bromoisoquinoline solution, add the cold nitrating mixture dropwise over a period of one hour. Maintain the reaction temperature at or below 0 °C. Monitor the reaction progress using thin-layer chromatography (TLC).[8]

  • Quenching and Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a beaker of crushed ice. This will quench the reaction and precipitate the product.

  • Extraction: After the ice has melted, extract the aqueous mixture with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with a 10% sodium carbonate solution to neutralize any remaining acid.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Purification: The crude product should be purified, for example, by column chromatography, to achieve the high purity required for successful crystallization.

Crystallization Techniques for Single-Crystal X-ray Diffraction

Obtaining a single crystal of sufficient size and quality is often the most challenging step in a crystallographic study.[10][11][12] Several techniques can be employed, and the optimal method is typically determined empirically.

  • Slow Evaporation: A nearly saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, acetone, or a mixture). The container is loosely covered to allow for the slow evaporation of the solvent, which gradually increases the concentration and promotes crystal growth.[10][13]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then placed in a larger, sealed container that includes a more volatile solvent in which the compound is less soluble. The vapor from the "anti-solvent" slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[10][14]

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Diffusion at the interface of the two solvents can lead to the formation of high-quality crystals.[15]

Part 2: A Comparative Framework for the Crystallographic Analysis of this compound Derivatives

While the specific crystal structure of this compound remains to be determined, we can anticipate the key structural features and how they would compare to related molecules. The following table provides an illustrative comparison using data from known structures of 5-bromoisoquinoline and 8-nitroquinoline, which are cataloged in PubChem.[16][17][18] This serves as a template for what a comparative analysis would entail.

Parameter5-Bromoisoquinoline (Illustrative)8-Nitroquinoline (Illustrative)[19]This compound (Hypothetical)
Formula C₉H₆BrN[18]C₉H₆N₂O₂[16]C₉H₅BrN₂O₂
Crystal System OrthorhombicMonoclinic[19]To be determined
Space Group P2₁2₁2₁P2₁/c[19]To be determined
Unit Cell Dimensions a, b, c = ?a=3.91 Å, b=16.89 Å, c=11.51 Å, β=95.1°[19]To be determined
Key Intermolecular Interactions π-π stacking, C-H···N interactionsπ-π stacking, C-H···O interactions, N···O interactions[19]Halogen bonding (Br···O, Br···N), π-π stacking, C-H···O interactions
The Influence of Substituents on Crystal Packing

The introduction of the bromine and nitro groups onto the isoquinoline scaffold is expected to have a profound impact on the resulting crystal structure.

  • Halogen Bonding: The bromine atom is a potential halogen bond donor, capable of forming directional interactions with Lewis basic sites such as the oxygen atoms of the nitro group or the nitrogen atom of a neighboring isoquinoline ring.[20][21] These interactions can play a significant role in dictating the supramolecular assembly.

  • Nitro Group Interactions: The electron-withdrawing nitro group can act as a hydrogen bond acceptor through its oxygen atoms.[20] Furthermore, the nitrogen atom of the nitro group possesses a "π-hole," a region of positive electrostatic potential that can interact favorably with electron-rich areas of adjacent molecules.[22]

  • π-π Stacking: The planar aromatic isoquinoline core will likely facilitate π-π stacking interactions, which are common in the crystal structures of such molecules. The relative orientation of the stacked rings will be influenced by the electrostatic effects of the bromo and nitro substituents.

Part 3: Visualizing the Workflow and Molecular Interactions

Diagrams are invaluable tools for visualizing complex processes and relationships. The following diagrams, rendered in Graphviz, illustrate the experimental workflow and the anticipated molecular interactions.

Experimental Workflow

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis X-ray Diffraction Analysis start 6-Bromoisoquinoline nitration Nitration with HNO₃/H₂SO₄ start->nitration workup Quenching, Extraction, and Washing nitration->workup purification Purification (e.g., Column Chromatography) workup->purification crystallization Crystal Growth (e.g., Slow Evaporation) purification->crystallization crystal_selection Selection of a Single Crystal crystallization->crystal_selection data_collection Data Collection on Diffractometer crystal_selection->data_collection structure_solution Structure Solution and Refinement data_collection->structure_solution final_structure Final Crystal Structure structure_solution->final_structure

Caption: Workflow for the synthesis and crystallographic analysis of this compound.

Hypothetical Intermolecular Interactions

G cluster_mol1 Molecule 1 cluster_mol2 Molecule 2 mol1_iso Isoquinoline Core mol1_br Br mol1_no2 NO₂ mol2_iso Isoquinoline Core mol1_iso->mol2_iso π-π Stacking mol2_no2 NO₂ mol1_br->mol2_no2 Halogen Bond (Br···O) mol1_no2->mol2_iso C-H···O Interaction mol2_br Br

Caption: Potential intermolecular interactions in the crystal lattice of this compound.

Conclusion

The determination of the crystal structure of this compound and its derivatives is a scientifically valuable endeavor that would provide significant insights for medicinal chemists and materials scientists. While this guide has been prepared in the absence of published experimental data for the title compound, it provides a robust roadmap for its synthesis, crystallization, and subsequent crystallographic analysis. The comparative framework and discussion of anticipated intermolecular interactions, grounded in the principles of crystal engineering and data from analogous structures, offer a solid foundation for future research in this area. The elucidation of these structures will undoubtedly contribute to a deeper understanding of how subtle changes in molecular architecture can have a profound impact on solid-state properties.

References

  • The Cambridge Structural Database (CSD).
  • Cambridge Structural D
  • Cambridge Structural Database (CSD) - Physical Sciences Data science Service.
  • Cambridge Structural Database - UMass Dartmouth | Claire T. Carney Library. UMass Dartmouth. [Link]
  • crystallization of small molecules. Unknown Source. [Link]
  • Cambridge Structural Database - Re3data.org.
  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC - NIH.
  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A. Royal Society of Chemistry. [Link]
  • A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PubMed Central.
  • Crystallization - Organic Chemistry at CU Boulder. University of Colorado Boulder. [Link]
  • Crystallis
  • Crystal structure, Hirshfeld surface and intermolecular interaction energy analysis of the halogen-bonded 1:1 cocrystal 1-bromo-3,5-dinitrobenzene–N,N-dimethylpyridin-4-amine - PMC - PubMed Central.
  • X-ray Crystallography - Creative BioMart.
  • X-ray crystallography - Wikipedia. Wikipedia. [Link]
  • Isoquinoline, 5-bromo-8-nitro - Organic Syntheses Procedure. Organic Syntheses. [Link]
  • Crystal Growing Tips - The Center for Xray Crystallography » University of Florida. University of Florida. [Link]
  • Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones - ResearchGate.
  • (PDF) Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives - ResearchGate.
  • Isoquinoline - Wikipedia. Wikipedia. [Link]
  • How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester. University of Rochester. [Link]
  • Product Class 5: Isoquinolines. Science of Synthesis. [Link]
  • 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem.
  • (PDF) 8-Nitroquinoline - ResearchGate.
  • Energetic and Geometric Characteristics of the Substituents: Part 2: The Case of NO2, Cl, and NH2 Groups in Their Mono-Substituted Derivatives of Simple Nitrogen Heterocycles - PMC - NIH.
  • Substituent effects and electron delocalization in five-membered N-heterocycles. Unknown Source. [Link]
  • 5-bromoisoquinoline - Stenutz. Stenutz. [Link]
  • Impact of N-substituents on crystal packing of N-alkyl-N′-tosylpiperazines and development of new polymorph of tosylbis(2-(tosyloxy)ethyl)amine: Synthesis, DFT, photophysical, cytotoxic property (2021) - SciSpace. SciSpace. [Link]
  • 8-Nitroisoquinoline | C9H6N2O2 | CID 343749 - PubChem - NIH.
  • 5-Bromoisoquinoline | C9H6BrN | CID 736487 - PubChem.
  • Substituent effects and electron delocalization in five-membered N-heterocycles - OUCI.
  • Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance: A Combination of Experiments and Theoretical Study - MDPI. MDPI. [Link]
  • CN101896462B - Process for the resolution of isoquinoline derivatives - Google Patents.
  • π‐Hole Interactions Involving Nitro Aromatic Ligands in Protein Structures - PubMed Central.
  • Intermolecular interactions in molecular crystals: what's in a name? - Faraday Discussions (RSC Publishing). Royal Society of Chemistry. [Link]
  • Nitro oxygen...halogen interactions: a combined crystallographic database and ab initio molecular orbital study - ResearchGate.
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Publishing. Royal Society of Chemistry. [Link]
  • Designer crystals: intermolecular interactions, network structures and supramolecular synthons. Unknown Source. [Link]
  • 5-Bromoisoquinoline | CAS#:34784-04-8 | Chemsrc. Chemsrc. [Link]
  • Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate - Scirp.org. Scientific Research Publishing. [Link]
  • 6-Nitroisoquinoline | C9H6N2O2 | CID 11309808 - PubChem - NIH.
  • Isoquinoline synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Bromo-5-nitroisoquinoline for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The procedures outlined below are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. It is imperative to always consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations for hazardous waste disposal.[1][4]

Core Principles of 6-Bromo-5-nitroisoquinoline Waste Management

Due to its chemical structure as a brominated and nitrated aromatic heterocycle, this compound should be handled as a hazardous substance. The primary hazards are associated with its potential toxicity, reactivity, and environmental impact. Improper disposal, such as drain disposal, is strictly prohibited as it can lead to environmental contamination.[1][2] The recommended final disposal method for halogenated nitroaromatic compounds is high-temperature incineration by a licensed professional waste disposal service.[2]

Personal Protective Equipment (PPE)

When handling this compound, either in pure form or as waste, the following minimum personal protective equipment (PPE) is mandatory. For larger spills or situations with a risk of aerosolization, respiratory protection may be necessary.[1]

PPE ItemSpecificationRationale
Eye Protection Tightly fitting safety goggles or a face shield.[3]Protects against splashes and airborne particles.
Hand Protection Chemical-impermeable gloves (e.g., nitrile).[3]Prevents skin contact and absorption.
Body Protection A lab coat or chemical-resistant apron.[1]Protects against spills and contamination of personal clothing.
Footwear Closed-toe shoes.Standard laboratory practice to protect against spills.

Step-by-Step Disposal Protocol

This protocol covers the entire lifecycle of this compound waste within the laboratory, from generation to collection by EHS personnel.

Step 1: Waste Segregation and Collection

Proper segregation is the foundation of safe chemical waste management.

  • Designate a Specific Waste Container : Use a clearly labeled, leak-proof container for all this compound waste. The container must be compatible with the chemical; often, the original product container is suitable.[2]

  • Labeling : The container must be clearly marked with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration if in solution.[2][4]

  • Avoid Mixing : Do not mix this compound waste with other waste streams, particularly acids, bases, or oxidizing agents, to prevent potentially hazardous reactions.[2]

Step 2: Waste Storage in a Satellite Accumulation Area (SAA)
  • Location : Store the sealed waste container in a designated, well-ventilated satellite accumulation area.[2] This area should be at or near the point of waste generation.[5]

  • Secondary Containment : The primary waste container should be placed within a larger, chemically resistant secondary container to contain any potential leaks or spills.[2]

  • Capacity Limit : Do not fill the waste container beyond 90% of its capacity to allow for expansion of the contents.[1]

  • Secure Closure : The container must be kept tightly closed at all times, except when adding waste.[4]

Step 3: Spill Management

In the event of an accidental spill of this compound:

  • Evacuate : Immediately evacuate the affected area.[2]

  • Alert : Inform your supervisor and your institution's EHS department.

  • Assess : From a safe distance, assess the extent of the spill. If the spill is large or you are unsure how to proceed, wait for trained EHS personnel.

  • Contain : For small, manageable spills, and only if you are trained to do so, contain the spill using an inert absorbent material such as sand or vermiculite.[1][2]

  • Collect : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2]

  • Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water.[2]

  • Report : Ensure a full report of the incident is filed with your EHS department.[2]

Step 4: Arranging for Final Disposal
  • Request Pickup : Once the waste container is full (up to 90% capacity) or when the waste is no longer being generated, arrange for pickup by your institution's EHS department or a licensed hazardous waste contractor.[4]

  • Documentation : Complete all necessary paperwork, such as a hazardous waste manifest, as required by your institution and regulatory agencies like the U.S. Environmental Protection Agency (EPA).[6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow cluster_generation Waste Generation & Collection cluster_storage Interim Storage cluster_spill Spill Response cluster_disposal Final Disposal start Waste Generated collect Collect in a Labeled, Compatible Container start->collect segregate Segregate from Incompatible Wastes collect->segregate store Store in Secondary Containment in a Designated SAA segregate->store cap Keep Container Tightly Capped store->cap request_pickup Request EHS Pickup cap->request_pickup spill Spill Occurs evacuate Evacuate & Alert EHS spill->evacuate contain Contain with Inert Absorbent evacuate->contain collect_spill Collect and Place in Hazardous Waste Container contain->collect_spill decontaminate Decontaminate Area collect_spill->decontaminate decontaminate->request_pickup manifest Complete Hazardous Waste Manifest request_pickup->manifest incineration High-Temperature Incineration by Licensed Facility manifest->incineration

Caption: Decision workflow for the disposal of this compound.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental compliance. By adhering to the principles of proper segregation, secure storage, and professional disposal, we can mitigate the risks associated with this and other hazardous chemicals. Always prioritize safety and consult with your institution's EHS professionals to ensure that your disposal practices are in full compliance with all applicable regulations.

References

  • Benchchem. (n.d.). Technical Support Center: Safe Disposal of 1-Bromo-3-butoxy-5-nitrobenzene Waste.
  • Benchchem. (n.d.). Proper Disposal of 1-Bromo-3-nitrobenzene: A Guide for Laboratory Professionals.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 6-BROMO-5-NITRO-ISOQUINOLINE.
  • Thermo Fisher Scientific. (2025). 6-Bromoquinoline - SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - 5-Bromo-5-nitro-1,3-dioxane.
  • MedchemExpress.com. (2025). Safety Data Sheet - 6-Bromoquinoline.
  • Thermo Fisher Scientific. (2012). SAFETY DATA SHEET - 5-Bromoquinoline.
  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide.
  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.

Sources

A Comprehensive Guide to the Safe Handling of 6-Bromo-5-nitroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to preface this guide with a foundational principle: safety in the laboratory is not a static checklist but a dynamic and proactive culture. The handling of any chemical, particularly one with the structural motifs of 6-Bromo-5-nitroisoquinoline—a halogenated nitroaromatic compound—demands a thorough understanding of its potential hazards and a meticulously planned approach to its use, from procurement to disposal. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of safety and best practices for researchers, scientists, and drug development professionals.

Hazard Analysis: Understanding the Reactivity and Toxicity Profile

This compound is a molecule that combines the chemical properties of a halogenated aromatic compound and a nitroaromatic compound. This combination necessitates a multi-faceted approach to risk assessment.

Nitroaromatic Compounds: This class of chemicals is known for its energetic properties and potential for thermal instability. The nitro group is a strong electron-withdrawing group, which can render the aromatic ring susceptible to nucleophilic attack. More critically, nitroaromatic compounds can be acutely toxic and mutagenic, with some being suspected or established carcinogens[1]. The high bond-association energy of the C-NO2 bond means that once a runaway reaction is initiated, it can release substantial heat and gases, potentially leading to an explosion[2]. While pure organic nitrocompounds typically decompose at high temperatures, contamination with other chemicals can significantly lower their thermal stability, posing a serious process safety hazard[3].

Halogenated Aromatic Compounds: These compounds present their own set of hazards, including potential acute toxicity if swallowed, skin and eye irritation or corrosion, and respiratory irritation[4]. There are numerous hazards associated with exposure to halogenated aromatic hydrocarbons, with effects varying based on the specific compound. Toxic effects can include irritation of the eyes, mucous membranes, and lungs, as well as gastrointestinal and neurological symptoms[5]. Therefore, minimizing exposure through both engineering controls and robust personal protective equipment is non-negotiable.

A Safety Data Sheet (SDS) for this compound specifies the need to avoid dust formation and contact with skin and eyes, underscoring its hazardous nature[6].

Personal Protective Equipment (PPE): A Multi-Barrier Defense

The selection of appropriate PPE is a critical control measure to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE, moving beyond a simple list to provide the rationale for each selection.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause serious eye damage[4]. The solid nature of this compound necessitates protection from airborne particulates.
Skin Protection Chemical-resistant gloves (Nitrile rubber or Viton®), a chemically resistant apron or lab coat, and closed-toe shoes.Prevents skin contact, which can lead to irritation or burns[4]. Nitrile gloves offer good resistance to a range of chemicals, but it is crucial to check the manufacturer's breakthrough time for the specific solvents being used.
Respiratory Protection To be used in a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is required.Minimizes inhalation of dust and vapors, which can cause respiratory tract irritation[4]. All handling of the solid and any solutions should be performed within a certified chemical fume hood to provide primary containment.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Pre-Operational Safety Checklist
  • Fume Hood Verification: Ensure the chemical fume hood is operational and has a current inspection sticker.

  • PPE Inspection: Inspect all PPE for signs of wear and tear. Ensure gloves are of the correct material and size.

  • Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.

  • Waste Containment: Have a designated, properly labeled hazardous waste container for halogenated organic waste readily available in the fume hood[4][7].

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_fume_hood Prepare Fume Hood Workspace prep_ppe->prep_fume_hood prep_weigh Weigh this compound prep_fume_hood->prep_weigh reaction_setup Set Up Reaction Apparatus prep_weigh->reaction_setup Transfer to Reaction Vessel reaction_addition Add Reagents and Solvents reaction_setup->reaction_addition reaction_monitoring Monitor Reaction Progress reaction_addition->reaction_monitoring cleanup_quench Quench Reaction (if necessary) reaction_monitoring->cleanup_quench Upon Completion cleanup_decontaminate Decontaminate Glassware cleanup_quench->cleanup_decontaminate cleanup_segregate Segregate Halogenated Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste in Labeled Container cleanup_segregate->cleanup_dispose

Caption: Experimental workflow for handling this compound.

Detailed Procedural Steps
  • Donning PPE: Before entering the laboratory space where the chemical will be handled, put on a lab coat, closed-toe shoes, and safety glasses. Don the appropriate gloves and face shield before approaching the fume hood.

  • Workspace Preparation: Inside the chemical fume hood, lay down absorbent bench paper to contain any potential spills.

  • Weighing and Transfer: Weigh the required amount of this compound in a tared container. Use a spatula for the transfer and avoid creating dust. If the compound is a fine powder, consider using a micro-spatula to minimize aerosolization.

  • Reaction Setup and Execution: Perform all subsequent steps, such as dissolving the compound and carrying out the reaction, within the fume hood. Keep the sash at the lowest possible height that still allows for comfortable work.

  • Post-Reaction Workup: Any quenching or extraction procedures should also be conducted within the fume hood.

Disposal Plan: Managing Halogenated Nitroaromatic Waste

The proper segregation and disposal of this compound and associated waste are critical to ensure environmental protection and regulatory compliance. Halogenated organic waste must be collected separately from non-halogenated waste[4][7].

Waste Segregation and Collection
  • Solid Waste: Any disposable lab supplies that come into contact with this compound, such as weighing paper, contaminated gloves, and bench paper, should be placed in a designated, sealed plastic bag within the fume hood. This bag should then be placed in the solid hazardous waste container.

  • Liquid Waste: All liquid waste containing this compound, including reaction mixtures and solvent rinses, must be collected in a designated "Halogenated Organic Waste" container.

  • Glassware Decontamination: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood. The rinsate must be collected as halogenated hazardous waste[4].

Waste Container Labeling and Storage
  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name of the contents, including this compound and any solvents used[4].

  • Storage: The waste container should be kept tightly closed when not in use and stored in a designated satellite accumulation area within the laboratory, away from incompatible materials.

By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the protection of themselves and their colleagues.

References

  • Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals - Benchchem.
  • Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH.
  • Thermal Hazard Analysis of Nitroaromatic Compounds - OAKTrust.
  • Nitrocompounds, Aromatic: Physical & Chemical Hazards.
  • Runaway reaction hazards in processing organic nitrocompounds - IChemE.
  • Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed.
  • Chemical Safety Data Sheet MSDS / SDS - 6-BROMO-5-NITRO-ISOQUINOLINE - ChemicalBook.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • 850197-72-7, 6-BROMO-5-NITRO-ISOQUINOLINE Formula - ECHEMI.
  • Hydrocarbons, Halogenated Aromatic - ILO Encyclopaedia of Occupational Health and Safety.
  • 6-Amino-5-bromoquinoxaline - Apollo Scientific.
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group.
  • SAFETY DATA SHEET - Sigma-Aldrich.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-5-nitroisoquinoline
Reactant of Route 2
Reactant of Route 2
6-Bromo-5-nitroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.